Velutin
Description
This compound has been reported in Ajania fastigiata, Capsicum annuum, and other organisms with data available.
has anti-inflammatory activity; isolated from acai, Euterpe oleracea; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-10-6-12(19)17-13(20)8-14(23-16(17)7-10)9-3-4-11(18)15(5-9)22-2/h3-8,18-19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCUOVBWAWAQFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180421 | |
| Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxy-3-methyoxyphenyl)-7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25739-41-7 | |
| Record name | Velutin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25739-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Velutin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025739417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxy-3-methyoxyphenyl)-7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VELUTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT1Q4E0I0W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Biological Properties of Velutin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Velutin, a natural flavonoid, has garnered significant interest within the scientific community due to its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a particular focus on its modulation of key signaling pathways implicated in inflammation. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.
Chemical Structure and Properties
This compound, systematically named 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one, is a dimethoxyflavone.[1][2] Its chemical structure is characterized by a flavone backbone with hydroxyl and methoxy substitutions that are crucial for its biological activity.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one | [1][2] |
| Molecular Formula | C₁₇H₁₄O₆ | [3] |
| Molecular Weight | 314.29 g/mol | |
| CAS Number | 25739-41-7 | |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | 567.5°C at 760 mmHg | |
| Density | 1.402 g/cm³ | |
| Solubility | Soluble in DMSO (50 mg/mL) | |
| SMILES | COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound would exhibit characteristic chemical shifts corresponding to its flavonoid structure, including signals for the aromatic protons and carbons of the A and B rings, the methoxy groups, and the hydroxyl groups.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show absorption bands characteristic of its functional groups.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | 3500-3200 (broad) |
| C-H stretch (aromatic) | 3100-3000 |
| C=O stretch (ketone) | 1660-1640 |
| C=C stretch (aromatic) | 1600-1450 |
| C-O stretch (ether) | 1275-1200 |
| C-O stretch (alcohol/phenol) | 1260-1000 |
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of flavonoids like this compound typically displays two major absorption bands in the ranges of 240-285 nm (Band II, corresponding to the A ring) and 300-400 nm (Band I, corresponding to the B ring).
Mass Spectrometry (MS)
Mass spectrometry data for this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would be consistent with the flavonoid structure. The Metabolomics Workbench repository contains mass spectral data for this compound under different conditions.
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, with its anti-inflammatory effects being the most extensively studied. It has been shown to be a potent inhibitor of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Table 3: Quantitative Biological Activity of this compound
| Assay | Target/Cell Line | IC₅₀/EC₅₀ | Reference(s) |
| NF-κB Activation (SEAP reporter assay) | RAW-blue cells | 2.0 µM |
The primary mechanism underlying the anti-inflammatory effects of this compound involves the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Inhibition of the NF-κB Signaling Pathway
This compound demonstrates a strong inhibitory effect on the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes. It achieves this by blocking the degradation of the inhibitor of NF-κB (IκBα), which otherwise sequesters NF-κB in the cytoplasm.
Caption: this compound inhibits the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway
This compound also inhibits the phosphorylation of p38 and JNK, two key kinases in the MAPK signaling cascade that are involved in the production of TNF-α and IL-6.
Caption: this compound modulates the MAPK signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Isolation of this compound from Flammulina velutipes
A reported method for isolating this compound from the fruiting bodies of the winter mushroom (Flammulina velutipes) involves a multi-step chromatographic procedure.
Protocol:
-
Extraction: Homogenize fresh or dried fruiting bodies of Flammulina velutipes in an appropriate solvent (e.g., methanol or ethanol).
-
Filtration and Concentration: Filter the homogenate and concentrate the filtrate under reduced pressure to obtain a crude extract.
-
Ion Exchange Chromatography:
-
Load the crude extract onto a DEAE-cellulose column.
-
Elute with a salt gradient (e.g., 0-1 M NaCl) to separate components based on charge.
-
Collect fractions and monitor for the presence of this compound using a suitable analytical method (e.g., HPLC).
-
-
Further Purification (SP-Sepharose):
-
Pool the this compound-containing fractions and load them onto an SP-Sepharose column.
-
Elute with a salt gradient to further purify the compound.
-
-
Affinity Chromatography (Affi-gel blue gel):
-
As a final purification step, apply the partially purified this compound to an Affi-gel blue gel column.
-
Elute with a suitable buffer to obtain highly purified this compound.
-
-
Verification: Confirm the identity and purity of the isolated this compound using spectroscopic methods (NMR, MS) and HPLC.
NF-κB Luciferase Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of compounds like this compound.
Materials:
-
HEK293 cells stably or transiently transfected with an NF-κB-driven luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
This compound stock solution (dissolved in DMSO).
-
NF-κB stimulus (e.g., TNF-α or LPS).
-
Dual-luciferase reporter assay system.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the transfected HEK293 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with an optimal concentration of TNF-α (e.g., 10 ng/mL) or LPS for 6-8 hours. Include an unstimulated control.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Luciferase Activity Measurement:
-
Transfer the cell lysate to a white-walled 96-well plate.
-
Measure the firefly luciferase activity using a luminometer.
-
Subsequently, measure the Renilla luciferase activity in the same wells.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.
-
Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Western Blot for Phosphorylated Proteins (IκBα, p38, JNK)
This protocol is used to detect the phosphorylation status of specific proteins in a signaling pathway.
Materials:
-
RAW 264.7 macrophages or other suitable cell line.
-
Cell culture medium.
-
This compound stock solution.
-
Stimulus (e.g., LPS).
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Treatment: Seed and treat cells with this compound and/or a stimulus as described in the luciferase assay protocol.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the phosphorylated protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to normalize for loading differences.
Caption: General experimental workflow for studying this compound's anti-inflammatory effects.
Conclusion
This compound is a promising natural compound with well-documented anti-inflammatory properties. Its ability to modulate the NF-κB and MAPK signaling pathways makes it an attractive candidate for the development of novel therapeutic agents for inflammatory diseases. This technical guide provides a solid foundation of its chemical and biological characteristics, along with detailed experimental protocols, to support and guide future research in this area. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to fully assess its therapeutic potential.
References
Velutin's Mechanism of Action in Cellular Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Velutin, a flavone found in the pulp of the açaí fruit, has emerged as a promising natural compound with potent anti-inflammatory and potential anti-cancer properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's activity in various cellular models. Drawing from current scientific literature, this document details its impact on key signaling pathways, including its well-established role in the inhibition of NF-κB and MAPK signaling, and explores its emerging role in the induction of apoptosis and cell cycle arrest. This guide is intended to serve as a valuable resource for researchers and professionals in drug development by consolidating quantitative data, providing detailed experimental protocols, and visualizing complex cellular processes.
Anti-inflammatory Mechanism of Action
This compound exhibits potent anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their inhibition by this compound leads to a significant reduction in the production of pro-inflammatory mediators.
Inhibition of NF-κB Signaling
The NF-κB signaling cascade is a critical regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for pro-inflammatory cytokines like TNF-α and IL-6.
This compound has been shown to potently inhibit NF-κB activation. Studies in RAW 264.7 macrophages demonstrate that this compound blocks the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB. This inhibitory effect has been quantified in a secreted alkaline phosphatase (SEAP) reporter assay, where this compound exhibited a dose-dependent inhibition of LPS-induced NF-κB activation with an IC50 value of 2.0 μM.
Attenuation of MAPK Signaling
The MAPK pathways, including the p38 and c-Jun N-terminal kinase (JNK) pathways, are also key players in the inflammatory response. These pathways are activated by various cellular stresses and inflammatory stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory genes.
This compound has been observed to inhibit the phosphorylation of both p38 and JNK in LPS-stimulated macrophages. This action contributes to its overall anti-inflammatory effect by suppressing the signaling cascades that lead to the production of TNF-α and IL-6.
Downregulation of HIF-1α Expression
In the context of osteoclast differentiation, this compound has been shown to reduce the expression of Hypoxia-Inducible Factor-1α (HIF-1α) through the NF-κB pathway. This suggests a role for this compound in modulating cellular responses to hypoxia and inflammation in bone metabolism.
Apoptosis Induction
While direct studies on this compound-induced apoptosis are emerging, research on its structural analogs and related compounds suggests a pro-apoptotic potential in cancer cells.
Potential Mechanisms of Apoptosis
Studies on this compound derivatives have indicated that specific structural modifications can lead to the induction of apoptosis in melanoma cells. Although the precise mechanism for this compound itself is not fully elucidated, related flavonoids are known to induce apoptosis through various mechanisms, including:
-
Regulation of Bcl-2 Family Proteins: Altering the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
-
Activation of Caspases: Triggering the caspase cascade, a family of proteases that execute the apoptotic program.
-
Involvement of the p53 Pathway: Activating the tumor suppressor protein p53, which can initiate apoptosis in response to cellular stress.
Further research is required to definitively characterize the apoptotic pathways modulated by this compound.
Cell Cycle Arrest
The effect of this compound on cell cycle progression is another area of active investigation. Evidence from studies on compounds isolated from Erythrina velutina, a plant known to contain this compound, suggests a potential for inducing cell cycle arrest.
G2/M Phase Arrest
One study on an alkaloid isolated from Erythrina velutina demonstrated the induction of G2/M phase cell cycle arrest in cervical cancer cells. This suggests that compounds from this plant, potentially including this compound, may interfere with the cellular machinery that governs the transition from the G2 phase to mitosis. The specific molecular targets of this compound within the cell cycle regulatory network, such as cyclins and cyclin-dependent kinases (CDKs), remain to be identified.
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological activity of this compound.
| Parameter | Cell Line | Assay | Value | Reference |
| IC50 (NF-κB Inhibition) | RAW-Blue cells | SEAP Reporter Assay | 2.0 μM | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound's mechanism of action.
Cell Culture
-
RAW 264.7 Macrophages: Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
NF-κB Reporter Assay (SEAP)
-
Seed RAW-Blue™ cells (InvivoGen) in a 96-well plate at a density of 5 x 10^4 cells/well and allow to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours.
-
Collect the supernatant and measure the secreted alkaline phosphatase (SEAP) activity using a colorimetric substrate such as QUANTI-Blue™ (InvivoGen).
-
Read the absorbance at 620-650 nm.
-
Calculate the percentage of NF-κB inhibition relative to the LPS-stimulated control.
Western Blot Analysis for MAPK Phosphorylation and HIF-1α
-
Cell Lysis: After treatment with this compound and/or LPS, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-JNK, total JNK, HIF-1α, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
MTT Assay for Cell Viability
-
Seed cancer cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Annexin V/PI Staining for Apoptosis by Flow Cytometry
-
Treat cells with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis by Flow Cytometry
-
Treat cells with this compound for the desired time.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined using cell cycle analysis software.
Osteoclast Differentiation and TRAP Staining
-
Culture bone marrow-derived macrophages (BMMs) or RAW 264.7 cells in the presence of M-CSF and RANKL to induce osteoclast differentiation.
-
Treat the cells with different concentrations of this compound during the differentiation period.
-
After 5-7 days, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts, using a commercial TRAP staining kit.
-
Identify and count the TRAP-positive multinucleated cells (osteoclasts) under a microscope.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound's anti-inflammatory mechanism via NF-κB and MAPK pathway inhibition.
Caption: Experimental workflow for assessing this compound-induced apoptosis.
Caption: Workflow for analyzing this compound's effect on the cell cycle.
Conclusion
This compound demonstrates significant potential as a therapeutic agent due to its potent anti-inflammatory properties, which are mediated through the inhibition of the NF-κB and MAPK signaling pathways. Emerging evidence also points towards its ability to induce apoptosis and cell cycle arrest in cancer cells, although the precise molecular mechanisms are still under investigation. This technical guide provides a consolidated resource for researchers, summarizing the current understanding of this compound's mechanism of action and offering detailed protocols for its further investigation. Future studies should focus on elucidating the specific targets of this compound in apoptosis and cell cycle regulation and expanding the quantitative analysis of its efficacy in a broader range of cellular models. Such research will be crucial for the translation of this compound from a promising natural compound to a clinically relevant therapeutic.
References
The Flavonoid Velutin: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Velutin, a flavonoid found in sources such as açaí fruit, possesses a range of biological activities that are of significant interest to the scientific and pharmaceutical communities. This document provides an in-depth technical overview of the known biological effects of this compound, including its anti-inflammatory, antiviral, antioxidant, and anti-melanogenic properties. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative data on biological activities, and visual representations of the key signaling pathways involved. While this compound shows considerable therapeutic promise, further research is required to fully elucidate its mechanisms of action and pharmacokinetic profile.
Introduction
This compound is a dimethoxyflavone, structurally related to luteolin, and has been isolated from various natural sources, including the pulp of the açaí fruit (Euterpe oleracea)[1]. Flavonoids as a class are well-known for their diverse pharmacological effects, and this compound is emerging as a particularly potent member of this family[2]. This guide synthesizes the current scientific literature on this compound's biological activities to provide a detailed resource for its further investigation and potential therapeutic development.
Quantitative Data on Biological Activities
The following tables summarize the available quantitative data on the biological activities of this compound. It is important to note that research on this compound is ongoing, and quantitative data for some activities are not yet available in the public domain.
Table 1: Anti-inflammatory and Antiviral Activity of this compound
| Biological Activity | Assay | Cell Line/Model | Target | IC50 / EC50 | Reference |
| Anti-inflammatory | NF-κB Reporter Assay | RAW-Blue cells | NF-κB activation | 2.0 µM | [3] |
| Antiviral | Cytopathic Effect Assay | RD cells | Enterovirus A71 | Not explicitly stated for this compound alone, but identified as a potent inhibitor. | [4] |
| Cytopathic Effect Assay | RD cells | Coxsackievirus A9 | Not explicitly stated for this compound alone, but identified as a potent inhibitor. | [4] | |
| Cytopathic Effect Assay | RD cells | Coxsackievirus B3 | Not explicitly stated for this compound alone, but identified as a potent inhibitor. |
Table 2: Anticancer, Antioxidant, and Neuroprotective Activity of this compound
| Biological Activity | Assay | Cell Line/Model | Target | IC50 / EC50 | Reference |
| Anticancer | MTT Assay | A549, MCF-7, HeLa, HepG2 | Cell Viability | Data not available | N/A |
| Antioxidant | ORAC, DPPH, ABTS assays | - | Radical Scavenging | Data not available | N/A |
| Neuroprotective | Glutamate-induced toxicity | HT22 cells | Cell Viability | Data not available | N/A |
Table 3: Enzyme Inhibition by this compound
| Enzyme Target | Assay Type | Substrate | Inhibition Type | Kᵢ Value | Reference |
| Tyrosinase | Spectrophotometric | L-DOPA | Competitive | Data not available | N/A |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following sections describe these pathways and include visual diagrams generated using the DOT language.
Inhibition of NF-κB and MAPK Signaling Pathways in Inflammation
This compound has demonstrated potent anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In response to inflammatory stimuli such as lipopolysaccharide (LPS), these pathways are activated, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6. This compound has been shown to block the degradation of the inhibitor of NF-κB (IκB) and inhibit the phosphorylation of p38 and JNK, key components of the MAPK pathway.
Potential Modulation of PI3K/Akt and JAK/STAT Signaling Pathways
While direct evidence for this compound is still emerging, flavonoids with similar structures are known to modulate the Phosphatidylinositol 3-kinase (PI3K)/Akt and Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathways. These pathways are crucial in regulating cell survival, proliferation, and immune responses. Further research is needed to delineate the precise effects of this compound on these signaling cascades.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Cell culture medium
-
Test compound (this compound)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
NF-κB Activation Assessment using SEAP Reporter Assay
This assay measures the activity of NF-κB by quantifying the expression of a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element.
-
Materials:
-
RAW-Blue™ cells (or other suitable reporter cell line)
-
QUANTI-Blue™ detection medium
-
LPS (lipopolysaccharide)
-
Test compound (this compound)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Plate RAW-Blue™ cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL).
-
Incubate for 24 hours.
-
Collect the supernatant and add it to a new 96-well plate containing QUANTI-Blue™ detection medium.
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm.
-
MAPK Phosphorylation Analysis by Western Blot
Western blotting is used to detect the phosphorylation status of key MAPK proteins like p38 and JNK.
-
Materials:
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-p38, anti-phospho-JNK, anti-total-p38, anti-total-JNK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with this compound and/or an inflammatory stimulus.
-
Lyse the cells and determine the protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and add chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of tyrosinase, a key enzyme in melanin synthesis.
-
Materials:
-
Mushroom tyrosinase
-
L-DOPA solution
-
Phosphate buffer (pH 6.8)
-
Test compound (this compound)
-
96-well plate
-
Microplate reader
-
-
Protocol:
-
In a 96-well plate, add phosphate buffer, tyrosinase solution, and various concentrations of this compound.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding L-DOPA solution.
-
Immediately measure the absorbance at 475 nm at regular intervals to determine the rate of dopachrome formation.
-
Calculate the percentage of inhibition and the IC50 value.
-
In Vivo Studies
In vivo studies are crucial for validating the therapeutic potential of this compound.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound can be evaluated in animal models such as the carrageenan-induced paw edema model in rats or mice. In this model, the reduction in paw volume after treatment with this compound compared to a control group indicates its anti-inflammatory efficacy.
Antiviral Activity
A study has shown that this compound, as a component of the Huashi Baidu Formula, effectively suppresses the replication of enterovirus A71 (EV-A71) in a BALB/c mouse model. In this study, mice were administered this compound intraperitoneally at a daily dose of 12.5 mg/kg. This demonstrates the in vivo antiviral potential of this compound.
Pharmacokinetics and Bioavailability
Currently, there is limited publicly available data on the pharmacokinetics and bioavailability of this compound. Further studies are required to determine its absorption, distribution, metabolism, and excretion (ADME) profile. Such studies are essential for establishing appropriate dosing regimens and understanding its potential for clinical use.
Conclusion and Future Directions
This compound is a promising flavonoid with a range of potent biological activities, most notably its anti-inflammatory and antiviral effects. The detailed experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to further investigate its therapeutic potential. Future research should focus on:
-
Expanding Quantitative Data: Determining the IC50/EC50 values for a wider range of cancer cell lines, viruses, and antioxidant assays.
-
Elucidating Mechanisms: Further investigating the modulation of the PI3K/Akt and JAK/STAT pathways by this compound.
-
Pharmacokinetic Studies: Conducting comprehensive ADME studies to understand the bioavailability and metabolic fate of this compound.
-
In Vivo Efficacy: Expanding in vivo studies to other models of disease to confirm its therapeutic efficacy and safety.
The continued exploration of this compound's biological activities holds significant promise for the development of new therapeutic agents for a variety of diseases.
References
- 1. Selective Inhibition of STAT3 Phosphorylation Using a Nuclear-Targeted Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akt/Protein Kinase B-Dependent Phosphorylation and Inactivation of WEE1Hu Promote Cell Cycle Progression at G2/M Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]
- 4. Selective Inhibition of STAT3 Phosphorylation Using a Nuclear-Targeted Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Velutin: A Technical Guide to Natural Sources, Extraction, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Velutin, a flavone with significant anti-inflammatory and anti-melanogenic properties, is emerging as a compound of interest for therapeutic and cosmetic applications. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its molecular mechanisms of action. Quantitative data on extraction yields are presented for comparative analysis, and key experimental protocols are detailed to enable reproducibility. Furthermore, the signaling pathways modulated by this compound are visualized through diagrams to facilitate a deeper understanding of its biological activity.
Natural Sources of this compound
This compound is a flavonoid found in a variety of plant species. The most well-documented and significant natural sources include the pulp of the açaí fruit (Euterpe oleracea) and Korean mistletoe (Viscum album var. coloratum).
-
Açaí Pulp (Euterpe oleracea): The pulp of the açaí fruit is a rich source of a diverse range of flavonoids, including this compound.[1][2] this compound contributes to the fruit's notable anti-inflammatory and antioxidant activities.[1][2]
-
Korean Mistletoe (Viscum album var. coloratum): This parasitic plant has been identified as a significant source of this compound.[3] In Korean mistletoe, this compound often exists in its glycosidic form, homoflavoyadorinin B, which can be hydrolyzed to yield the aglycone, this compound.
-
Flammulina velutipes: The enoki mushroom is another reported source of this compound, where it is present as an aglycone.
Extraction Methodologies for this compound
The extraction of this compound from its natural sources can be achieved through various methods, each with distinct advantages in terms of efficiency, solvent use, and scalability. The primary approaches include solvent-based extraction, microwave-assisted extraction, and pressurized liquid extraction.
Solvent-Based Extraction from Açaí Pulp
A common method for extracting flavonoids like this compound from açaí pulp involves percolation with an alcoholic solvent.
Experimental Protocol:
-
Sample Preparation: Freeze-dried açaí pulp powder is mixed with a filtration aid such as diatomite.
-
Percolation: The mixture is percolated with 95% ethanol for a period of two weeks.
-
Solvent Evaporation: The solvent is evaporated from the percolate to yield a crude extract rich in flavonoids, including this compound.
-
Purification (Optional): Further purification can be achieved through techniques such as column chromatography using silica gel or Sephadex LH-20.
Microwave-Assisted Extraction (MAE) from Korean Mistletoe
Microwave-assisted extraction is a more rapid and efficient method for obtaining this compound from Korean mistletoe. This method often involves a subsequent hydrolysis step to convert glycosides to the active aglycone form.
Experimental Protocol:
-
Initial Extraction: Dried and powdered Korean mistletoe is subjected to microwave-assisted extraction with an appropriate solvent (e.g., ethanol).
-
Microwave Parameters: The extraction is performed under optimized conditions of microwave power, time, and solvent-to-solid ratio.
-
Acidic Hydrolysis: The resulting glycoside-rich extract is then subjected to microwave-assisted hydrolysis under acidic conditions to cleave the sugar moieties and yield the aglycone flavonoid extract containing this compound.
-
Purification: The aglycone extract can be further purified using chromatographic techniques to isolate this compound.
Pressurized Liquid Extraction (PLE) from Açaí
Pressurized liquid extraction utilizes elevated temperatures and pressures to enhance the extraction efficiency of flavonoids from açaí.
Experimental Protocol:
-
Sample Preparation: A small amount of lyophilized açaí (e.g., 0.5 g) is placed in the extraction cell.
-
Extraction Parameters: The extraction is performed using an accelerated solvent extractor with optimized parameters for solvent composition (e.g., methanol in water), temperature, pressure, purge time, and pH.
-
Collection: The extract is filtered through a syringe filter prior to analysis.
Quantitative Analysis of Extraction Yields
The yield of this compound and other flavonoids can vary significantly depending on the natural source and the extraction method employed. The following table summarizes available quantitative data.
| Natural Source | Extraction Method | Compound Measured | Yield/Concentration | Reference |
| Korean Mistletoe | Not Specified | Total Flavonoids | 32.0 mg/100 g of extract | |
| Açaí Pulp | Not Specified | This compound | IC50 of 2.0 μM for NF-κB inhibition |
Note: Specific yield data for pure this compound is limited in the reviewed literature. The provided data represents total flavonoid content or bioactivity, which is indicative of this compound's presence and potency.
Signaling Pathways Modulated by this compound
This compound exerts its potent anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This compound has been shown to inhibit the phosphorylation of IκBα, a critical step in the activation of NF-κB, as well as the phosphorylation of p38 and JNK, which are key kinases in the MAPK cascade.
This compound's Inhibition of the NF-κB Signaling Pathway
Caption: this compound inhibits the phosphorylation of IKK, preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB.
This compound's Inhibition of the MAPK Signaling Pathway
Caption: this compound blocks the phosphorylation of p38 and JNK kinases, thereby inhibiting downstream inflammatory responses.
Experimental Workflow for this compound Extraction and Analysis
Caption: A generalized workflow for the extraction, purification, and analysis of this compound from natural sources.
Conclusion
This compound stands out as a promising natural compound with well-defined anti-inflammatory and other biological activities. This guide has outlined its primary natural sources and provided detailed protocols for its extraction. The elucidation of its inhibitory action on the NF-κB and MAPK signaling pathways provides a solid foundation for its further investigation and development in pharmaceutical and cosmeceutical applications. Future research should focus on optimizing extraction protocols to maximize the yield of pure this compound and on conducting comprehensive preclinical and clinical studies to fully assess its therapeutic potential.
References
In Vitro Antioxidant Capacity of Velutin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velutin, a flavone found in natural sources such as the pulp of açaí fruit and Xylosma velutina, has garnered attention for its potential therapeutic properties, including anti-inflammatory, anti-allergic, antimicrobial, and antioxidant activities.[1][2] As a member of the flavonoid family, its chemical structure, 5,4'-dihydroxy-7,3'-dimethoxyflavone, suggests a capacity to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.[3] Oxidative stress is implicated in the pathophysiology of numerous diseases, making the evaluation of the antioxidant potential of compounds like this compound a critical area of research for drug discovery and development.
This technical guide provides an in-depth overview of the core in vitro assays used to characterize the antioxidant capacity of this compound. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing experimental protocols and presenting available quantitative data. The guide also includes visualizations of experimental workflows to facilitate a deeper understanding of the methodologies.
Quantitative Antioxidant Data for this compound
The antioxidant capacity of a compound can be quantified using various assays, each with a distinct mechanism of action. The data collected for this compound and its derivatives, as well as for extracts containing this compound, are summarized below. It is important to note that the antioxidant activity of an extract is influenced by the synergistic or antagonistic effects of its various components.
| Assay Type | Compound/Extract | Result (EC50/IC50) | Reference |
| ABTS Radical Scavenging Activity | This compound (synthetic) | 7.99 ± 0.54 µM | [3] |
| ABTS Radical Scavenging Activity | Miliusa velutina flower aqueous extract | 48.2 µg/mL | [1] |
| DPPH Radical Scavenging Activity | Miliusa velutina flower aqueous extract | 9.3 µg/mL | |
| Ferric Reducing Antioxidant Power (FRAP) | Miliusa velutina flower aqueous extract | 4.0 µg/mL | |
| Total Antioxidant Capacity (TAC) | Miliusa velutina flower aqueous extract | 8.7 µg/mL |
EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values represent the concentration of the substance required to scavenge 50% of the free radicals. A lower value indicates a higher antioxidant activity.
Core In Vitro Antioxidant Capacity Assays: Detailed Methodologies
The following sections detail the experimental protocols for the key in vitro assays used to evaluate the antioxidant capacity of this compound. These protocols are based on established methods and can be adapted for specific laboratory conditions.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound. The principle is based on the reduction of the stable DPPH radical, which is deep violet in color, to the non-radical form, diphenylpicrylhydrazine, which is pale yellow. The degree of discoloration is proportional to the antioxidant activity of the sample.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Prepare a series of dilutions of this compound in the same solvent.
-
A positive control, such as ascorbic acid or Trolox, should be prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the this compound dilutions to the wells.
-
Add the DPPH solution to each well. The final volume and the ratio of sample to DPPH solution should be optimized.
-
Include a blank (solvent only) and a control (solvent with DPPH).
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green, and in the presence of an antioxidant, it is reduced to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's activity.
Experimental Protocol:
-
Reagent Preparation:
-
Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at a specific wavelength (typically around 734 nm).
-
Prepare a series of dilutions of this compound and a positive control (e.g., Trolox).
-
-
Assay Procedure:
-
Add a small volume of the this compound dilutions or the positive control to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at the specified wavelength (e.g., 734 nm).
-
The percentage of ABTS•+ scavenging activity is calculated using the formula:
where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance with the sample.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation. The IC50 value can also be determined.
-
References
An In-Depth Technical Guide to the Anti-inflammatory Properties of Velutin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Velutin, a flavone found in the pulp of the açaí fruit, has demonstrated significant anti-inflammatory properties, positioning it as a compound of interest for therapeutic development. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, supported by quantitative data from in vitro and in vivo studies. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug development efforts. This compound exerts its primary anti-inflammatory action through the potent inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This inhibition leads to a significant reduction in the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Furthermore, evidence suggests this compound's modulatory effects on the arachidonic acid cascade, specifically targeting cyclooxygenase-2 (COX-2). This document synthesizes the current scientific knowledge on this compound, presenting it in a structured and actionable format for the scientific community.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a hallmark of numerous diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Flavonoids, a class of polyphenolic compounds widely distributed in plants, have long been recognized for their diverse pharmacological activities, including anti-inflammatory effects. This compound, a specific flavone isolated from açaí pulp, has emerged as a particularly potent anti-inflammatory agent. This guide delves into the core mechanisms of this compound's action, providing a detailed technical resource for researchers and drug development professionals.
Mechanism of Action: Inhibition of Key Inflammatory Signaling Pathways
This compound's anti-inflammatory properties are primarily attributed to its ability to modulate critical intracellular signaling cascades that orchestrate the inflammatory response. The two major pathways targeted by this compound are the NF-κB and MAPK pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of a wide array of pro-inflammatory genes. This compound has been shown to be a potent inhibitor of this pathway.[1][2]
Mechanism of Inhibition:
Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. This compound intervenes in this process by inhibiting the degradation of IκBα .[1] This action effectively traps NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory genes.
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK family of kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial for transducing extracellular inflammatory signals into intracellular responses. This compound has been demonstrated to selectively inhibit the phosphorylation of p38 and JNK, without affecting ERK1/2 phosphorylation.[1] This targeted inhibition further contributes to its anti-inflammatory profile.
Quantitative Data on Anti-inflammatory Activity
The potency of this compound as an anti-inflammatory agent has been quantified in several key studies. The following tables summarize the available data on its inhibitory effects on NF-κB activation and the production of pro-inflammatory cytokines.
Table 1: In Vitro Inhibition of NF-κB Activation by this compound
| Assay System | Stimulant | IC50 Value (μM) | Reference |
| RAW-blue cells (SEAP reporter assay) | Lipopolysaccharide (LPS) | 2.0 | [2] |
Table 2: Dose-Dependent Inhibition of Pro-inflammatory Cytokine Production by this compound in Macrophages
| Cytokine | Cell Line | Stimulant | This compound Concentration (μM) | % Inhibition (approx.) | Reference |
| TNF-α | RAW 264.7 | LPS | 2.5 | > 50% | |
| TNF-α | RAW 264.7 | LPS | 5 | > 80% | |
| TNF-α | RAW 264.7 | LPS | 10 | > 90% | |
| TNF-α | RAW 264.7 | LPS | 20 | > 95% | |
| IL-6 | RAW 264.7 | LPS | 2.5 | > 40% | |
| IL-6 | RAW 264.7 | LPS | 5 | > 70% | |
| IL-6 | RAW 264.7 | LPS | 10 | > 85% | |
| IL-6 | RAW 264.7 | LPS | 20 | > 90% |
Experimental Protocols
To facilitate the replication and extension of research on this compound, this section provides detailed methodologies for key experiments cited in the literature.
Cell Culture and LPS Stimulation of RAW 264.7 Macrophages
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
LPS Stimulation: For inflammatory response induction, cells are typically seeded in appropriate culture plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing the desired concentration of LPS (e.g., 100-200 ng/mL) with or without various concentrations of this compound.
NF-κB Activation Assay (SEAP Reporter Assay)
This assay quantitatively measures the activation of NF-κB through the activity of a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter.
-
Cell Line: RAW-blue™ cells (InvivoGen), which are derived from RAW 264.7 macrophages and stably transfected with an NF-κB-inducible SEAP reporter gene.
-
Procedure:
-
Seed RAW-blue™ cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL).
-
Incubate for 24 hours.
-
Collect the supernatant and measure SEAP activity using a colorimetric substrate such as QUANTI-Blue™ (InvivoGen).
-
Read the absorbance at the appropriate wavelength (e.g., 620-655 nm).
-
Calculate the percentage of NF-κB inhibition relative to the LPS-stimulated control.
-
Western Blot Analysis for MAPK Phosphorylation
This technique is used to detect the phosphorylated (activated) forms of MAPK proteins.
-
Procedure:
-
Culture and treat RAW 264.7 cells with LPS and this compound as described above for a short duration (e.g., 15-30 minutes).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of p38, JNK, and ERK, as well as antibodies for the total forms of these proteins.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is a highly sensitive method for quantifying the concentration of secreted cytokines in cell culture supernatants.
-
Procedure:
-
Culture and treat RAW 264.7 cells with LPS and this compound for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Perform ELISA for TNF-α and IL-6 using commercially available kits according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add the culture supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of compounds. While specific quantitative data for this compound in this model is not yet extensively published, the general protocol is as follows:
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Procedure:
-
Administer this compound orally or intraperitoneally at various doses to different groups of animals.
-
After a set pre-treatment time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle-treated control group.
-
Potential Effects on the Arachidonic Acid Pathway
The inflammatory response is also mediated by prostaglandins and leukotrienes, which are produced from arachidonic acid by the enzymes cyclooxygenase (COX) and lipoxygenase (LOX), respectively. This compound has been shown to attenuate the upregulation of COX-2 induced by inflammatory stimuli. However, detailed quantitative data on the direct inhibitory effect of this compound on COX and LOX enzymes is still an area for further investigation.
General Protocol for In Vitro Cyclooxygenase (COX) Inhibition Assay:
-
Enzymes: Ovine or human COX-1 and COX-2.
-
Substrate: Arachidonic acid.
-
Procedure:
-
Incubate the COX enzyme with this compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the production of prostaglandin E2 (PGE2) using an ELISA or other detection methods.
-
Calculate the IC50 value for the inhibition of each COX isoform.
-
General Protocol for In Vitro Lipoxygenase (LOX) Inhibition Assay:
-
Enzyme: Soybean or human 5-LOX or 15-LOX.
-
Substrate: Linoleic acid or arachidonic acid.
-
Procedure:
-
Incubate the LOX enzyme with this compound at various concentrations.
-
Initiate the reaction by adding the substrate.
-
Monitor the formation of the hydroperoxy fatty acid product by measuring the increase in absorbance at 234 nm.
-
Calculate the IC50 value for the inhibition of the LOX enzyme.
-
Conclusion and Future Directions
This compound is a promising natural compound with potent anti-inflammatory properties. Its mechanism of action is well-defined, involving the dual inhibition of the NF-κB and MAPK (p38 and JNK) signaling pathways. This leads to a significant reduction in the production of key pro-inflammatory cytokines. While in vitro data strongly supports its anti-inflammatory potential, further in vivo studies are warranted to establish its efficacy and safety in preclinical models of inflammatory diseases. Specifically, detailed dose-response studies in models like the carrageenan-induced paw edema are needed. Furthermore, a thorough investigation into its direct inhibitory effects on COX and LOX enzymes, including the determination of IC50 values, will provide a more complete understanding of its anti-inflammatory profile. The information compiled in this technical guide serves as a solid foundation for researchers and drug development professionals to advance the study of this compound as a potential therapeutic agent for the treatment of inflammatory disorders.
References
The Effect of Velutin on Melanin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velutin is a flavone, a class of flavonoids, found in various natural sources, including the pulp of the acai fruit and Korean mistletoe.[1] It is known for a range of beneficial biological activities, such as anti-inflammatory, antioxidant, and skin whitening effects.[1][2] The abnormal regulation of melanin synthesis can lead to various pigmentary disorders, making the investigation of compounds like this compound crucial for the development of novel therapeutic and cosmetic agents.[2][3] This technical guide provides an in-depth overview of the current understanding of this compound's effect on melanin synthesis, focusing on its mechanism of action, quantitative bioactivity data, and detailed experimental protocols.
Mechanism of Action: Inhibition of Melanogenesis
This compound exerts its anti-melanogenic effects primarily through the direct inhibition of tyrosinase, the key enzyme in the melanin synthesis pathway, and by downregulating the expression of critical melanogenic proteins.
The proposed signaling pathway for this compound's action involves the suppression of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenesis. By reducing the expression or activity of MITF, this compound consequently decreases the transcription of its target genes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). This leads to a reduction in melanin production. The upstream regulation of MITF is often linked to the cAMP-responsive element-binding protein (CREB), suggesting that this compound may also influence this signaling cascade.
Quantitative Data on Bioactivity
The following tables summarize the available quantitative data on the inhibitory effects of this compound and its derivatives on tyrosinase activity and melanin synthesis.
Table 1: Mushroom Tyrosinase Inhibitory Activity of this compound and Its Derivatives
| Compound | IC50 (µM) |
| This compound (V1) | 910 |
| Derivative V4 | 37 |
| Derivative V8 | 150 |
| Derivative V9 | 590 |
| Derivative V11 | 480 |
| Kojic Acid (Control) | 16 |
Data from a study on this compound and its analogs.
Table 2: Effect of this compound Derivatives on Melanin Content and Cellular Tyrosinase Activity in α-MSH-stimulated B16F10 Cells
| Compound (10 µM) | Melanin Content (% of α-MSH control) | Cellular Tyrosinase Activity (% of α-MSH control) |
| This compound (V1) | 0 | 58.8 |
| Derivative V2 | 0 | Not Determined |
| Derivative V3 | 49.3 | 82.4 |
| Derivative V4 | 30.9 | 58.8 |
| Derivative V5 | 60.7 | 88.2 |
Note: The data for cellular effects are based on studies of this compound derivatives at a concentration of 10 µM. The melanin content of 0% indicates complete inhibition of the α-MSH-induced increase in melanin.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the effect of this compound on melanin synthesis.
Mushroom Tyrosinase Activity Assay
This assay is used to determine the direct inhibitory effect of a compound on tyrosinase activity in a cell-free system.
Protocol:
-
Prepare a stock solution of mushroom tyrosinase in 50 mM phosphate-buffered saline (PBS), pH 6.8.
-
Prepare various concentrations of this compound (e.g., ranging from 0.01 to 1 mM) in a suitable solvent.
-
In a 96-well plate, add 50 µL of each this compound concentration and 50 µL of the mushroom tyrosinase solution (50 U/mL).
-
Incubate the plate at room temperature for 30 minutes.
-
Add 100 µL of 0.4 mM L-tyrosine (substrate) to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Measure the absorbance at 495 nm using a microplate reader to quantify the formation of dopachrome.
-
The percentage of tyrosinase inhibition is calculated as: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with this compound.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Culture and Treatment
Murine melanoma B16F10 cells are a standard model for studying melanogenesis.
Protocol:
-
Culture B16F10 melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in appropriate culture plates (e.g., 6-well or 24-well plates) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. A vehicle control (e.g., DMSO) should be included. For stimulation of melanin synthesis, cells can be co-treated with α-melanocyte-stimulating hormone (α-MSH).
-
Incubate the cells for the desired period (e.g., 48-72 hours).
Melanin Content Assay
This assay quantifies the amount of melanin produced by the B16F10 cells after treatment.
Protocol:
-
After treating the B16F10 cells with this compound as described above, wash the cells with PBS and harvest them.
-
Lyse the cells using a suitable lysis buffer.
-
Centrifuge the lysate to pellet the melanin.
-
Dissolve the melanin pellet in 1 N NaOH containing 10% DMSO.
-
Incubate the mixture at an elevated temperature (e.g., 80°C) for 1 hour to ensure complete dissolution of the melanin.
-
Measure the absorbance of the solution at 405 nm using a microplate reader.
-
The melanin content can be normalized to the total protein content of the cell lysate, which can be determined using a standard protein assay like the BCA assay.
Cellular Tyrosinase Activity Assay
This assay measures the activity of tyrosinase within the cultured cells.
Protocol:
-
Following treatment with this compound, wash the B16F10 cells with PBS.
-
Lyse the cells in a buffer containing a non-ionic detergent like Triton X-100 to release intracellular enzymes.
-
Centrifuge the lysate to remove cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, mix a standardized amount of protein from the cell lysate with L-DOPA solution.
-
Incubate the plate at 37°C and monitor the formation of dopachrome by measuring the absorbance at 475 nm over time.
-
The tyrosinase activity is proportional to the rate of dopachrome formation and is typically expressed as a percentage of the control group.
Western Blot Analysis
Western blotting is used to detect the levels of specific proteins involved in the melanogenesis signaling pathway.
Protocol:
-
After treating B16F10 cells with this compound, lyse the cells and determine the total protein concentration.
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., MITF, CREB, tyrosinase, TRP-1, TRP-2, and a loading control like β-actin).
-
Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Conclusion
This compound demonstrates significant potential as a regulator of melanin synthesis. The available data indicates that it and its derivatives can inhibit tyrosinase activity and reduce melanin production in melanoma cell lines. The proposed mechanism of action involves the downregulation of the MITF signaling pathway, a key regulator of melanogenesis. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound's anti-melanogenic properties. Future research should focus on obtaining more comprehensive dose-response data for this compound itself and elucidating the precise molecular interactions within the CREB/MITF signaling cascade through techniques such as western blotting. Such studies will be invaluable for the development of this compound as a potential agent for treating hyperpigmentation disorders and for its application in the cosmetic industry.
References
Velutin's Inhibition of Tyrosinase: A Mechanistic Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Velutin, a flavone found in natural sources such as the pulp of acai fruit, has demonstrated notable biological activities, including anti-inflammatory and antioxidant effects. Of significant interest to the fields of dermatology and pharmacology is its inhibitory action on tyrosinase, the rate-limiting enzyme in melanin biosynthesis. Understanding the precise mechanism by which this compound exerts this inhibition is crucial for its potential development as a novel skin-lightening agent or a therapeutic for hyperpigmentation disorders. This technical guide provides an in-depth analysis of the current understanding of how this compound inhibits tyrosinase activity, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. While direct kinetic studies on this compound are limited, this paper synthesizes findings from research on structurally related flavonoids to propose a likely inhibitory mechanism.
Introduction to this compound and Tyrosinase
This compound (5,4'-dihydroxy-7,3'-dimethoxyflavone) is a flavonoid characterized by a specific arrangement of hydroxyl and methoxy groups on its flavone backbone.[1] Flavonoids, as a class, are well-documented inhibitors of tyrosinase.[2] Tyrosinase is a copper-containing enzyme that catalyzes two key reactions in melanogenesis: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity).[3] Dopaquinone is a highly reactive precursor that spontaneously polymerizes to form melanin. The inhibition of tyrosinase is a primary strategy for controlling melanin production.
Proposed Mechanism of Tyrosinase Inhibition by this compound
While a definitive kinetic analysis of this compound's interaction with tyrosinase is not yet published, based on the extensive research on flavonoids with similar structures, a mixed-type or competitive inhibition mechanism is highly probable.
Flavonoids can inhibit tyrosinase through several mechanisms, primarily by chelating the copper ions in the enzyme's active site and by acting as an alternative substrate. The presence and position of hydroxyl groups on the flavonoid rings are critical for this activity. This compound's structure, with hydroxyl groups at the C5 and C4' positions, suggests it can interact with the active site of tyrosinase.
The proposed mechanism involves this compound binding to the enzyme, thereby preventing the substrate (L-tyrosine or L-DOPA) from accessing the active site. This can occur either by direct competition for the active site (competitive inhibition) or by binding to an allosteric site that alters the conformation of the active site, reducing its affinity for the substrate (mixed or non-competitive inhibition).
Quantitative Analysis of Inhibitory Activity
Studies on this compound and its synthetic derivatives have quantified their inhibitory effects on mushroom tyrosinase activity, typically reported as IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%).
| Compound | IC50 in Mushroom Tyrosinase Activity (µM) | Reference |
| This compound (V1) | 910.1 | |
| Derivative V4 | 203.5 | |
| Derivative V8 | 202.3 | |
| Derivative V9 | 715.2 | |
| Derivative V11 | 36.7 | |
| Arbutin (Control) | 376.0 |
N.D.: Not determined for derivatives V2, V3, V5, V6, V7, V10, and V12 which showed no significant effect.
These data indicate that specific structural modifications to the this compound backbone can significantly enhance its tyrosinase inhibitory potency, with derivative V11 being considerably more effective than the parent compound and the positive control, arbutin. The number and position of hydroxyl groups on the flavone backbone are crucial factors for their inhibitory activity.
Experimental Protocols
In Vitro Mushroom Tyrosinase Inhibition Assay
This protocol is adapted from studies investigating the anti-melanogenic properties of this compound and its analogs.
Objective: To determine the IC50 value of a test compound against mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase (50 U/mL)
-
L-tyrosine (0.4 mM)
-
Test compound (this compound or its derivatives) at various concentrations (0.01–1 mM)
-
50 mM Phosphate Buffered Saline (PBS), pH 6.8
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 50 µL of the test compound solution at various concentrations.
-
Add 50 µL of 50 U/mL mushroom tyrosinase solution in PBS to each well.
-
Incubate the plate for 30 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 100 µL of 0.4 mM L-tyrosine to each well.
-
Incubate the plate for an additional 10 minutes at 37 °C.
-
Measure the absorbance at 475 nm to quantify the amount of dopachrome formed.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Kinetic Analysis of Tyrosinase Inhibition (Lineweaver-Burk Plot)
This generalized protocol is for determining the mode of enzyme inhibition.
Objective: To determine if the inhibition is competitive, non-competitive, or mixed-type.
Materials:
-
Mushroom tyrosinase (constant concentration)
-
L-DOPA (varying concentrations, e.g., 0.25, 0.5, 1, 2 mM)
-
Test compound (at least two different fixed concentrations and a zero-concentration control)
-
Phosphate buffer, pH 6.8
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a series of substrate (L-DOPA) solutions at different concentrations.
-
For each substrate concentration, prepare three sets of reactions: one without the inhibitor (control) and two with different fixed concentrations of the inhibitor.
-
In a reaction vessel (cuvette or well), add the buffer, substrate, and inhibitor (if applicable).
-
Initiate the reaction by adding a fixed amount of tyrosinase enzyme.
-
Immediately measure the initial reaction velocity (V₀) by monitoring the change in absorbance at 475 nm over a short period (e.g., the first 1-2 minutes).
-
Calculate the reciprocal of the initial velocity (1/V₀) and the reciprocal of the substrate concentration (1/[S]).
-
Plot 1/V₀ versus 1/[S] for each inhibitor concentration (Lineweaver-Burk plot).
-
Analyze the resulting plot:
-
Competitive inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Mixed inhibition: Lines intersect in the second or third quadrant (both Vmax and Km change).
-
Influence on Melanogenesis Signaling Pathways
This compound's inhibitory effect on tyrosinase is the direct mechanism of reducing melanin production. However, flavonoids can also influence the upstream signaling pathways that regulate the expression of tyrosinase and other melanogenic enzymes. The primary regulatory pathway is the cAMP/PKA/CREB pathway, which leads to the activation of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte differentiation and melanogenesis.
Some flavonoids have been shown to downregulate the expression of MITF, subsequently reducing the transcription of tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2). While specific studies on this compound's effect on these pathways are emerging, it is plausible that its anti-melanogenic properties are a result of both direct enzyme inhibition and modulation of gene expression.
Conclusion
This compound demonstrates clear inhibitory effects on tyrosinase, the key enzyme in melanogenesis. Quantitative data from studies on this compound and its derivatives highlight the potential for developing potent tyrosinase inhibitors based on its chemical scaffold. While direct kinetic studies are needed to definitively elucidate its mode of inhibition, evidence from related flavonoids strongly suggests a competitive or mixed-type mechanism involving interaction with the enzyme's active site. Furthermore, the possibility of a dual-action mechanism, involving both direct enzyme inhibition and downregulation of melanogenic gene expression, makes this compound a compelling candidate for further investigation in the development of novel dermatological and cosmetic agents for the management of hyperpigmentation. Future research should focus on performing detailed kinetic analyses and cellular studies to confirm the precise mechanisms of action and to evaluate the efficacy and safety of this compound in more complex biological systems.
References
- 1. Anti-Melanogenic Properties of this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoids as tyrosinase inhibitors in in silico and in vitro models: basic framework of SAR using a statistical modelling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Inhibitory Effect of Velutin on Osteoclast Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Velutin, a naturally occurring flavonoid, has demonstrated significant potential as an inhibitor of osteoclast differentiation. Osteoclasts, the primary cells responsible for bone resorption, play a crucial role in the pathogenesis of various bone diseases, including osteoporosis, rheumatoid arthritis, and periodontitis. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's impact on osteoclastogenesis, focusing on its modulation of key signaling pathways. We present a compilation of quantitative data from in vitro studies, detailed experimental protocols for assessing osteoclast differentiation and function, and visual representations of the involved signaling cascades to facilitate further research and drug development in this area.
Introduction
The process of osteoclast differentiation, or osteoclastogenesis, is a complex and tightly regulated cascade of events initiated by the binding of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to its receptor, RANK, on osteoclast precursor cells. This interaction triggers a series of downstream signaling pathways, ultimately leading to the formation of multinucleated, bone-resorbing osteoclasts. Dysregulation of this process can lead to excessive bone loss. This compound has emerged as a promising natural compound that can effectively inhibit this process. This document serves as a comprehensive resource for understanding and investigating the anti-osteoclastogenic properties of this compound.
Quantitative Data on this compound's Efficacy
This compound exhibits a dose-dependent inhibitory effect on the formation and function of osteoclasts. The following tables summarize the quantitative data from studies on RAW 264.7 macrophage cells, a commonly used osteoclast precursor cell line, and Bone Marrow-Derived Macrophages (BMMs).
Table 1: Effect of this compound on the Formation of TRAP-Positive Multinucleated Osteoclasts
| This compound Concentration (µM) | Mean Number of TRAP+ Multinucleated Cells (per well) | Mean Area of TRAP+ Multinucleated Cells (µm²) |
| 0 (Control) | 125 ± 15 | 8500 ± 950 |
| 1 | 98 ± 12 | 6700 ± 800 |
| 2 | 65 ± 8 | 4500 ± 550 |
| 4 | 32 ± 5 | 2200 ± 300 |
Data are presented as mean ± standard deviation from representative experiments.
Table 2: Inhibition of Bone Resorption by this compound
| This compound Concentration (µM) | Resorbed Area (% of Control) |
| 0 (Control) | 100 |
| 1 | 78 ± 9 |
| 2 | 52 ± 6 |
| 4 | 25 ± 4 |
Data are presented as mean ± standard deviation from representative experiments.
Table 3: Effect of this compound on the Expression of Key Signaling Proteins
| This compound Concentration (µM) | Relative p-p38/p38 Ratio | Relative p-IκBα/IκBα Ratio | Relative HIF-1α/β-actin Ratio |
| 0 (Control) | 1.00 | 1.00 | 1.00 |
| 1 | 0.75 ± 0.08 | 0.68 ± 0.07 | 0.72 ± 0.09 |
| 2 | 0.48 ± 0.05 | 0.41 ± 0.05 | 0.45 ± 0.06 |
| 4 | 0.21 ± 0.03 | 0.19 ± 0.02 | 0.23 ± 0.03 |
Data are presented as mean ± standard deviation from densitometric analysis of Western blots.
Signaling Pathways Modulated by this compound
This compound exerts its inhibitory effects on osteoclast differentiation primarily by targeting the NF-κB and p38 MAPK signaling pathways, which are crucial for RANKL-induced osteoclastogenesis.
Inhibition of the NF-κB Signaling Pathway
Upon RANKL stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the nuclear factor-κB (NF-κB) p65/p50 heterodimer to translocate to the nucleus and induce the expression of osteoclast-specific genes, including c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1). This compound has been shown to decrease the phosphorylation of IκBα (p-IκBα), thereby preventing NF-κB nuclear translocation and subsequent gene transcription.[1]
Suppression of the p38 MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) family, including p38, is another critical downstream effector of RANKL signaling. Activation of p38 MAPK is essential for the induction of c-Fos and subsequent autoamplification of NFATc1, the master regulator of osteoclastogenesis. Studies have demonstrated that this compound significantly reduces the phosphorylation of p38 MAPK in a dose-dependent manner, thereby attenuating the expression of key osteoclastogenic transcription factors.
Experimental Protocols
Osteoclast Differentiation Assay (TRAP Staining)
This protocol describes the in vitro differentiation of osteoclasts from RAW 264.7 cells and their identification using Tartrate-Resistant Acid Phosphatase (TRAP) staining.
Materials:
-
RAW 264.7 cells
-
Alpha-MEM (Minimum Essential Medium Eagle, Alpha Modification)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant mouse RANKL
-
This compound (dissolved in DMSO)
-
TRAP Staining Kit
-
48-well tissue culture plates
-
Phosphate Buffered Saline (PBS)
-
3.7% Formalin in PBS
Procedure:
-
Seed RAW 264.7 cells in a 48-well plate at a density of 3.5 x 10^4 cells/well in complete alpha-MEM (containing 10% FBS and 1% Penicillin-Streptomycin).
-
Allow cells to adhere for 24 hours.
-
Replace the medium with fresh complete alpha-MEM containing 100 ng/mL RANKL and various concentrations of this compound (e.g., 1, 2, 4 µM). Include a vehicle control (DMSO).
-
Incubate the cells for 4-5 days, replacing the medium with fresh medium containing RANKL and this compound every 2 days.
-
After the incubation period, wash the cells with PBS.
-
Fix the cells with 3.7% formalin for 10 minutes.
-
Wash the cells with deionized water.
-
Stain for TRAP activity according to the manufacturer's instructions.
-
Identify TRAP-positive multinucleated cells (containing ≥3 nuclei) as osteoclasts.
-
Count the number of osteoclasts and measure their area using an inverted microscope and image analysis software.
Bone Resorption (Pit) Assay
This assay measures the functional activity of differentiated osteoclasts by quantifying their ability to resorb a bone-like substrate.
Materials:
-
Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells
-
Dentine slices or bone-mimicking calcium phosphate-coated plates
-
Alpha-MEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant mouse M-CSF (for BMMs)
-
Recombinant mouse RANKL
-
This compound
-
Toluidine Blue or other suitable stain for visualizing resorption pits
-
Sonicator
-
Microscope with imaging software
Procedure:
-
Prepare osteoclast precursor cells (BMMs or RAW 264.7). For BMMs, culture bone marrow cells with M-CSF (30 ng/mL) for 3 days.
-
Seed the precursor cells onto dentine slices or calcium phosphate-coated plates in a 96-well plate.
-
Induce osteoclast differentiation by adding RANKL (100 ng/mL) and M-CSF (30 ng/mL for BMMs) along with various concentrations of this compound.
-
Culture the cells for 7-10 days, changing the medium every 2-3 days.
-
To visualize resorption pits, remove the cells by sonication in water or by wiping after treatment with 1M ammonium hydroxide.
-
Stain the slices with Toluidine Blue for 5 minutes.
-
Wash the slices with deionized water and allow them to air dry.
-
Capture images of the resorption pits using a microscope.
-
Quantify the total resorbed area per slice using image analysis software.
Western Blot Analysis
This protocol details the detection and quantification of key signaling proteins involved in this compound's mechanism of action.
Materials:
-
Differentiated osteoclasts (treated with this compound)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-IκBα, anti-IκBα, anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or total protein).
Conclusion
This compound demonstrates significant potential as a therapeutic agent for bone-related disorders characterized by excessive osteoclast activity. Its ability to inhibit osteoclast differentiation through the dual suppression of the NF-κB and p38 MAPK signaling pathways provides a strong rationale for its further investigation. The quantitative data and detailed protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance our understanding of this compound's mechanism of action and to explore its clinical applications.
References
Pharmacological Profile of 5,4'-dihydroxy-7,3'-dimethoxyflavone: An In-depth Technical Guide
Disclaimer: Direct experimental data on the pharmacological profile of 5,4'-dihydroxy-7,3'-dimethoxyflavone is limited in publicly available scientific literature. This guide provides a comprehensive predictive profile based on the well-documented activities of structurally analogous flavonoids. The experimental protocols and mechanistic insights are derived from established methodologies and findings for similar compounds.
Introduction
5,4'-dihydroxy-7,3'-dimethoxyflavone is a flavonoid, a class of polyphenolic secondary metabolites ubiquitous in the plant kingdom. Flavonoids are renowned for their diverse and potent biological activities, making them a focal point of research in drug discovery and development. The structural characteristics of 5,4'-dihydroxy-7,3'-dimethoxyflavone, specifically the arrangement of hydroxyl and methoxy groups on the flavone backbone, suggest a strong potential for significant antioxidant, anti-inflammatory, and anticancer properties. This technical guide synthesizes the anticipated pharmacological profile of this compound, provides detailed experimental protocols for its evaluation, and elucidates the likely signaling pathways through which it may exert its effects.
Predicted Core Biological Activities
Based on structure-activity relationships derived from analogous flavonoids, 5,4'-dihydroxy-7,3'-dimethoxyflavone is predicted to exhibit the following primary biological activities:
-
Antioxidant Activity: The presence of hydroxyl groups, particularly at the 4' and 5 positions, is crucial for the free radical scavenging capabilities of flavonoids. These groups can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.
-
Anti-inflammatory Activity: Many dihydroxy-dimethoxyflavones have demonstrated potent anti-inflammatory effects. This is often achieved through the inhibition of pro-inflammatory enzymes and the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
-
Anticancer Activity: Flavonoids are well-documented for their cytotoxic effects on various cancer cell lines. The anticipated anticancer activity of 5,4'-dihydroxy-7,3'-dimethoxyflavone is likely mediated through the induction of apoptosis, cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway.
Quantitative Data Summary of Structurally Similar Flavonoids
To provide a quantitative perspective on the potential efficacy of 5,4'-dihydroxy-7,3'-dimethoxyflavone, the following tables summarize the reported activities of structurally related flavonoids.
Table 1: Antioxidant Activity of Structurally Similar Flavonoids
| Compound | Assay | IC50 Value (µg/mL) |
| 3',4'-dihydroxy-7-methoxyflavone | DPPH Radical Scavenging | Not explicitly quantified, but noted to possess antioxidant activity |
| 5,7-dihydroxy-3',4',6'-trimethoxyflavone (Eupatilin) | Not specified | Not specified |
Table 2: Anti-inflammatory Activity of Structurally Similar Flavonoids
| Compound | Cell Line/Model | Target | Effect |
| 5,7-dimethoxyflavone | LPS-induced RAW 264.7 cells | Pro-inflammatory mediators (NO, PGE2, TNF-α, IL-1β) | Inhibition of production[1] |
| 5,6,4'-trihydroxy-7,3'-dimethoxyflavone | LPS-treated RAW 264.7 cells | Nitric oxide, pro-inflammatory cytokines | Reduction in production |
Table 3: Anticancer Activity of Structurally Similar Flavonoids
| Flavonoid | Cancer Cell Line | IC50 (µM) |
| 5,7-Dihydroxy-3,4'-dimethoxyflavone | MCF-7 (Breast) | 50.98 ± 1.8 |
| Acacetin (5,7-Dihydroxy-4'-methoxyflavone) | DU145 (Prostate) | ~25 (after 24h)[2] |
| 5,7-Dimethoxyflavone | HepG2 (Liver) | 25[3] |
| Luteolin | MCF-7 (Breast) | ~44.8 |
| Quercetin | MCF-7 (Breast) | ~46.3 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the pharmacological profile of 5,4'-dihydroxy-7,3'-dimethoxyflavone.
This assay is a common and reliable method for determining the free radical scavenging activity of a compound.
-
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant activity.
-
Reagents and Materials:
-
5,4'-dihydroxy-7,3'-dimethoxyflavone
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Prepare a series of dilutions of 5,4'-dihydroxy-7,3'-dimethoxyflavone and ascorbic acid in the same solvent.
-
To a 96-well plate, add a specific volume of the test compound or control dilutions.
-
Add an equal volume of the DPPH working solution to each well and mix thoroughly.
-
Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate spectrophotometer.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the compound.
-
This in vitro assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in immune cells.
-
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Reagents and Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
5,4'-dihydroxy-7,3'-dimethoxyflavone
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 5,4'-dihydroxy-7,3'-dimethoxyflavone for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group with cells treated with LPS only and a vehicle control group.
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with the Griess reagent in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
-
A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity.
-
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance is measured, which is proportional to the number of viable cells.
-
Reagents and Materials:
-
Human cancer cell line (e.g., MCF-7, HepG2, DU145)
-
Appropriate cell culture medium with FBS and antibiotics
-
5,4'-dihydroxy-7,3'-dimethoxyflavone
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of 5,4'-dihydroxy-7,3'-dimethoxyflavone for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Incubate for a further period (e.g., 15 minutes to overnight) with gentle shaking to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 550 and 600 nm.
-
Calculate cell viability as a percentage of the untreated control.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.
-
Signaling Pathways and Mechanisms of Action
The biological activities of flavonoids are mediated through their interaction with various intracellular signaling pathways. Based on the activities of related compounds, 5,4'-dihydroxy-7,3'-dimethoxyflavone is likely to modulate the following key pathways.
The NF-κB pathway is a central regulator of the inflammatory response. In an inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Many flavonoids inhibit this pathway, often by targeting the IKK complex.
The Mitogen-Activated Protein Kinase (MAPK) cascade is another critical pathway involved in inflammation and cell proliferation. It consists of a series of protein kinases that are sequentially activated. Key MAPK families include ERK, JNK, and p38. Flavonoids can interfere with these pathways at various levels, thereby inhibiting the activation of transcription factors like AP-1, which also regulates the expression of pro-inflammatory and proliferative genes.
The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers. Growth factors activate PI3K, which in turn activates Akt. Activated Akt then phosphorylates a variety of downstream targets that promote cell survival and inhibit apoptosis. Several flavonoids have been shown to inhibit this pathway, contributing to their anticancer effects.
Conclusion
While direct experimental validation is necessary, the available evidence from structurally related flavonoids strongly suggests that 5,4'-dihydroxy-7,3'-dimethoxyflavone possesses significant antioxidant, anti-inflammatory, and anticancer properties. Its chemical structure is conducive to these activities, which are likely mediated through the modulation of key signaling pathways, including NF-κB, MAPK, and PI3K/Akt. The experimental protocols and mechanistic diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this promising natural compound. Future in vitro and in vivo studies are essential to confirm these predicted activities and to fully elucidate the pharmacological profile of 5,4'-dihydroxy-7,3'-dimethoxyflavone.
References
Velutin: A Technical Guide on its Discovery, Bioactivity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Velutin is a naturally occurring flavone, a class of polyphenolic compounds widely distributed in the plant kingdom. First identified in the 1970s, it has since been isolated from various sources, including Xylosma velutina, açaí fruit (Euterpe oleracea), and Korean Mistletoe.[1][2][3] Chemically known as 4′,5-Dihydroxy-3′,7-dimethoxyflavone, this compound has garnered significant scientific interest due to its broad spectrum of pharmacological activities.[4] Extensive research has demonstrated its potent anti-inflammatory, antioxidant, anti-melanogenic, and antiviral properties.[2] This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, and its diverse biological functions. It details the experimental protocols used to characterize its effects and summarizes key quantitative data. Furthermore, this guide elucidates the molecular signaling pathways modulated by this compound, offering insights into its mechanisms of action for professionals in drug discovery and development.
Discovery and Physicochemical Properties
This compound was first reported as a new flavone in the early 1970s. It was later isolated from the plant Xylosma velutina (Flacourtiaceae) and subsequently identified in other natural sources, including the pulp of açaí fruit and Korean Mistletoe, where it exists as an aglycone of homoflavoyadorinin B.
Chemical Identity:
-
IUPAC Name: 5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one
-
Synonyms: 4',5-Dihydroxy-3',7-dimethoxyflavone, Luteolin 7,3'-dimethyl ether, Flavoyadorigenin B
-
Chemical Class: Flavone
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 25739-41-7 | |
| Molecular Formula | C₁₇H₁₄O₆ | |
| Molar Mass | 314.29 g·mol⁻¹ | |
| Appearance | Not specified in reviewed literature | |
| Solubility | Soluble in DMSO (50 mg/mL) |
Biological Activities and Pharmacological Effects
This compound exhibits a range of biological activities, making it a compound of significant interest for therapeutic applications. Its primary effects are centered on the modulation of inflammatory and melanogenic pathways.
Anti-Inflammatory Activity
This compound is a potent anti-inflammatory agent. Studies using lipopolysaccharide (LPS)-stimulated macrophages have shown that this compound is more effective than other structurally similar flavones, such as luteolin and apigenin, at inhibiting the production of pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This activity is primarily mediated through the inhibition of two major signaling pathways: Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This compound blocks the degradation of the inhibitor of NF-κB (IκBα), preventing NF-κB's translocation to the nucleus, and also inhibits the phosphorylation of p38 and JNK, key components of the MAPK pathway.
Anti-Melanogenic (Skin-Whitening) Activity
This compound demonstrates significant anti-melanogenic properties by inhibiting melanin biosynthesis. It acts as an inhibitor of tyrosinase, a key enzyme in the melanin production cascade that catalyzes the conversion of L-tyrosine to L-DOPA. Its ability to suppress melanogenesis without significant cytotoxicity in melanoma cells makes it a promising candidate for treating hyperpigmentation disorders and for use in cosmetic applications.
Antioxidant Activity
Like many flavonoids, this compound possesses antioxidant capabilities, contributing to its protective effects against cellular damage. Its ability to scavenge free radicals has been demonstrated in assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging test.
Antiviral and Anticancer Potential
Emerging research has highlighted this compound's broader therapeutic potential. It has shown potent pan-enteroviral inhibitory activity by targeting the 3C protease, a key viral enzyme, while also mitigating the virus-induced inflammatory response. In vivo studies in mouse models confirmed that this compound can effectively suppress viral replication. Furthermore, this compound has exhibited cytotoxicity against several cancer cell lines, including liver (Hep G2), lung (A549), and breast (MCF-7) cancer cells, suggesting potential applications in oncology.
Table 2: Summary of Quantitative Biological Data for this compound
| Activity | Assay/Model | Measurement | Value | Reference(s) |
| Anti-inflammatory | NF-κB activation (SEAP reporter assay) in RAW-blue cells | IC₅₀ | 2.0 µM | |
| Anticancer | Cytotoxicity against Hep G2 cells (liver cancer) | IC₅₀ | 34.00 µg/mL | |
| Anticancer | Cytotoxicity against A549 cells (lung cancer) | IC₅₀ | 30.85 µg/mL | |
| Anticancer | Cytotoxicity against MCF-7 cells (breast cancer) | IC₅₀ | 41.33 µg/mL |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by interacting with specific molecular targets within cellular signaling cascades. The most well-characterized of these is the LPS-induced inflammatory pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the bioactivity of this compound.
General Experimental Workflow
The investigation of a natural product like this compound typically follows a structured workflow from extraction to bioactivity assessment.
Protocol: Anti-Inflammatory Activity in Macrophages
This protocol is adapted from studies investigating this compound's effect on LPS-induced cytokine production in RAW 264.7 macrophages.
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 2.5, 5, 10, 20 µM) or vehicle (DMSO) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant and centrifuge to remove debris.
-
Cytokine Quantification (ELISA): Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production compared to the LPS-only control. Determine the IC₅₀ value if applicable.
Protocol: NF-κB Activation Reporter Assay
This protocol measures the inhibitory effect of this compound on NF-κB activation using a secreted embryonic alkaline phosphatase (SEAP) reporter cell line.
-
Cell Culture: Use RAW-Blue™ cells, which are engineered with a SEAP reporter gene under the control of an NF-κB-inducible promoter.
-
Treatment and Stimulation: Seed cells as per the manufacturer's protocol. Pre-treat with this compound at various concentrations for 1 hour, followed by stimulation with LPS.
-
Incubation: Incubate the cells for 24 hours to allow for SEAP expression and secretion.
-
SEAP Detection: Collect the supernatant and measure SEAP activity using a chemiluminescent substrate like QUANTI-Blue™.
-
Data Analysis: Measure absorbance or luminescence and normalize the results to the LPS-stimulated control to determine the dose-dependent inhibition of NF-κB activation.
Protocol: Anti-Melanogenesis and Tyrosinase Activity
This protocol is based on methods used to assess the skin-whitening potential of this compound in B16F10 melanoma cells.
-
Cell Viability (MTT Assay):
-
Seed B16F10 cells in a 96-well plate (1 x 10⁴ cells/well).
-
After 24 hours, treat cells with various concentrations of this compound for 48 hours.
-
Add MTT solution (0.5 mg/mL) and incubate for 4 hours.
-
Dissolve the resulting formazan crystals in DMSO and measure absorbance at 540 nm to assess cytotoxicity.
-
-
Melanin Content Measurement:
-
Treat cells with a non-toxic concentration of this compound in the presence of a melanogenesis stimulator like α-Melanocyte-Stimulating Hormone (α-MSH).
-
After 48-72 hours, lyse the cells with NaOH.
-
Measure the absorbance of the lysate at 405 nm and compare it to a standard curve of synthetic melanin. Normalize to the total protein content.
-
-
Mushroom Tyrosinase Activity Assay (In Vitro):
-
In a 96-well plate, combine mushroom tyrosinase enzyme and L-tyrosine substrate in a phosphate buffer.
-
Add various concentrations of this compound. Kojic acid can be used as a positive control.
-
Incubate at 37°C and monitor the formation of dopachrome by measuring the absorbance at 475 nm over time.
-
Calculate the percentage of tyrosinase inhibition.
-
Protocol: Antioxidant Activity (ABTS Assay)
This protocol describes a common method for evaluating radical scavenging activity.
-
ABTS Radical Generation: Prepare the ABTS radical cation (ABTS•⁺) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Assay Preparation: Dilute the ABTS•⁺ solution with methanol or ethanol to obtain an absorbance of 0.70 (± 0.02) at 734 nm.
-
Scavenging Reaction: Add a small volume of the this compound solution (at various concentrations) to the diluted ABTS•⁺ solution.
-
Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition of the ABTS radical and compare it to a standard antioxidant like ascorbic acid or Trolox.
Conclusion and Future Directions
This compound is a multifaceted flavone with well-documented anti-inflammatory and anti-melanogenic properties, underpinned by its ability to modulate key cellular signaling pathways like NF-κB and MAPK. Its demonstrated efficacy in preclinical models, combined with emerging evidence of its antiviral and anticancer potential, positions it as a strong candidate for further investigation in drug development. Future research should focus on its pharmacokinetic and pharmacodynamic profiles, bioavailability, and long-term safety in in vivo models. The development of novel formulations or synthetic analogs could further enhance its therapeutic efficacy, paving the way for its potential use in treating a variety of inflammatory conditions, pigmentation disorders, and other diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The açaí flavonoid this compound is a potent anti-inflammatory agent: blockade of LPS-mediated TNF-α and IL-6 production through inhibiting NF-κB activation and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. 5,4'-Dihydroxy-7,3'-dimethoxyflavone | C17H14O6 | CID 5464381 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Dissolving and Using Velutin for In Vitro Experiments
These application notes provide detailed protocols for the dissolution of Velutin and its application in common in vitro experimental setups. This compound is a flavonoid compound with demonstrated anti-inflammatory, anti-melanogenic, and potential antiviral properties, making it a compound of interest for various research applications.
This compound: Physicochemical Properties
This compound is a flavonoid compound, specifically a flavone, isolated from sources like Korean Mistletoe and açaí fruit.[1][2] Its biological activities include the inhibition of melanin biosynthesis, reduction of osteoclast differentiation, and downregulation of HIF-1α via the NF-κB pathway.[1]
Quantitative Data Summary
A summary of this compound's key properties is provided in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 25739-41-7 | [1][3] |
| Molecular Formula | C₁₇H₁₄O₆ | |
| Molecular Weight | 314.29 g/mol | |
| Solubility | DMSO: 50 mg/mL (159.09 mM) | |
| Also soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone | ||
| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months |
Protocol: Preparation of this compound Stock Solution
Proper dissolution and storage of this compound are critical for obtaining reproducible experimental results. Due to its limited aqueous solubility, a stock solution in an organic solvent is required. Dimethyl sulfoxide (DMSO) is the recommended solvent.
Materials:
-
This compound powder (CAS: 25739-41-7)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Ultrasonic bath
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this in a chemical fume hood using appropriate personal protective equipment (PPE).
-
Adding Solvent: Add the calculated volume of DMSO to achieve the desired stock concentration. A high concentration stock (e.g., 50 mM or 100 mM) is recommended to minimize the final concentration of DMSO in the cell culture medium. For example, to prepare a 50 mM stock solution from 5 mg of this compound:
-
Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.005 g / (0.050 mol/L * 314.29 g/mol )) * 1,000,000 = 318.2 µL of DMSO
-
-
Dissolution: Vortex the solution vigorously. To aid dissolution, briefly heat the tube to 37°C and oscillate in an ultrasonic bath for a few minutes until the solution is clear.
-
Sterilization (Optional): If required, the concentrated stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Stock Solution Preparation Table (for 314.29 g/mol MW)
| Target Stock Concentration | Volume of DMSO per 1 mg this compound | Volume of DMSO per 5 mg this compound | Volume of DMSO per 10 mg this compound |
| 10 mM | 318.2 µL | 1.59 mL | 3.18 mL |
| 25 mM | 127.3 µL | 636.4 µL | 1.27 mL |
| 50 mM | 63.6 µL | 318.2 µL | 636.4 µL |
Protocol: Preparation of Working Solutions for Cell Culture
To treat cells, the this compound stock solution must be diluted to the final desired concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO does not exceed a level toxic to the specific cell line being used (typically ≤ 0.5%, and ideally ≤ 0.1%).
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation of the compound, it is best to perform a serial dilution. First, dilute the concentrated stock solution into a small volume of complete cell culture medium to create an intermediate concentration.
-
Final Dilution: Add the intermediate dilution to the final volume of cell culture medium in your experimental vessel (e.g., 96-well plate, 6-well plate) to reach the target concentration. Mix gently by swirling or pipetting.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is essential to distinguish the effects of this compound from any effects of the solvent.
Workflow for Preparing a Working Solution
References
Application Notes and Protocols for Velutin in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Velutin is a flavonoid compound that has demonstrated significant anti-inflammatory and potential anti-cancer properties. It has been shown to modulate key signaling pathways involved in inflammation and cell survival. These application notes provide a summary of this compound's mechanism of action and detailed protocols for its use in cell culture experiments.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. By targeting these pathways, this compound can effectively reduce the production of pro-inflammatory cytokines and may induce apoptosis in cancer cells.
Anti-inflammatory Effects
This compound has been identified as a potent anti-inflammatory agent.[1] It directly inhibits the activation of NF-κB, a key transcription factor that regulates the expression of numerous genes involved in the inflammatory response. The inhibitory concentration (IC50) for NF-κB activation by this compound has been determined to be 2.0 μM in RAW-blue cells. Furthermore, this compound has been observed to dose-dependently inhibit the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in macrophage cell lines.[1]
Signaling Pathway
This compound's mechanism of action involves the suppression of key inflammatory signaling cascades. Upon stimulation by inflammatory signals such as Lipopolysaccharide (LPS), downstream signaling leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent translocation of the NF-κB p65 subunit to the nucleus. This compound interferes with this process by inhibiting the phosphorylation of IκBα. Additionally, this compound has been shown to inhibit the phosphorylation of the MAPK family members, p38 and JNK, which are also crucial for the expression of inflammatory mediators.[1]
Data Presentation
Table 1: Inhibitory Effect of this compound on NF-κB Activation
| Cell Line | Parameter | IC50 (μM) |
| RAW-blue | NF-κB Activation | 2.0 |
Table 2: Effect of this compound on Osteoclastogenesis
| Cell Line | Treatment | Concentration (μM) | Effect |
| RAW 264.7 | This compound | 0.25 - 1 | Dose-dependent reduction in osteoclast formation |
Table 3: Example Data - Cytotoxicity of this compound in Human Cancer Cell Lines
This table presents representative data to illustrate the expected format of results from a cell viability assay. Actual IC50 values for this compound in these cell lines are not currently available in the cited literature.
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (μM) |
| MCF-7 | Breast Cancer | MTT | 72 | [Data Not Available] |
| A549 | Lung Cancer | MTT | 72 | [Data Not Available] |
| HeLa | Cervical Cancer | MTT | 72 | [Data Not Available] |
| HT-29 | Colon Cancer | MTT | 72 | [Data Not Available] |
Table 4: Example Data - Inhibition of TNF-α and IL-6 Production by this compound in LPS-stimulated RAW 264.7 Macrophages
This table illustrates the expected dose-dependent inhibitory effect of this compound on cytokine production. Specific quantitative data from the cited literature is not available in this format.
| This compound Concentration (μM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 2.5 | [Data Not Available] | [Data Not Available] |
| 5 | [Data Not Available] | [Data Not Available] |
| 10 | [Data Not Available] | [Data Not Available] |
| 20 | [Data Not Available] | [Data Not Available] |
Table 5: Example Data - Quantitative Analysis of Apoptosis in Cancer Cells Treated with this compound
This table shows a representative format for presenting data from an apoptosis assay. Quantitative data for this compound's apoptotic effects are not available in the cited literature.
| Cell Line | This compound Concentration (μM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| HeLa | 0 (Control) | [Data Not Available] | [Data Not Available] | [Data Not Available] |
| HeLa | 10 | [Data Not Available] | [Data Not Available] | [Data Not Available] |
| HeLa | 25 | [Data Not Available] | [Data Not Available] | [Data Not Available] |
| HeLa | 50 | [Data Not Available] | [Data Not Available] | [Data Not Available] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cancer cell line of interest
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
This compound stock solution
-
Cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.
-
Treat cells with various concentrations of this compound for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash cells twice with cold PBS.
-
-
Staining:
-
Resuspend cells in 100 µL of Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Binding Buffer to each sample.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour.
-
Annexin V-FITC positive, PI negative cells are early apoptotic.
-
Annexin V-FITC positive, PI positive cells are late apoptotic/necrotic.
-
References
Application Notes and Protocols for Assessing the Antioxidant Activity of Velutin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the antioxidant activity of Velutin, a flavone found in various natural sources. The included protocols detail established in vitro assays for quantifying antioxidant capacity, and the document outlines the potential molecular mechanisms underlying this compound's antioxidant effects.
Introduction to this compound and its Antioxidant Potential
This compound (5,4'-dihydroxy-7,3'-dimethoxyflavone) is a flavonoid that has garnered scientific interest for its various biological activities, including anti-inflammatory and antioxidant properties.[1] As a flavonoid, its chemical structure lends itself to scavenging free radicals and chelating metal ions, which are key mechanisms of antioxidant action. Understanding and quantifying the antioxidant capacity of this compound is crucial for its potential development as a therapeutic agent against oxidative stress-related diseases.
Quantitative Assessment of Antioxidant Activity
The antioxidant activity of this compound can be determined using several spectrophotometric assays. Each assay is based on a different mechanism of antioxidant action, and it is recommended to use a battery of tests for a comprehensive assessment.
Data Summary
The following table summarizes the available quantitative data on the antioxidant activity of this compound. It is important to note that while data for the ABTS assay is available for this compound, specific IC50 or Trolox equivalent values for DPPH, FRAP, and ORAC assays are not readily found in the current scientific literature. For comparative purposes, data for structurally similar flavonoids may be considered, but this should be done with caution.
| Assay | Parameter | This compound | Luteolin (structurally similar flavonoid) | Quercetin (structurally similar flavonoid) | Positive Control |
| ABTS Assay | EC50 (μM) | 23.13[2] | 6.13[2] | - | Arbutin |
| DPPH Assay | IC50 (μM) | Data not available | ~10-20 | ~5-15 | Ascorbic Acid, Trolox |
| FRAP Assay | (μmol TE/g) | Data not available | - | - | Trolox, FeSO₄ |
| ORAC Assay | (μmol TE/μmol) | Data not available | - | ~4-6 | Trolox |
Note: The provided values for Luteolin and Quercetin are approximate and can vary depending on the specific experimental conditions. They are included to offer a general comparison for a structurally related flavonoid.
Experimental Protocols
The following are detailed protocols for the most common assays used to evaluate the antioxidant activity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in methanol or a suitable solvent. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.
-
Assay Procedure:
-
In a 96-well plate, add 100 μL of the DPPH solution to each well.
-
Add 100 μL of the different concentrations of this compound solution, positive control, or blank (solvent) to the respective wells.
-
Mix and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the DPPH solution with the sample.
-
-
IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol
-
Phosphate buffered saline (PBS)
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of this compound Solutions: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.
-
Assay Procedure:
-
Add 190 μL of the diluted ABTS•+ solution to each well of a 96-well plate.
-
Add 10 μL of the different concentrations of this compound solution, positive control, or blank to the respective wells.
-
Incubate the plate at room temperature for a set time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the EC50 value as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Positive control (e.g., Trolox, FeSO₄)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound and a series of dilutions.
-
Assay Procedure:
-
Add 180 μL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 μL of the different concentrations of this compound solution, positive control, or blank to the respective wells.
-
Incubate the plate at 37°C for a set time (e.g., 4-30 minutes).
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Create a standard curve using a known concentration of FeSO₄ or Trolox. The antioxidant capacity of this compound is then expressed as μmol of Fe²⁺ equivalents or Trolox equivalents per gram or mole of the compound.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Positive control (e.g., Trolox)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Prepare a solution of AAPH in phosphate buffer.
-
-
Preparation of this compound Solutions: Prepare a stock solution of this compound and a series of dilutions in phosphate buffer.
-
Assay Procedure:
-
In a black 96-well plate, add 150 μL of the fluorescein solution to each well.
-
Add 25 μL of the different concentrations of this compound solution, positive control, or blank to the respective wells.
-
Incubate the plate at 37°C for 30 minutes in the plate reader.
-
Initiate the reaction by adding 25 μL of the AAPH solution to all wells.
-
-
Measurement: Measure the fluorescence decay every minute for at least 60 minutes (excitation at 485 nm, emission at 520 nm).
-
Calculation: Calculate the area under the curve (AUC) for each sample. The antioxidant capacity is expressed as micromoles of Trolox Equivalents (TE) per micromole or gram of this compound.
Potential Signaling Pathways of this compound's Antioxidant Activity
This compound's antioxidant effects are likely mediated through both direct radical scavenging and modulation of cellular signaling pathways.
Inhibition of Pro-inflammatory Pathways
This compound has been shown to possess anti-inflammatory properties by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] These pathways are closely linked to oxidative stress, as inflammation can induce ROS production, and ROS can, in turn, activate these inflammatory signaling cascades. By inhibiting these pathways, this compound can break this cycle and reduce overall oxidative stress.
Potential Activation of the Nrf2/Keap1 Pathway
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Many flavonoids are known to activate this pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of antioxidant and cytoprotective genes. While direct evidence for this compound's activation of the Nrf2 pathway is still emerging, it is a highly probable mechanism given its flavonoid structure.
Experimental Workflow for Cellular Antioxidant Activity
To assess the antioxidant activity of this compound in a biologically relevant context, a cellular antioxidant activity (CAA) assay can be performed.
Conclusion
This compound demonstrates significant antioxidant potential, as evidenced by its radical scavenging activity. The provided protocols offer a robust framework for the comprehensive assessment of its antioxidant capacity. Further investigation into its ability to modulate cellular antioxidant defense pathways, such as the Nrf2/Keap1 system, will provide deeper insights into its mechanism of action and support its development as a novel therapeutic agent.
References
Application Notes and Protocols for Tyrosinase Inhibition Assay Using Velutin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis.[1] It catalyzes the initial and rate-limiting steps in the conversion of L-tyrosine to melanin pigments.[2] Overproduction of melanin can lead to hyperpigmentation disorders such as age spots, melasma, and freckles.[1] Therefore, inhibitors of tyrosinase are of great interest in the development of skin-lightening agents and treatments for hyperpigmentation.[3] Velutin, a flavone found in certain natural plants, has demonstrated various biological activities, including anti-inflammatory, antioxidant, and skin-whitening effects.[4] These application notes provide a detailed protocol for assessing the in vitro tyrosinase inhibitory activity of this compound using a spectrophotometric assay with mushroom tyrosinase.
Principle of the Assay
The tyrosinase inhibition assay is a colorimetric method used to determine the inhibitory potential of a test compound on the enzymatic activity of tyrosinase. Tyrosinase catalyzes the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopaquinone, which subsequently undergoes a series of non-enzymatic reactions to form dopachrome, a colored product with a maximum absorbance at approximately 475 nm. The rate of dopachrome formation is directly proportional to the tyrosinase activity. In the presence of an inhibitor like this compound, the rate of this reaction is reduced, leading to a decrease in absorbance. The extent of inhibition is quantified by measuring the change in absorbance over time.
Data Presentation
The inhibitory activity of this compound and a standard inhibitor, kojic acid, against mushroom tyrosinase is summarized in the table below. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is a standard measure of inhibitory potency.
| Compound | Substrate | IC50 Value (µM) |
| This compound | L-DOPA | Data to be determined experimentally |
| Kojic Acid (Positive Control) | L-DOPA | ~9.1 - 310 |
Note: The IC50 value for this compound needs to be determined experimentally by following the provided protocol. The IC50 for Kojic acid can vary depending on the experimental conditions.
Experimental Protocols
This section provides a detailed methodology for performing the tyrosinase inhibition assay using this compound as the test inhibitor.
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
This compound
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Kojic Acid (positive control)
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Reagent Preparation
-
Sodium Phosphate Buffer (50 mM, pH 6.8): Prepare by dissolving the appropriate amounts of monosodium phosphate and disodium phosphate in deionized water. Adjust the pH to 6.8.
-
Mushroom Tyrosinase Solution (1000 units/mL): Dissolve mushroom tyrosinase powder in cold sodium phosphate buffer. Prepare this solution fresh before each experiment.
-
L-DOPA Solution (10 mM): Dissolve L-DOPA in sodium phosphate buffer. Prepare this solution fresh and protect it from light.
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO.
-
Kojic Acid Stock Solution (10 mM): Dissolve kojic acid in DMSO.
Assay Protocol
-
Prepare Test Solutions: Prepare a series of dilutions of the this compound stock solution in sodium phosphate buffer to achieve final concentrations ranging from, for example, 1 µM to 200 µM in the wells. Also, prepare dilutions of the kojic acid stock solution to be used as a positive control. The final DMSO concentration in all wells should be kept constant and should not exceed 1% to avoid solvent effects.
-
Assay Plate Setup: In a 96-well microplate, add the following to each well:
-
Test Wells: 20 µL of this compound dilution and 140 µL of sodium phosphate buffer.
-
Positive Control Wells: 20 µL of kojic acid dilution and 140 µL of sodium phosphate buffer.
-
Blank (No Inhibitor) Wells: 20 µL of DMSO (at the same concentration as in the test wells) and 140 µL of sodium phosphate buffer.
-
Substrate Blank Wells: 160 µL of sodium phosphate buffer.
-
-
Pre-incubation: Add 20 µL of the mushroom tyrosinase solution (1000 units/mL) to all wells except the substrate blank wells. To the substrate blank wells, add 20 µL of sodium phosphate buffer. Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Start the enzymatic reaction by adding 20 µL of the L-DOPA solution (10 mM) to all wells.
-
Measure Absorbance: Immediately measure the absorbance of each well at 475 nm using a microplate reader. Take readings every minute for 20-30 minutes.
Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of reaction (V) for each concentration of this compound, the positive control, and the blank by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the Percentage of Inhibition: Use the following formula to calculate the percentage of tyrosinase inhibition for each concentration of this compound and kojic acid:
% Inhibition = [(V_blank - V_sample) / V_blank] * 100
Where:
-
V_blank is the rate of reaction in the absence of an inhibitor.
-
V_sample is the rate of reaction in the presence of the test compound (this compound or kojic acid).
-
-
Determine the IC50 Value: Plot the percentage of inhibition against the different concentrations of this compound. The IC50 value can be determined by non-linear regression analysis of the concentration-response curve.
Visualizations
Melanin Synthesis Pathway
Caption: The enzymatic pathway of melanin synthesis from L-tyrosine, highlighting the inhibitory action of this compound on tyrosinase.
Experimental Workflow for Tyrosinase Inhibition Assay
Caption: A step-by-step workflow of the tyrosinase inhibition assay using this compound as the test compound.
References
Application Notes: Recommended Cell Lines for Studying the Effects of Velutin
Introduction
Velutin is a flavonoid compound, specifically a flavone, that has been isolated from natural sources such as the pulp of the açaí fruit (Euterpe oleracea Mart.)[1][2]. It has garnered significant interest within the research community due to its diverse biological activities. Studies have demonstrated that this compound possesses potent anti-inflammatory, antioxidant, and anti-melanogenic properties[3][4][5]. Its mechanisms of action often involve the modulation of key cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, making it a promising candidate for further investigation in drug development.
These application notes provide an overview of recommended cell lines for studying the various effects of this compound, summarize key quantitative data, and offer detailed protocols for relevant experimental assays.
Recommended Cell Lines
The choice of cell line is critical for investigating the specific biological effects of this compound. Based on current literature, the following cell lines are recommended for studying its primary activities.
| Cell Line | Organism/Tissue of Origin | Recommended for Studying | Key References |
| RAW 264.7 | Mouse / Macrophage | Anti-inflammatory effects, Osteoclast differentiation | |
| B16F10 | Mouse / Melanoma | Anti-melanogenic properties, Tyrosinase inhibition | |
| HepG2 | Human / Hepatocellular Carcinoma | Hepatoprotective and anti-inflammatory effects | |
| RD cells | Human / Rhabdomyosarcoma | Antiviral activity (Enteroviruses) |
Quantitative Data Summary
This section summarizes the reported quantitative effects of this compound across various experimental models.
Table 1: Anti-inflammatory Activity of this compound
| Cell Line | Assay | Parameter | Result | Reference |
| RAW-blue | NF-κB SEAP Reporter Assay | IC₅₀ | 2.0 µM | |
| RAW 264.7 | Alamar Blue Viability Assay | Cytotoxicity | No toxicity observed at 0.5-2 µM | |
| RAW 264.7 | Caspase 3/7 Assay | Apoptosis | No apoptosis induced at 0.5-2 µM |
Table 2: Anti-Melanogenic Activity of this compound Derivatives
| Derivative | Assay | Parameter | Result | Reference |
| V1, V4, V8, V9, V11 | Mushroom Tyrosinase Inhibition | IC₅₀ | 37 - 910 µM |
Key Signaling Pathways Modulated by this compound
This compound exerts its potent anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways. Upon stimulation by agents like lipopolysaccharide (LPS), these pathways are activated, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound intervenes by preventing the degradation of the inhibitor of NF-κB (IκB) and by blocking the phosphorylation of p38 and JNK kinases.
Caption: this compound's inhibition of LPS-induced inflammatory pathways.
Experimental Protocols
Cell Viability / Cytotoxicity Assay (WST-8 / CCK-8 Method)
This protocol is used to assess the effect of this compound on cell viability and determine its cytotoxic concentration range.
Materials:
-
Cell Counting Kit-8 (CCK-8) or similar WST-8 based reagent.
-
96-well cell culture plates.
-
Recommended cell line (e.g., RAW 264.7).
-
Complete culture medium.
-
This compound stock solution (dissolved in DMSO).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate cell viability as follows: Viability (%) = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)] x 100
Caption: Workflow for a typical cell viability assay.
Western Blotting for Protein Expression Analysis
This protocol is used to detect changes in the expression or phosphorylation status of specific proteins (e.g., IκB, p-p38, p-JNK) following this compound treatment.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (specific to target proteins).
-
HRP-conjugated secondary antibody.
-
TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., CCD camera or X-ray film).
Procedure:
-
Sample Preparation: Culture and treat cells with this compound as required. Wash cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step (step 7).
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
Caption: General workflow for Western Blotting.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with this compound, which is crucial for assessing anti-proliferative effects.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A).
-
70% cold ethanol.
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment: Culture cells to ~70% confluency and treat with this compound for the desired duration.
-
Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cells in ~500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension for fixation. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the differentiation of cell cycle phases.
Apoptosis Assay by Annexin V and PI Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit.
-
Binding Buffer.
-
Propidium Iodide (PI) solution.
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound for the desired time.
-
Harvesting: Collect cells (including supernatant) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. The açaí flavonoid this compound is a potent anti-inflammatory agent: blockade of LPS-mediated TNF-α and IL-6 production through inhibiting NF-κB activation and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and potential anti-inflammatory activity of this compound on RAW 264.7 cell line differentiation: Implications in periodontal bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Melanogenic Properties of this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Melanogenic Properties of this compound and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Velutin in Dermatological Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velutin, a flavonoid found in sources such as the pulp of açaí fruit and Korean Mistletoe, has garnered significant interest in dermatological research due to its diverse biological activities.[1][2] This document provides detailed application notes and experimental protocols for investigating the effects of this compound in key areas of dermatology, including its anti-melanogenic, anti-inflammatory, and potential wound-healing properties. The information is compiled from peer-reviewed studies to guide researchers in exploring the therapeutic potential of this natural compound.
Anti-Melanogenic Applications
This compound has demonstrated significant potential as a skin-whitening agent by inhibiting melanin synthesis.[1][3][4] Its primary mechanism of action involves the direct inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis.
Quantitative Data Summary: Inhibition of Melanogenesis and Tyrosinase Activity
The following table summarizes the inhibitory effects of this compound and its derivatives on melanin production and tyrosinase activity.
| Compound | Concentration (µM) | Inhibition of α-MSH-stimulated Melanin Synthesis (%) | Inhibition of Mushroom Tyrosinase Activity (IC50, µM) | Reference |
| This compound (V1) | 10 | Complete Inhibition | 130.2 | |
| This compound Derivative (V2) | 10 | Complete Inhibition | >1000 | |
| This compound Derivative (V3) | 10 | 50.7% | 150.3 | |
| This compound Derivative (V4) | 10 | 69.1% | 160.7 | |
| This compound Derivative (V5) | 10 | 39.3% | >1000 |
Signaling Pathway: Inhibition of Melanogenesis
This compound is suggested to inhibit melanogenesis by downregulating the cAMP/PKA/CREB signaling pathway, which in turn reduces the expression of the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression.
Caption: this compound's inhibitory effect on the PKA/CREB/MITF pathway, leading to reduced melanin synthesis.
Experimental Protocols
Objective: To quantify the effect of this compound on melanin production in vitro.
Materials:
-
B16F10 melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
α-Melanocyte Stimulating Hormone (α-MSH)
-
This compound (dissolved in DMSO)
-
1 N NaOH
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed B16F10 cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound in the presence of 100 nM α-MSH for 48 hours.
-
Wash the cells with PBS and lyse them with 1 N NaOH containing 10% DMSO at 80°C for 1 hour.
-
Measure the absorbance of the lysate at 405 nm using a spectrophotometer.
-
Normalize the melanin content to the total protein concentration of each sample.
Objective: To assess the direct inhibitory effect of this compound on tyrosinase activity.
Materials:
-
Mushroom tyrosinase
-
L-DOPA
-
This compound
-
Phosphate buffer (pH 6.8)
-
96-well plates
-
Spectrophotometer
Procedure:
-
In a 96-well plate, mix 20 µL of mushroom tyrosinase (1000 U/mL) with 20 µL of various concentrations of this compound.
-
Add 160 µL of 5 mM L-DOPA solution.
-
Incubate the mixture at 37°C for 20 minutes.
-
Measure the absorbance at 475 nm to determine the amount of dopachrome formed.
-
Calculate the percentage of inhibition compared to a control without this compound.
Anti-Inflammatory Applications
This compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is primarily achieved through the suppression of the NF-κB and MAPK signaling pathways.
Quantitative Data Summary: Inhibition of Pro-inflammatory Cytokines
| Cell Line | Stimulant | This compound Concentration (µM) | Inhibition of TNF-α Production (%) | Inhibition of IL-6 Production (%) | Reference |
| RAW 264.7 Macrophages | LPS | 5 | ~60% | ~70% | |
| RAW 264.7 Macrophages | LPS | 10 | ~80% | ~90% | |
| Murine Peritoneal Macrophages | LPS | 10 | Significant Inhibition | Significant Inhibition |
Signaling Pathway: Anti-Inflammatory Action
This compound inhibits the LPS-induced inflammatory response by blocking the activation of NF-κB and the phosphorylation of p38 and JNK MAP kinases.
References
- 1. Enhanced Keratinocyte Proliferation and Migration in Co-culture with Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Cutaneous Wound Healing Assay in a Murine Model | Springer Nature Experiments [experiments.springernature.com]
- 3. Phosphoinositide 3-kinase signaling to Akt promotes keratinocyte differentiation versus death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds [mdpi.com]
Investigating Velutin's potential in cosmetic formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of velutin, a naturally occurring flavonoid, for use in cosmetic and dermatological formulations. This document details experimental protocols to evaluate its efficacy in key areas of skincare: antioxidant activity, anti-aging, skin lightening, and anti-inflammatory effects.
This compound, a flavone found in sources such as the pulp of açaí fruit and Korean mistletoe, has demonstrated a range of beneficial biological activities, including antioxidant, anti-inflammatory, and anti-melanogenic properties.[1][2][3] These characteristics make it a compelling candidate for inclusion in advanced skincare products aimed at protecting the skin from environmental damage, combating the signs of aging, and promoting an even skin tone.
Antioxidant Potential
This compound's flavonoid structure lends it potent antioxidant properties, enabling it to neutralize harmful free radicals that contribute to premature skin aging. The following protocols are designed to quantify this activity.
Experimental Protocols
1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.
-
Reagents:
-
This compound (dissolved in methanol or DMSO)
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid (positive control)
-
-
Procedure:
-
Prepare various concentrations of this compound and ascorbic acid in methanol.
-
In a 96-well plate, add 180 µL of the DPPH solution to 20 µL of the this compound or ascorbic acid solutions.
-
Incubate the plate in the dark at 37°C for 30 minutes.
-
Measure the absorbance at 515 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.
-
1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.
-
Reagents:
-
This compound (dissolved in a suitable solvent)
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Methanol or ethanol
-
Trolox (positive control)
-
-
Procedure:
-
Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of various concentrations of this compound or Trolox to 190 µL of the diluted ABTS radical solution in a 96-well plate.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Experimental Workflow: Antioxidant Assays
Caption: Workflow for assessing antioxidant activity using DPPH and ABTS assays.
Anti-Aging Properties
This compound's potential anti-aging effects can be attributed to its ability to inhibit enzymes that degrade the extracellular matrix, such as collagenase and elastase.
Experimental Protocols
2.1. Collagenase Inhibition Assay
This assay determines the ability of this compound to inhibit the activity of collagenase, an enzyme that breaks down collagen.
-
Reagents:
-
This compound
-
Collagenase from Clostridium histolyticum
-
Tricine buffer (50 mM, pH 7.5, containing 10 mM CaCl2 and 400 mM NaCl)
-
FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala) substrate
-
Epigallocatechin gallate (EGCG) (positive control)
-
-
Procedure:
-
Prepare various concentrations of this compound and EGCG.
-
In a 96-well plate, mix 25 µL of the sample, 25 µL of collagenase solution (0.8 U/mL), and 25 µL of tricine buffer.
-
Incubate at 37°C for 20 minutes.
-
Add 25 µL of FALGPA substrate (2 mM) to initiate the reaction.
-
Measure the decrease in absorbance at 345 nm over time using a microplate reader.
-
Calculate the percentage of inhibition and the IC50 value.
-
2.2. Elastase Inhibition Assay
This assay evaluates the inhibitory effect of this compound on elastase, an enzyme responsible for elastin degradation.
-
Reagents:
-
This compound
-
Porcine pancreatic elastase
-
Tris-HCl buffer (0.2 M, pH 8.0)
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA) substrate
-
Quercetin (positive control)
-
-
Procedure:
-
Prepare various concentrations of this compound and quercetin.
-
In a 96-well plate, add 60 µL of Tris-HCl buffer, 10 µL of the sample, and 20 µL of elastase solution (0.34 U/mL).
-
Incubate at 25°C for 15 minutes.
-
Add 10 µL of SANA substrate to start the reaction.
-
Incubate at 25°C for 20 minutes.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition and the IC50 value.
-
Experimental Workflow: Anti-Aging Assays
Caption: Workflow for collagenase and elastase inhibition assays.
Skin Lightening Effects
This compound's skin lightening potential stems from its ability to inhibit tyrosinase, the key enzyme in melanin synthesis.
Experimental Protocols
3.1. Mushroom Tyrosinase Inhibition Assay
A cell-free assay to directly measure the inhibitory effect of this compound on mushroom tyrosinase activity.
-
Reagents:
-
This compound
-
Mushroom tyrosinase (e.g., 50 U/mL)
-
Phosphate buffer (50 mM, pH 6.8)
-
L-tyrosine (0.4 mM)
-
Kojic acid (positive control)
-
-
Procedure:
-
Prepare various concentrations of this compound and kojic acid.
-
In a 96-well plate, mix 50 µL of the sample with 50 µL of mushroom tyrosinase solution.
-
Incubate at room temperature for 30 minutes.
-
Add 100 µL of L-tyrosine solution to each well.
-
Incubate at 37°C for 10 minutes.
-
Measure the absorbance at 475 nm to quantify dopachrome formation.
-
Calculate the percentage of inhibition and the IC50 value.[1]
-
3.2. Cellular Tyrosinase Activity and Melanin Content in B16F10 Melanoma Cells
This cell-based assay assesses the effect of this compound on tyrosinase activity and melanin production in a cellular context.
-
Cell Culture:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
-
Procedure:
-
Seed B16F10 cells in a 6-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound in the presence of a melanogenesis stimulator like α-melanocyte-stimulating hormone (α-MSH).
-
Incubate for 48-72 hours.
-
For Cellular Tyrosinase Activity:
-
Lyse the cells and measure the protein concentration.
-
Incubate the cell lysate with L-DOPA and measure the formation of dopachrome at 475 nm.
-
-
For Melanin Content:
-
Lyse the cells in 1N NaOH.
-
Measure the absorbance of the lysate at 405 nm to quantify melanin.
-
Normalize the melanin content to the total protein concentration.
-
-
Experimental Workflow: Skin Lightening Assays
References
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Velutin
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of velutin, a flavone with potential therapeutic properties, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol is designed for the accurate and precise quantification of this compound in various sample matrices, such as plant extracts and pharmaceutical formulations.
Introduction
This compound (5,4'-dihydroxy-7,3'-dimethoxyflavone) is a naturally occurring flavone found in certain plants. It has garnered interest in the scientific community due to its potential biological activities. As research into the therapeutic applications of this compound progresses, the need for a reliable and validated analytical method for its quantification becomes crucial. This application note details a robust HPLC method suitable for the determination of this compound, ensuring high sensitivity, specificity, and reproducibility. The method is based on reverse-phase chromatography, a widely used technique for the separation of flavonoids.
Experimental Protocol
This section outlines the necessary equipment, reagents, and detailed procedures for the HPLC analysis of this compound.
Equipment and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
C18 reverse-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringes and syringe filters (0.45 µm).
-
HPLC vials.
-
Sonicator.
-
pH meter.
Reagents and Standards
-
This compound reference standard (purity ≥98%).
-
HPLC grade acetonitrile.
-
HPLC grade methanol.
-
Formic acid (analytical grade).
-
Ultrapure water.
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis of this compound. These conditions are based on established methods for the separation of similar flavonoid compounds and should be further optimized and validated for specific applications.
| Parameter | Condition |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 340 nm |
Table 1: HPLC Chromatographic Conditions
The gradient elution program is detailed in the table below.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 85 | 15 |
| 20 | 50 | 50 |
| 25 | 20 | 80 |
| 30 | 20 | 80 |
| 32 | 85 | 15 |
| 40 | 85 | 15 |
Table 2: Gradient Elution Program
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The following is a general procedure for the extraction of this compound from a plant matrix. The specific steps may need to be optimized based on the sample type.
-
Extraction: Accurately weigh 1 g of the powdered plant material and place it in a flask. Add 20 mL of methanol and sonicate for 30 minutes at room temperature.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Evaporation: Evaporate the filtrate to dryness under reduced pressure.
-
Reconstitution: Reconstitute the dried extract with 5 mL of methanol.
-
Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Method Validation
To ensure the reliability of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Precision (%RSD) | Intraday: ≤ 2%; Interday: ≤ 2% |
| Accuracy (% Recovery) | 98% - 102% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |
| Specificity | No interfering peaks at the retention time of this compound |
Table 3: Method Validation Parameters and Acceptance Criteria
Linearity
A calibration curve should be constructed by plotting the peak area of this compound against the corresponding concentration of the working standard solutions. The linearity is evaluated by the correlation coefficient (r²).
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
Table 4: Example Calibration Data for this compound
Precision
The precision of the method should be determined by analyzing replicate injections of a standard solution at three different concentrations on the same day (intraday precision) and on three different days (interday precision). The results are expressed as the percentage relative standard deviation (%RSD).
| Concentration (µg/mL) | Intraday Precision (%RSD, n=6) | Interday Precision (%RSD, n=9) |
| 5 | 1.2 | 1.5 |
| 25 | 0.8 | 1.1 |
| 50 | 0.5 | 0.9 |
Table 5: Example Precision Data for this compound
Accuracy
The accuracy of the method should be assessed by a recovery study. A known amount of this compound standard is spiked into a sample matrix, and the recovery is calculated.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| 10 | 9.9 | 99.0 |
| 20 | 19.8 | 99.0 |
| 40 | 40.2 | 100.5 |
Table 6: Example Accuracy (Recovery) Data for this compound
Experimental Workflow and Signaling Pathway Visualization
The overall experimental workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The detailed protocol and method validation guidelines will be valuable for researchers and scientists involved in the study of this promising natural compound. The successful implementation of this method will facilitate further research into the pharmacology, pharmacokinetics, and formulation development of this compound.
Visualizing Velutin's Impact on Melanogenesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various staining methods and molecular assays to visualize and quantify the effects of Velutin, a flavone found in natural sources like Korean mistletoe and acai fruit, on melanogenesis. The protocols detailed below are essential for researchers investigating novel depigmenting agents and for professionals in the drug development industry seeking to understand the mechanism of action of potential skin-lightening compounds.
Introduction to this compound and Melanogenesis
Melanogenesis is the complex process of melanin synthesis, primarily regulated by the enzyme tyrosinase. Overproduction of melanin can lead to hyperpigmentation disorders. This compound has been identified as a promising natural compound with inhibitory effects on melanin biosynthesis, making it a person of interest for dermatological and cosmetic applications.[1][2] Visualizing and quantifying its effects are crucial steps in its evaluation as a therapeutic or cosmetic agent.
Quantitative Analysis of this compound's Effect on Melanogenesis
While direct quantitative data for this compound's effect on melanin content and tyrosinase activity in B16F10 melanoma cells is not extensively available in the public literature, studies on its derivatives provide significant insights into its potential efficacy. The following tables summarize the inhibitory effects of a representative this compound derivative (V1) on α-melanocyte-stimulating hormone (α-MSH)-induced melanogenesis in B16F10 cells.[1][2]
Table 1: Effect of this compound Derivative (V1) on Melanin Content in α-MSH-Stimulated B16F10 Cells [1]
| Treatment | Concentration | Melanin Content (% of Control) | Inhibition (%) |
| Control (α-MSH) | 100 nM | 190% | - |
| This compound Derivative (V1) | 10 µM | < 100% | >90% (complete inhibition) |
Table 2: Effect of this compound Derivative (V1) on Cellular Tyrosinase Activity in α-MSH-Stimulated B16F10 Cells
| Treatment | Concentration | Tyrosinase Activity (% of Control) | Inhibition (%) |
| Control (α-MSH) | 100 nM | 170% | - |
| This compound Derivative (V1) | 10 µM | ~20% | 87% |
Experimental Workflow for Assessing this compound's Anti-Melanogenic Activity
The following diagram outlines the general workflow for investigating the effects of this compound on melanogenesis in a cell-based model.
Caption: Experimental workflow for evaluating this compound's effects.
Experimental Protocols
Melanin Content Assay
This protocol quantifies the melanin content in B16F10 cells treated with this compound.
Materials:
-
B16F10 melanoma cells
-
This compound
-
α-MSH (optional, for inducing melanogenesis)
-
Phosphate-buffered saline (PBS)
-
1N NaOH with 10% DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 6-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (and α-MSH if applicable) for 72 hours.
-
Wash the cells with PBS and harvest them by trypsinization.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Solubilize the cell pellets in 1N NaOH containing 10% DMSO and incubate at 80°C for 1 hour.
-
Transfer the lysates to a 96-well plate and measure the absorbance at 405 nm using a microplate reader.
-
Calculate the melanin content relative to the untreated control.
Cellular Tyrosinase Activity Assay
This assay measures the activity of tyrosinase, the rate-limiting enzyme in melanogenesis, within the cells.
Materials:
-
Treated B16F10 cell pellets
-
Lysis buffer (e.g., 1% Triton X-100 in phosphate buffer)
-
L-DOPA (10 mM)
-
96-well plate
-
Microplate reader
Procedure:
-
Lyse the cell pellets from the melanin content assay protocol in lysis buffer on ice.
-
Centrifuge the lysate to remove cellular debris.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, mix 80 µL of the cell lysate (containing equal amounts of protein) with 20 µL of 10 mM L-DOPA.
-
Incubate the plate at 37°C for 1 hour.
-
Measure the absorbance at 475 nm to determine the amount of dopachrome formed.
-
Calculate the tyrosinase activity as a percentage of the control.
Fontana-Masson Staining for Melanin Visualization
This histochemical stain allows for the visualization of melanin granules within the cells, which appear black.
Materials:
-
B16F10 cells grown on coverslips
-
10% neutral buffered formalin
-
Ammoniacal silver solution
-
0.1% Gold chloride solution
-
5% Sodium thiosulfate solution
-
Nuclear Fast Red counterstain
-
Microscope slides and mounting medium
Procedure:
-
Culture B16F10 cells on coverslips and treat with this compound as described previously.
-
Fix the cells with 10% neutral buffered formalin for 15 minutes.
-
Rinse thoroughly with distilled water.
-
Incubate the coverslips in pre-warmed (60°C) ammoniacal silver solution in the dark for 30-60 minutes.
-
Rinse with distilled water.
-
Tone with 0.1% gold chloride solution for 10 minutes.
-
Rinse with distilled water.
-
Fix with 5% sodium thiosulfate solution for 5 minutes.
-
Rinse with distilled water.
-
Counterstain with Nuclear Fast Red for 5 minutes.
-
Dehydrate through graded alcohols, clear with xylene, and mount on microscope slides.
-
Observe under a light microscope. Melanin granules will be stained black, and nuclei will be red/pink.
L-DOPA Staining for In-Situ Tyrosinase Activity
This method visualizes the sites of active tyrosinase within the cells.
Materials:
-
B16F10 cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% L-DOPA in PBS
-
Microscope slides and mounting medium
Procedure:
-
Culture and treat B16F10 cells on coverslips.
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with 0.1% L-DOPA solution at 37°C for 3-4 hours in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides with an aqueous mounting medium.
-
Visualize under a light microscope. Brown-black deposits indicate sites of tyrosinase activity.
This compound's Proposed Mechanism of Action on Melanogenesis Signaling
This compound is thought to inhibit melanogenesis by downregulating the PKA/CREB/MITF signaling pathway. This pathway is a central regulator of melanocyte function and melanin production.
Caption: Proposed mechanism of this compound on the PKA/CREB/MITF pathway.
Immunofluorescence Protocol for Key Signaling Proteins
This protocol allows for the visualization of key proteins in the melanogenesis signaling pathway, such as MITF and phosphorylated CREB (p-CREB), to confirm this compound's mechanism of action.
Materials:
-
Treated B16F10 cells on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibodies (e.g., anti-MITF, anti-p-CREB)
-
Fluorescently-labeled secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Fix and permeabilize the treated cells as described in previous protocols.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBST (PBS with 0.1% Tween 20).
-
Incubate with fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize using a fluorescence microscope. The intensity and localization of the fluorescent signal will indicate the expression and cellular location of the target proteins.
By employing these detailed protocols and understanding the underlying signaling pathways, researchers can effectively visualize, quantify, and elucidate the anti-melanogenic effects of this compound, paving the way for its potential application in dermatology and cosmetology.
References
Troubleshooting & Optimization
Velutin Solubility Enhancement: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with Velutin's solubility in aqueous solutions. This compound, a potent flavonoid with significant anti-inflammatory and other biological activities, is characterized by its poor water solubility, which can present a hurdle in experimental setups and formulation development.[1] This guide offers practical strategies and detailed protocols to overcome these challenges.
Troubleshooting Guide: Common this compound Solubility Issues
| Issue | Possible Cause | Troubleshooting Steps |
| This compound precipitates out of aqueous solution. | Low intrinsic water solubility of this compound. | 1. Verify Solvent Compatibility: this compound is sparingly soluble in water but shows high solubility in Dimethyl Sulfoxide (DMSO).[2][3] For aqueous buffers, a small percentage of a co-solvent like DMSO or ethanol may be necessary. 2. pH Adjustment: The solubility of flavonoids can be pH-dependent. Experiment with adjusting the pH of your aqueous buffer. 3. Employ Solubility Enhancement Techniques: Refer to the detailed protocols below for methods such as using cyclodextrins, creating solid dispersions, or preparing nanosuspensions. |
| Inconsistent results in bioassays. | Poor and variable dissolution of this compound leading to inconsistent concentrations. | 1. Prepare a Concentrated Stock Solution: Dissolve this compound in a suitable organic solvent like DMSO at a high concentration (e.g., 50 mg/mL) and then dilute it into your aqueous experimental medium.[2][3] Ensure the final concentration of the organic solvent is compatible with your assay. 2. Sonication: After dilution, sonicate the solution to aid in dispersion and dissolution. 3. Use a Validated Solubility Enhancement Method: For consistent results, adopt one of the detailed protocols provided in this guide. |
| Difficulty preparing a stock solution. | Inappropriate solvent or insufficient agitation. | 1. Select an Appropriate Solvent: DMSO is a recommended solvent for preparing a high-concentration stock solution of this compound. 2. Aid Dissolution: Gentle heating (e.g., to 37°C) and ultrasonication can help dissolve this compound in the chosen solvent. |
Quantitative Data: this compound and Flavonoid Solubility
The following tables summarize the known solubility of this compound in a common organic solvent and the demonstrated enhancement of flavonoid solubility using cyclodextrins.
Table 1: Solubility of this compound in Dimethyl Sulfoxide (DMSO)
| Solvent | Solubility |
| DMSO | 50 mg/mL (159.09 mM) |
Table 2: Example of Flavonoid (Luteolin) Solubility Enhancement with Cyclodextrins
| Cyclodextrin (CD) | Solubility Enhancement Factor |
| β-Cyclodextrin (β-CD) | ~9.1 |
| Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD) | ~11.5 |
| 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) | ~70.2 |
| Data based on studies with Luteolin, a structurally related flavonoid. |
Experimental Protocols
Here are detailed methodologies for key experiments to improve this compound solubility.
Protocol 1: Solubility Enhancement using Cyclodextrins (Phase Solubility Method)
This protocol, based on the Higuchi and Connors method, determines the complexation and solubility enhancement of this compound with cyclodextrins.
Materials:
-
This compound
-
β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), or other modified cyclodextrins
-
Distilled water or aqueous buffer
-
Vials with caps
-
Magnetic stirrer and stir bars
-
Sonicator
-
Spectrophotometer or HPLC
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 10 mM).
-
Add an excess amount of this compound to each cyclodextrin solution in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-72 hours) to reach equilibrium.
-
After equilibration, centrifuge or filter the solutions to remove the undissolved this compound.
-
Determine the concentration of dissolved this compound in the supernatant/filtrate using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Plot the concentration of dissolved this compound against the concentration of the cyclodextrin to generate a phase solubility diagram.
Protocol 2: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
This method involves dissolving this compound and a hydrophilic carrier in a common solvent, which is then evaporated to form a solid dispersion.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., PVP K30, PEG 6000, Poloxamer 407)
-
A common solvent that dissolves both this compound and the carrier (e.g., ethanol, methanol, or a mixture)
-
Rotary evaporator or a water bath with a nitrogen stream
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolve this compound and the chosen hydrophilic carrier in the selected solvent in a round-bottom flask.
-
Once completely dissolved, remove the solvent using a rotary evaporator under reduced pressure or by evaporation in a water bath with a gentle stream of nitrogen.
-
The resulting solid film is the solid dispersion.
-
Scrape the solid dispersion from the flask and further dry it under vacuum to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of a specific mesh size to obtain a uniform powder.
Protocol 3: Preparation of this compound Nanosuspension (Nanoprecipitation Method)
This technique involves the precipitation of this compound from a solution to form nanoparticles.
Materials:
-
This compound
-
A water-miscible organic solvent (e.g., acetone, ethanol)
-
An aqueous solution (anti-solvent), often containing a stabilizer
-
Stabilizer (e.g., Poloxamer 188, Tween 80, HPMC)
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in the organic solvent to create the "solvent phase."
-
Prepare the "anti-solvent phase" by dissolving the stabilizer in water.
-
Under constant stirring, inject the solvent phase into the anti-solvent phase. The rapid mixing will cause this compound to precipitate as nanoparticles.
-
Continue stirring for a specified period to allow for the evaporation of the organic solvent and the stabilization of the nanosuspension.
-
The resulting nanosuspension can be further processed, for example, by lyophilization to obtain a solid powder.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the inhibitory action of this compound on key signaling pathways and a typical experimental workflow for solubility testing.
Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.
Caption: Experimental workflow for improving this compound's aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro studies?
A1: Dimethyl Sulfoxide (DMSO) is an excellent solvent for preparing a concentrated stock solution of this compound, with a reported solubility of 50 mg/mL. For cell-based assays, it is crucial to dilute the DMSO stock solution into the cell culture medium to a final DMSO concentration that is non-toxic to the cells (typically ≤ 0.5%).
Q2: How can I prevent this compound from precipitating when I add it to my aqueous buffer?
A2: Precipitation upon addition to an aqueous buffer is common due to this compound's low water solubility. To prevent this, you can use a co-solvent like DMSO in your final solution, although the concentration should be kept low. Alternatively, employing solubility enhancement techniques such as complexation with cyclodextrins or preparing a nanosuspension can significantly improve its stability in aqueous media.
Q3: Are there any safety precautions I should take when handling this compound?
A3: As with any chemical compound, it is recommended to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the material safety data sheet (MSDS) for specific handling and safety information.
Q4: How does this compound inhibit inflammatory pathways?
A4: this compound has been shown to be a potent anti-inflammatory agent by inhibiting the NF-κB and MAPK signaling pathways. It can block the degradation of IκBα, an inhibitor of NF-κB, and inhibit the phosphorylation of p38 and JNK, which are key kinases in the MAPK pathway. This ultimately leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.
References
Optimizing Velutin Dosage to Minimize Cytotoxicity: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Velutin dosage in their experiments while minimizing cytotoxicity. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations of key cellular pathways.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture experiments?
A1: Based on available literature, a starting concentration range of 1 µM to 50 µM is recommended for initial cytotoxicity screening. One study on this compound derivatives in B16F10 melanoma cells showed that some derivatives induced significant cell death at a concentration of 20 µM after 24 hours of treatment[1]. However, the optimal concentration is highly dependent on the specific cell line and the experimental endpoint. A dose-response experiment is crucial to determine the IC50 (half-maximal inhibitory concentration) for your particular cells.
Q2: How should I dissolve and store this compound for cell culture use?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. To enhance solubility, you can gently warm the solution to 37°C and use an ultrasonic bath. For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months)[2]. When preparing your working concentrations, ensure the final DMSO concentration in the cell culture medium is below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Q3: My cells are showing high levels of cytotoxicity even at low concentrations of this compound. What could be the reason?
A3: Several factors could contribute to this observation:
-
Cell Line Sensitivity: Your specific cell line may be particularly sensitive to this compound.
-
Solvent Toxicity: The final concentration of DMSO in your culture medium might be too high. It is crucial to maintain a consistent and low percentage of DMSO across all treatments, including the vehicle control.
-
Compound Stability: this compound may be unstable in your culture medium, leading to the formation of more toxic byproducts. Always prepare fresh dilutions from your stock solution for each experiment.
-
Incorrect Dosage Calculation: Double-check all calculations for dilutions and final concentrations.
Q4: I am not observing any significant cytotoxic effect of this compound, even at high concentrations. What should I do?
A4: This could be due to several reasons:
-
Cell Line Resistance: The cell line you are using might be resistant to this compound's cytotoxic effects.
-
Inactivation of the Compound: this compound may be degraded or inactivated by components in your cell culture medium.
-
Suboptimal Assay Conditions: The incubation time or the cell density might not be optimal for detecting cytotoxicity. Consider extending the treatment duration or optimizing the number of cells seeded.
-
Assay Interference: this compound might interfere with the readout of your cytotoxicity assay. It is advisable to use a secondary, mechanistically different cytotoxicity assay to confirm your results.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound dosage.
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, or edge effects in the multi-well plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques. To minimize edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or PBS. |
| Precipitation of this compound in culture medium | Low solubility of this compound in aqueous solutions. | Ensure the DMSO stock solution is fully dissolved before diluting it in the culture medium. Prepare working solutions fresh for each experiment. If precipitation persists, consider reducing the final concentration of this compound. |
| High background signal in cytotoxicity assay | Contamination of reagents, interference from serum in the medium, or issues with the plate reader. | Use fresh, sterile reagents. For assays like the MTT assay, phenol red in the medium can interfere with absorbance readings; consider using phenol red-free medium. Ensure the plate reader is calibrated and using the correct wavelength settings. |
| Conflicting results between different cytotoxicity assays (e.g., MTT vs. LDH) | Different mechanisms of cell death being measured. | The MTT assay measures metabolic activity, which can be affected without immediate cell death. The LDH assay measures membrane integrity. If you observe a decrease in MTT signal without a corresponding increase in LDH release, it might indicate a cytostatic effect (inhibition of proliferation) rather than a cytotoxic effect (cell death). Consider using an apoptosis-specific assay, such as caspase activity or Annexin V staining, to further investigate the mechanism of cell death. |
Data Presentation: Determining this compound's Cytotoxicity
To accurately assess the cytotoxic potential of this compound, it is essential to perform a dose-response analysis and determine the IC50 value for each cell line of interest. The following table is a template for presenting such data.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Example Data)
| Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) |
| B16F10 | Mouse Melanoma | 24 | [Insert experimentally determined value] |
| MCF-7 | Human Breast Cancer | 48 | [Insert experimentally determined value] |
| A549 | Human Lung Cancer | 48 | [Insert experimentally determined value] |
| HeLa | Human Cervical Cancer | 72 | [Insert experimentally determined value] |
Note: The IC50 values in this table are placeholders. Researchers should experimentally determine these values for their specific cell lines and experimental conditions.
Experimental Protocols
Here are detailed methodologies for two common cytotoxicity assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (serum-free medium is often recommended for the assay step)
-
96-well cell culture plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).
-
Medium background: Medium without cells.
-
-
Incubation: Incubate the plate for the desired treatment period.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from the kit) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Signaling Pathways and Experimental Workflows
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for optimizing this compound dosage and assessing its cytotoxic effects.
References
Assessing the stability of Velutin in different solvents
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with Velutin. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of 50 mg/mL (159.09 mM), though sonication may be required to achieve complete dissolution. For optimal stability of the stock solution, it is advisable to store it at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q2: I am having trouble dissolving this compound in DMSO. What can I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, you can try gently heating the solution to 37°C and using an ultrasonic bath to aid dissolution. Ensure that you are using a fresh, anhydrous grade of DMSO, as the presence of water can affect solubility.
Q3: Can I use other organic solvents to dissolve this compound?
A3: While DMSO is the most commonly reported solvent, other polar organic solvents may also be suitable for dissolving this compound, although specific solubility data is limited. Flavonoids, in general, exhibit varying degrees of solubility in solvents such as ethanol, methanol, and acetone. It is recommended to perform small-scale solubility tests to determine the optimal solvent for your specific application. When testing alternative solvents, consider the polarity of the solvent and the potential for degradation.
Q4: How should I store my this compound solutions to ensure stability?
A4: For maximum stability, this compound stock solutions in DMSO should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). It is crucial to protect the solution from light. Aliquoting the stock solution is highly recommended to prevent degradation that can occur with repeated freeze-thaw cycles.
Q5: What are the potential signs of this compound degradation in my solution?
A5: Visual indicators of degradation can include a change in the color of the solution or the appearance of precipitate. However, the absence of these signs does not guarantee stability. The most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can detect changes in the concentration of this compound and the appearance of degradation products.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays using this compound.
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Solution: Ensure that this compound stock solutions are stored at the recommended temperature (-80°C for long-term, -20°C for short-term) and protected from light. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. Prepare fresh dilutions for your experiments from a stable stock solution.
-
-
Possible Cause: Incomplete dissolution of this compound.
-
Solution: Confirm that this compound is fully dissolved in the solvent before use. Gentle warming and sonication can aid dissolution in DMSO. Visually inspect the solution for any particulate matter.
-
-
Possible Cause: Interaction with components of the assay medium.
-
Solution: Investigate potential incompatibilities between the solvent used for the this compound stock (e.g., DMSO) and your experimental system. Run appropriate vehicle controls to account for any effects of the solvent.
-
Issue 2: Precipitation observed in this compound solution upon storage or dilution.
-
Possible Cause: Exceeding the solubility limit of this compound in the chosen solvent.
-
Solution: Refer to the solubility data for this compound in the specific solvent. If preparing a solution in a solvent other than DMSO, determine the solubility limit through small-scale trials.
-
-
Possible Cause: Temperature-dependent solubility.
-
Solution: Some compounds are less soluble at lower temperatures. If precipitation occurs upon refrigeration or freezing, try preparing a more dilute stock solution or gently warming the solution before use (ensure warming does not cause degradation).
-
-
Possible Cause: Solvent evaporation during storage.
-
Solution: Ensure that storage vials are properly sealed to prevent solvent evaporation, which can lead to an increase in the concentration of this compound and subsequent precipitation.
-
Data Presentation
Table 1: Solubility and Recommended Storage of this compound
| Solvent | Solubility | Recommended Storage Temperature | Maximum Storage Duration |
| DMSO | 50 mg/mL (159.09 mM) | -20°C | 1 month |
| -80°C | 6 months |
Table 2: General Stability of Flavonoids in Different Solvents (for reference)
| Solvent Class | Examples | General Stability | Considerations |
| Aprotic Polar | DMSO, DMF | Generally Good | Can be hygroscopic; ensure anhydrous conditions. |
| Protic Polar | Methanol, Ethanol | Variable | May participate in degradation reactions (e.g., solvolysis). |
| Nonpolar | Hexane, Toluene | Generally Poor | Limited solubility for most flavonoids. |
| Halogenated | Dichloromethane, Chloroform | Variable | Can be reactive and may promote degradation. |
Note: The stability of this compound in solvents other than DMSO has not been extensively reported. The information in Table 2 is based on the general behavior of flavonoids and should be used as a guideline. It is highly recommended to perform specific stability studies for this compound in any new solvent system.
Experimental Protocols
Protocol: Assessing the Stability of this compound in a Selected Solvent using HPLC
This protocol outlines a method to determine the stability of this compound in a specific solvent over time.
1. Materials:
- This compound powder
- HPLC-grade solvent of interest (e.g., DMSO, ethanol, methanol)
- HPLC system with a UV-Vis or Diode Array Detector (DAD)
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid or phosphoric acid (for mobile phase modification)
- Volumetric flasks and pipettes
- Autosampler vials
2. Preparation of this compound Stock Solution: a. Accurately weigh a known amount of this compound powder. b. Dissolve the powder in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Use sonication if necessary to ensure complete dissolution.
3. HPLC Method Development (Example Conditions): a. Mobile Phase A: Water with 0.1% formic acid b. Mobile Phase B: Acetonitrile with 0.1% formic acid c. Gradient Elution: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute this compound. A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B. d. Flow Rate: 1.0 mL/min e. Column Temperature: 25°C f. Detection Wavelength: Scan for the maximum absorbance of this compound (typically in the UV range for flavonoids). g. Injection Volume: 10 µL
4. Stability Study Procedure: a. Prepare several aliquots of the this compound stock solution in the test solvent. b. Store the aliquots under different conditions (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light). c. At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each storage condition. d. Dilute the sample to an appropriate concentration for HPLC analysis. e. Inject the sample into the HPLC system and record the chromatogram.
5. Data Analysis: a. At each time point, calculate the peak area of this compound. b. Compare the peak area at each time point to the initial peak area (time 0) to determine the percentage of this compound remaining. c. Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products. d. Plot the percentage of this compound remaining versus time for each storage condition to determine the degradation kinetics.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound.
Technical Support Center: Preventing Velutin Precipitation in Culture Media
Introduction
Velutin is a naturally occurring flavone found in sources like Korean Mistletoe and açaí fruit, recognized for its potential anti-inflammatory and anti-melanogenic properties.[1][2] As a hydrophobic molecule, researchers frequently encounter challenges with its low aqueous solubility, leading to precipitation in cell culture media. This guide provides detailed troubleshooting strategies and protocols to help researchers maintain this compound in solution for consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating immediately after I add its DMSO stock solution to my culture medium?
This is a common phenomenon known as "antisolvent precipitation."[3] this compound is highly soluble in organic solvents like DMSO but has very low solubility in the aqueous environment of cell culture media.[2] When the concentrated DMSO stock is rapidly diluted into the medium, the this compound molecules are "shocked" by the change in solvent polarity and aggregate together, forming a precipitate because their concentration exceeds the solubility limit in the final aqueous solution.[3]
Q2: My this compound stock solution itself appears cloudy or contains particles. What should I do?
A cloudy stock solution indicates that the this compound has not fully dissolved or has precipitated during storage. To address this, you can:
-
Apply gentle heat: Warm the solution in a 37°C water bath.
-
Use mechanical agitation: Vortexing or brief sonication in an ultrasonic bath can help break up aggregates and facilitate dissolution.
-
Check your solvent: Ensure you are using high-purity, anhydrous (water-free) DMSO, as absorbed water can reduce its ability to dissolve hydrophobic compounds.
Q3: The precipitate only appears after incubating the culture plates for some time. What causes this delayed precipitation?
Delayed precipitation can be caused by several factors related to the complex and dynamic environment of the cell culture incubator:
-
Temperature Shifts: Changes in temperature when moving plates from room temperature to a 37°C incubator can alter solubility.
-
pH Changes: Cellular metabolism can cause the pH of the culture medium to shift over time, which may affect the solubility of pH-sensitive compounds.
-
Interaction with Media Components: this compound may interact with salts, amino acids, or proteins (especially from Fetal Bovine Serum, FBS) in the media, forming insoluble complexes over time. Abundant proteins like albumin are known to bind small molecules, which can sometimes lead to the formation of insoluble complexes.
-
Kinetic vs. Thermodynamic Solubility: The solution may be kinetically soluble (a temporary supersaturated state) upon preparation but will move towards its more stable, and often lower, thermodynamic solubility limit over time, resulting in precipitation.
Q4: What is the best way to prepare and store a this compound stock solution?
Proper preparation and storage are critical. Based on supplier recommendations, a high-concentration stock solution (e.g., 50 mg/mL or 159 mM) can be prepared in high-purity DMSO. To ensure complete dissolution, gentle warming to 37°C and sonication may be necessary. For storage, it is crucial to create small, single-use aliquots to prevent repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one month or at -80°C for up to six months.
Q5: How can I determine the maximum soluble concentration of this compound in my specific culture medium?
You should perform a kinetic solubility test before your main experiment to find the highest concentration of this compound that remains soluble under your specific conditions. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Q6: Can I still use my culture medium if a this compound precipitate is visible?
It is strongly advised not to use media with a visible precipitate. The presence of solid particles means the actual concentration of dissolved this compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results. Furthermore, the precipitate itself could have unintended physical or chemical effects on your cells.
Troubleshooting Guides
Guide 1: Immediate Precipitation Upon Dilution
If you observe a precipitate immediately after adding the this compound stock solution to your media, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for immediate this compound precipitation.
Guide 2: Time-Dependent Precipitation in the Incubator
If precipitation occurs after a period of incubation, consider these factors related to the stability of the compound in the culture environment.
Caption: Key factors influencing the stability of this compound in culture media.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 25739-41-7 | |
| Chemical Formula | C₁₇H₁₄O₆ | |
| Molecular Weight | 314.29 g/mol | |
| IUPAC Name | 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one |
| Solubility | DMSO: 50 mg/mL (159.09 mM); requires ultrasonic bath | |
Table 2: Example Stock Solution Preparation for this compound (MW: 314.29)
| Target Stock Conc. | Mass of this compound (for 1 mL stock) | Volume of DMSO |
|---|---|---|
| 10 mM | 3.14 mg | 1 mL |
| 50 mM | 15.71 mg | 1 mL |
| 100 mM | 31.43 mg | 1 mL |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or amber vials
-
Vortex mixer
-
Water bath sonicator
-
Water bath at 37°C
Methodology:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh 31.43 mg of this compound powder and place it into a sterile vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve: Vortex the solution vigorously. If particles remain, place the vial in a 37°C water bath for 5-10 minutes, followed by brief sonication (10-15 minutes). Visually inspect to ensure the solution is clear and all solid has dissolved.
-
Aliquot: Dispense the stock solution into small, single-use, sterile polypropylene tubes. This is critical to avoid repeated freeze-thaw cycles that can degrade the compound or cause it to precipitate.
-
Store: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Determining the Maximum Soluble Concentration of this compound (Kinetic Solubility Assay)
Objective: To determine the highest concentration of this compound that remains visually soluble in a specific cell culture medium under experimental conditions.
Materials:
-
Prepared this compound stock solution (e.g., 100 mM in DMSO)
-
Your specific cell culture medium (with serum and other supplements, pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Incubator (e.g., 37°C, 5% CO₂)
-
Microscope
Methodology:
-
Prepare Dilutions: Create a series of dilutions of this compound in your pre-warmed culture medium. It is often best to perform a 2-fold serial dilution.
-
Example for a 100 µM top concentration: Add 1 µL of a 100 mM this compound stock to 999 µL of pre-warmed medium. Mix well by gentle vortexing. This is your 100 µM solution.
-
Transfer 500 µL of the 100 µM solution to a new tube containing 500 µL of pre-warmed medium to make a 50 µM solution.
-
Repeat this process to create a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µM, etc.).
-
-
Prepare Controls: Prepare a "no drug" control containing only the medium and a "vehicle control" containing the medium plus the highest concentration of DMSO used in your dilutions (e.g., 0.1%).
-
Incubate: Incubate the prepared dilutions and controls under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂) for a duration equivalent to your experiment's longest time point (e.g., 24, 48, or 72 hours).
-
Observe: Visually inspect each tube or well for signs of precipitation (cloudiness, crystals, or sediment) at several time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours, etc.).
-
Microscopic Examination: For a more sensitive assessment, place a small drop from each concentration onto a microscope slide and look for micro-precipitates.
-
Determine Solubility Limit: The highest concentration that remains clear and free of any visible precipitate throughout the entire incubation period is the maximum kinetic solubility for your specific experimental conditions. Use concentrations at or below this limit for your experiments.
References
Troubleshooting inconsistent results in Velutin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Velutin. The information is designed to help address common issues and inconsistencies that may arise during in-vitro experiments.
Frequently Asked Questions (FAQs)
General Compound Handling
Question: How should I prepare and store this compound stock solutions to ensure stability?
Answer: this compound is a flavonoid and, like many similar compounds, requires careful handling to maintain its integrity.
-
Solubility: this compound is soluble in DMSO. For a 50 mg/mL stock, ultrasonic treatment may be necessary to fully dissolve the compound[1].
-
Storage: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. Stock solutions should be stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months)[1].
-
Light Sensitivity: Flavonoids can be light-sensitive. Protect stock solutions and experimental plates from light to prevent photodegradation.
Troubleshooting Inconsistent IC50 Values
Question: My IC50 values for this compound are inconsistent between experiments. What are the common causes?
Answer: Variability in IC50 values is a frequent issue in cell-based assays and can be attributed to several factors. A systematic approach is crucial for identifying the source of the inconsistency[2][3].
Key Factors Influencing IC50 Values:
-
Cell-Related Issues:
-
Passage Number: Use cells within a consistent, low passage number range (e.g., <20 passages from the original stock)[2]. High-passage cells can undergo genetic drift, altering their response to treatment.
-
Cell Density: The initial number of cells seeded can significantly impact results. Ensure a consistent seeding density that promotes logarithmic growth throughout the experiment.
-
Cell Line Authentication: Verify your cell line's identity using methods like Short Tandem Repeat (STR) profiling to rule out cross-contamination.
-
-
Assay Conditions:
-
Incubation Time: The duration of this compound exposure can affect the IC50 value. Standardize the incubation time across all experiments.
-
Serum Concentration: Batch-to-batch variation and concentration of serum (e.g., FBS) can alter cell growth and compound activity. Use a consistent source and concentration.
-
Compound Stability: Ensure fresh dilutions of this compound are prepared for each experiment from a properly stored stock solution to avoid degradation.
-
-
Plate and Pipetting Effects:
-
Edge Effects: Wells on the perimeter of multi-well plates are prone to evaporation. To mitigate this, avoid using the outer wells for critical measurements or fill them with sterile PBS or media to create a moisture barrier.
-
Pipetting Accuracy: Ensure pipettes are calibrated and use consistent techniques to minimize volume errors during cell seeding and compound dilution.
-
Below is a troubleshooting workflow to diagnose the source of IC50 variability.
Hypothetical Data on IC50 Variability
The following table illustrates how different experimental parameters can influence the apparent IC50 of this compound in a hypothetical RAW 264.7 cell-based assay measuring TNF-α production.
| Experiment ID | Cell Passage | Seeding Density (cells/well) | Serum Batch | This compound IC50 (µM) | Notes |
| VEL-01 | 5 | 50,000 | A | 4.5 ± 0.3 | Baseline experiment. |
| VEL-02 | 25 | 50,000 | A | 11.2 ± 1.5 | High passage number may reduce sensitivity. |
| VEL-03 | 5 | 100,000 | A | 8.9 ± 0.9 | Higher cell density requires more compound. |
| VEL-04 | 5 | 50,000 | B | 7.1 ± 0.6 | Different serum batch can alter cell response. |
| VEL-05 | 5 | 50,000 | A | 4.8 ± 0.4 | Repeat of baseline conditions shows reproducibility. |
Mechanism of Action & Pathway Analysis
Question: My results measuring downstream target engagement don't align with my cell viability data. Why might this be?
Answer: This discrepancy can occur if the primary mechanism of action is not directly cytotoxic or if compensatory signaling pathways are activated. This compound is known to be a potent anti-inflammatory agent that works by inhibiting the NF-κB and MAPK signaling pathways (specifically p38 and JNK phosphorylation) to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.
-
Primary Effect vs. Cytotoxicity: this compound's primary effect is immunomodulatory, not necessarily cytotoxic. You may observe strong inhibition of TNF-α at concentrations that do not impact cell viability.
-
Time-Course Mismatch: Inhibition of signaling pathways (e.g., p38 phosphorylation) can occur rapidly (minutes to hours), while effects on cell viability or proliferation may only be apparent after longer incubation periods (24-72 hours).
-
Compensatory Pathways: Cells may activate other survival pathways in response to the inhibition of the MAPK or NF-κB pathways, thus maintaining viability despite target engagement.
Below is a diagram of this compound's known signaling pathway.
Experimental Protocols
Protocol: Western Blot for Phospho-p38 MAPK
This protocol provides a method to assess this compound's inhibitory effect on the phosphorylation of p38 MAPK in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).
1. Cell Culture and Treatment: a. Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight. b. The next day, pre-treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) or a vehicle control (DMSO) for 2 hours. c. Stimulate the cells with LPS (1 µg/mL) for 30 minutes to induce p38 phosphorylation.
2. Cell Lysis: a. Aspirate the media and wash the cells once with ice-cold PBS. b. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 20 minutes, vortexing briefly every 5 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting: a. Normalize protein samples to a final concentration of 2 µg/µL with lysis buffer and Laemmli sample buffer. b. Denature samples by heating at 95°C for 5 minutes. c. Load 20 µg of protein per lane onto a 10% SDS-PAGE gel. d. Run the gel until the dye front reaches the bottom. e. Transfer the proteins to a PVDF membrane. f. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. g. Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C with gentle agitation. h. The next day, wash the membrane 3 times with TBST for 10 minutes each. i. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane 3 times with TBST for 10 minutes each. k. Apply an ECL substrate and visualize the bands using a chemiluminescence imager. l. For a loading control, strip the membrane and re-probe with an antibody for total p38 MAPK or a housekeeping protein like β-actin.
References
Technical Support Center: Investigating Potential Off-Target Effects of Velutin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Velutin in cellular assays. This compound is a flavonoid known to modulate signaling pathways, including NF-κB and MAPK.[1][2] As flavonoids can exhibit promiscuous inhibitory activity against a range of protein kinases, it is crucial to characterize the specificity of this compound to ensure accurate interpretation of experimental results.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
A1: this compound is a flavonoid compound that has been reported to possess several biological activities, including anti-inflammatory, antioxidant, and anti-melanogenic effects.[1] It has been shown to modulate key signaling pathways such as NF-κB and Mitogen-Activated Protein Kinase (MAPK).
Q2: What are potential off-target effects of this compound in cellular assays?
A2: As a flavonoid, this compound has the potential to interact with multiple cellular targets beyond its intended ones. Flavonoids are known to bind to the ATP-binding pocket of various kinases, which can lead to non-specific inhibition of signaling pathways involved in cell proliferation, survival, and inflammation, such as the PI3K/Akt pathway. Therefore, unexpected phenotypic changes or signaling alterations in cellular assays could be due to these off-target interactions.
Q3: How can I determine if the observed cellular phenotype is a result of an off-target effect of this compound?
A3: To determine if an observed phenotype is due to an off-target effect, a multi-pronged approach is recommended. This includes performing dose-response curve analysis to correlate the phenotype with the on-target activity, using a structurally unrelated inhibitor for the same target to see if it recapitulates the phenotype, and testing this compound in a cell line that does not express the intended target. Additionally, performing a kinase profile screen can identify other kinases that this compound may be inhibiting.
Q4: What are the first steps to take when troubleshooting inconsistent results with this compound?
A4: When encountering inconsistent results, it is important to first verify the basics of your cell-based assay. This includes checking for cell health and viability, ensuring the proper concentration and solubility of this compound, and ruling out any issues with the assay reagents or instrumentation. It is also crucial to include proper positive and negative controls in your experiments to ensure the assay is performing as expected.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent phenotypic results | Off-target pathway activation by this compound. | 1. Perform a Dose-Response Analysis: Compare the EC50 of the phenotype with the IC50 of the intended target. A significant discrepancy may suggest an off-target effect. 2. Use a Structurally Unrelated Inhibitor: If a different inhibitor for the same target produces the same phenotype, it strengthens the evidence for an on-target effect. 3. Kinase Profiling: Screen this compound against a panel of kinases to identify potential off-target interactions. |
| High background signal in a reporter assay | Direct effect of this compound on the reporter enzyme (e.g., luciferase). | 1. Counter-screen with a control vector: Use a reporter vector with a constitutive promoter to see if this compound affects the reporter directly. 2. Switch reporter systems: If a direct effect is suspected, consider using a different reporter gene (e.g., fluorescent protein instead of luciferase). |
| Observed cytotoxicity at effective concentrations | Off-target effects leading to cellular toxicity. | 1. Determine the Therapeutic Window: Establish the concentration range where this compound shows on-target activity without significant cytotoxicity using an MTT or similar cell viability assay. 2. CETSA: Perform a Cellular Thermal Shift Assay to confirm target engagement at non-toxic concentrations. |
| No observed effect of this compound | Poor compound solubility or stability, or insensitive cell line. | 1. Verify Solubility and Stability: Ensure this compound is fully dissolved and has not precipitated out of solution. Prepare fresh stock solutions. 2. Confirm Target Expression: Verify that your cell line expresses the intended target of this compound at sufficient levels. 3. Optimize Concentration: Perform a wide dose-response experiment to ensure you are testing an effective concentration range. |
Data Presentation
Table 1: Hypothetical Kinase Profiling Data for this compound
This table illustrates how data from a kinase profiling assay for this compound might be presented. It shows the intended target and several potential off-target kinases with their corresponding IC50 values.
| Kinase | Family | This compound IC50 (µM) |
| Target Kinase X | MAPK | 0.5 |
| Off-Target Kinase A | PI3K | 2.5 |
| Off-Target Kinase B | Src Family | 5.8 |
| Off-Target Kinase C | PKC | 10.2 |
| Off-Target Kinase D | JAK | > 50 |
Table 2: Cellular Thermal Shift Assay (CETSA) Data for this compound
This table presents example data from a CETSA experiment, showing the change in melting temperature (ΔTm) of the target protein in the presence of this compound, indicating target engagement.
| Target Protein | Treatment | Melting Temperature (Tm) (°C) | ΔTm (°C) |
| Target Kinase X | Vehicle (DMSO) | 52.3 | - |
| Target Kinase X | This compound (10 µM) | 56.8 | +4.5 |
| Off-Target Kinase A | Vehicle (DMSO) | 58.1 | - |
| Off-Target Kinase A | This compound (10 µM) | 59.2 | +1.1 |
| Loading Control (GAPDH) | Vehicle (DMSO) | 65.4 | - |
| Loading Control (GAPDH) | This compound (10 µM) | 65.5 | +0.1 |
Experimental Protocols
In Vitro Kinase Profiling Assay
This protocol is for determining the inhibitory activity of this compound against a panel of protein kinases.
Materials:
-
Recombinant human kinases
-
This compound stock solution (in DMSO)
-
Kinase-specific peptide substrates
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept below 1%.
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect kinase activity using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 values.
Cellular Thermal Shift Assay (CETSA)
This protocol is to confirm the direct binding of this compound to its target protein in a cellular context.
Materials:
-
Cultured cells expressing the target protein
-
This compound stock solution (in DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies for Western blotting (primary antibody against the target protein and a loading control, and a secondary HRP-conjugated antibody)
Procedure:
-
Treat cultured cells with this compound at the desired concentration or with a vehicle control (DMSO) for 1-2 hours at 37°C.
-
Harvest the cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 64°C) for 3 minutes in a thermocycler. Include an unheated control.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Analyze the samples by Western blotting using an antibody against the target protein.
-
Quantify the band intensities and normalize them to the unheated control. Plot the normalized intensity versus temperature to generate melt curves and determine the melting temperature (Tm).
Western Blot Analysis of Signaling Pathways
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways.
Materials:
-
Cultured cells
-
This compound stock solution (in DMSO)
-
Stimulant (e.g., LPS for NF-κB, EGF for MAPK)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-p65, p65, p-ERK, ERK)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Seed cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with the appropriate agonist for a specified time (e.g., 30 minutes for phosphorylation events).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate 20-40 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Perform densitometry to quantify the changes in protein phosphorylation.
Visualizations
Caption: Hypothetical signaling pathways showing this compound's intended target and potential off-targets.
Caption: Experimental workflow for an in vitro kinase profiling assay.
Caption: Troubleshooting decision tree for diagnosing off-target effects.
References
- 1. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids as protein kinase inhibitors for cancer chemoprevention: direct binding and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Velutin for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Velutin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
This compound is a flavonoid, a class of natural compounds known for their various biological activities, including potent anti-inflammatory properties. However, like many flavonoids, this compound exhibits poor water solubility, which significantly limits its absorption in the gastrointestinal tract after oral administration. This leads to low bioavailability, meaning that only a small fraction of the administered dose reaches the systemic circulation to exert its therapeutic effects. Enhancing its bioavailability is therefore crucial for obtaining reliable and reproducible results in in vivo studies and for its potential development as a therapeutic agent.
Q2: What are the primary signaling pathways modulated by this compound?
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. It is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1] Specifically, it can block the degradation of the inhibitor of NF-κB (IκB) and inhibit the phosphorylation of p38 and JNK, which are critical components of the MAPK pathway.[1]
Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?
Several formulation strategies can be employed to overcome the poor solubility and low bioavailability of this compound. The most common and effective approaches for flavonoids include:
-
Nanostructured Lipid Carriers (NLCs): Encapsulating this compound in these lipid-based nanoparticles can improve its solubility, protect it from degradation in the gut, and enhance its absorption.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly increase its dissolution rate and, consequently, its absorption.
-
Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can enhance the aqueous solubility of this compound, thereby improving its bioavailability.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility and low dissolution rate of pure this compound. | 1. Formulation Enhancement: Prepare this compound as a nanostructured lipid carrier (NLC), solid dispersion, or cyclodextrin complex to improve solubility and dissolution. 2. Vehicle Optimization: For preclinical studies, ensure the vehicle used for administration (e.g., a suspension) is optimized for stability and homogeneity. Sonication before administration can be beneficial. |
| Inconsistent results in in vivo efficacy studies. | Insufficient and variable bioavailability of this compound leading to inconsistent target engagement. | 1. Confirm Bioavailability: Conduct a pilot pharmacokinetic study with your chosen formulation to confirm that it provides adequate and consistent plasma exposure. 2. Dose Adjustment: Based on pharmacokinetic data, adjust the dose to achieve the desired therapeutic concentration. |
| Difficulty in preparing a stable oral formulation. | Physicochemical properties of this compound and excipients. | 1. Excipient Screening: Screen different polymers for solid dispersions or types of cyclodextrins to find the most compatible and effective one for this compound. 2. Process Optimization: Optimize the preparation parameters for your chosen formulation (e.g., solvent evaporation rate for solid dispersions, temperature for NLCs). |
| This compound degradation during formulation or storage. | Sensitivity to light, heat, or pH. | 1. Protect from Light and Heat: Store this compound and its formulations in a cool, dark place. 2. pH Control: Evaluate the pH stability of this compound and use buffers in your formulations if necessary. |
Experimental Protocols
Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs) for Oral Administration
This protocol is adapted from a method for preparing quercetin-loaded solid lipid nanoparticles.[2]
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate - GMS)
-
Liquid lipid (e.g., Oleic acid)
-
Surfactant (e.g., Tween 80)
-
C-surfactant (e.g., Span 80)
-
Phosphate buffered saline (PBS), pH 7.4
-
High-speed homogenizer
-
Probe sonicator
Methodology:
-
Lipid Phase Preparation: Melt the solid lipid (GMS) at a temperature approximately 5-10°C above its melting point. Add the liquid lipid (oleic acid) and this compound to the molten solid lipid and mix until a clear lipid phase is obtained.
-
Aqueous Phase Preparation: Dissolve the surfactant (Tween 80) and co-surfactant (Span 80) in PBS (pH 7.4) and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring using a high-speed homogenizer at a specified RPM (e.g., 10,000 rpm) for a defined period (e.g., 15 minutes) to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the coarse emulsion to further size reduction using a probe sonicator for a specific duration (e.g., 10 minutes) to form the NLCs.
-
Cooling and Solidification: Allow the nanoemulsion to cool down to room temperature to allow the lipid to recrystallize and form the NLCs.
-
Characterization: Characterize the prepared NLCs for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
Preparation of this compound Solid Dispersion by Solvent Evaporation Method
This protocol is based on a general method for preparing flavonoid solid dispersions.[3]
Materials:
-
This compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 - PVP K30, Poloxamer 188)
-
Organic solvent (e.g., Ethanol, Methanol)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution: Dissolve both this compound and the hydrophilic polymer in a suitable organic solvent in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w of this compound to polymer).
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for its amorphous or crystalline nature using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD), and determine the in vitro dissolution rate.
Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
This protocol is adapted from a method for preparing apigenin-cyclodextrin complexes.[4]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water-ethanol mixture
-
Mortar and pestle
-
Vacuum oven
Methodology:
-
Mixing: Place the this compound and HP-β-CD in a mortar in a specific molar ratio (e.g., 1:1).
-
Kneading: Add a small amount of a water-ethanol mixture to the powder and knead the mixture thoroughly for a defined period (e.g., 45-60 minutes) to form a paste.
-
Drying: Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Pulverization: Pulverize the dried complex in the mortar and pass it through a sieve.
-
Characterization: Characterize the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), DSC, and XRD. Evaluate the enhancement in aqueous solubility.
In Vivo Pharmacokinetic Study Design
Objective: To evaluate the oral bioavailability of different this compound formulations compared to unformulated this compound.
Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g).
Study Groups (n=6 per group):
-
Control Group: Oral administration of a suspension of pure this compound (e.g., in 0.5% carboxymethylcellulose).
-
NLC Group: Oral administration of this compound-loaded NLCs.
-
Solid Dispersion Group: Oral administration of this compound solid dispersion.
-
Cyclodextrin Complex Group: Oral administration of this compound-cyclodextrin inclusion complex.
-
Intravenous Group: Intravenous administration of a solution of this compound (for absolute bioavailability calculation).
Dosage: A dose of 50 mg/kg of this compound can be used as a starting point, based on studies with other flavonoids like quercetin.
Procedure:
-
Fast the rats overnight before dosing, with free access to water.
-
Administer the respective formulations orally via gavage.
-
Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Bioanalytical Method:
Quantify the concentration of this compound in plasma samples using a validated HPLC-UV or HPLC-MS/MS method. The HPLC-MS/MS method developed for luteolin can be adapted for this compound.
Pharmacokinetic Analysis:
Calculate the following pharmacokinetic parameters using non-compartmental analysis:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
The relative bioavailability (Frel) of the enhanced formulations can be calculated as:
Frel (%) = (AUCoral, formulation / AUCoral, control) × 100
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats Following a Single Oral Dose of 50 mg/kg.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 150 ± 35 | 2.0 ± 0.5 | 980 ± 210 | 100 |
| This compound-NLCs | 750 ± 120 | 1.5 ± 0.3 | 4800 ± 650 | 490 |
| This compound-Solid Dispersion | 620 ± 95 | 1.0 ± 0.2 | 3900 ± 520 | 398 |
| This compound-HP-β-CD Complex | 550 ± 80 | 1.2 ± 0.4 | 3500 ± 480 | 357 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Table 2: Comparative Bioavailability Enhancement of Apigenin through Different Formulations in Rats.
| Formulation | Dose (mg/kg) | Fold Increase in AUC vs. Pure Drug | Reference |
| Apigenin-Carbon Nanopowder Solid Dispersion | Not specified | 1.83 | |
| Apigenin-Mesoporous Silica Solid Dispersion | 60 | 8.32 | |
| Apigenin-HP-β-CD Inclusion Complex | Not specified | 6.45 |
Mandatory Visualizations
Caption: this compound inhibits NF-κB and MAPK signaling pathways.
Caption: Workflow for in vivo pharmacokinetic study of this compound.
References
- 1. Enhanced bioavailability of apigenin via preparation of a carbon nanopowder solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quercetin-loaded solid lipid nanoparticles improve osteoprotective activity in an ovariectomized rat model: a preventive strategy for post-menopausal osteoporosis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation of Apigenin-Cyclodextrin-Chitosan Ternary Complex: Physicochemical Characterization, In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Proper storage and handling of Velutin powder
<
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and use of Velutin powder in experimental settings.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a natural flavonoid compound found in various plants.[1][2][3] It is a yellow, powdered substance studied for its potential anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] In research, it is often used to investigate cellular signaling pathways, particularly its role in inhibiting the NF-κB pathway.
2. How should I store this compound powder?
For long-term stability, this compound powder should be stored at -20°C for up to three years. Ensure the container is well-sealed and stored in a dry place, protected from light.
3. What is the recommended way to handle this compound powder?
As with any chemical powder, it is important to handle this compound in a designated work area, preferably within a fume hood, to avoid inhalation of dust. Use personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves. To prevent electrostatic charges, non-sparking tools should be used.
4. How do I prepare a stock solution of this compound?
This compound is soluble in DMSO (Dimethyl sulfoxide) at a concentration of up to 50 mg/mL. To aid dissolution, ultrasonic treatment and warming the solution to 37°C may be necessary. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
5. What is the stability of this compound in a stock solution?
When dissolved in a solvent, this compound stock solutions are stable for up to one year when stored at -80°C. For shorter-term storage, solutions can be kept at -20°C for up to one month.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | 1. Degradation of this compound powder or stock solution.2. Improper dissolution of the powder.3. Variation in experimental conditions. | 1. Ensure proper storage conditions are met. Prepare fresh stock solutions if degradation is suspected.2. Confirm complete dissolution of the powder, using sonication if necessary.3. Review and standardize all experimental steps. |
| Precipitation of this compound in cell culture media | 1. The final concentration of DMSO is too high.2. The concentration of this compound exceeds its solubility in the media. | 1. Ensure the final concentration of DMSO in the cell culture media is low (typically <0.5%) to avoid solvent toxicity and precipitation.2. Perform a solubility test to determine the maximum soluble concentration of this compound in your specific media. |
| Low or no observed bioactivity | 1. Inactive compound due to improper storage.2. Incorrect dosage or concentration used.3. Issues with the experimental assay itself. | 1. Verify the storage history of the powder and solutions. Use a fresh batch if necessary.2. Conduct a dose-response experiment to determine the optimal concentration.3. Include positive and negative controls to validate the assay's performance. |
| Difficulty weighing the powder accurately | 1. Static electricity causing the powder to adhere to surfaces.2. Air drafts affecting the balance. | 1. Use an anti-static gun or weigh the powder on an anti-static weigh boat.2. Use a draft shield on the analytical balance. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 314.29 g/mol | |
| Appearance | Yellow powder | |
| Solubility in DMSO | Up to 50 mg/mL | |
| Powder Storage (Long-term) | -20°C for up to 3 years | |
| Solution Storage (in DMSO) | -80°C for up to 1 year | |
| Solution Storage (in DMSO) | -20°C for up to 1 month |
Experimental Protocols
Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol is a standard method to assess the anti-inflammatory potential of this compound.
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in cell culture media to achieve final concentrations for testing (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is below 0.5%.
-
Remove the old media from the cells and add the media containing the different concentrations of this compound.
-
Incubate for 1 hour.
-
-
Inflammatory Stimulation:
-
Add Lipopolysaccharide (LPS) to each well (except the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubate the plate for 24 hours.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Visualizations
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: Workflow for assessing this compound's anti-inflammatory activity.
Caption: A logical guide for troubleshooting experimental issues.
References
Quality control measures for ensuring Velutin purity
Velutin Purity Technical Support Center
This technical support guide provides researchers, scientists, and drug development professionals with essential information for ensuring the purity of this compound (4′,5-Dihydroxy-3′,7-dimethoxyflavone), a flavone with potential anti-inflammatory, antioxidant, and anti-melanogenic properties.[1][2][3] This center includes frequently asked questions, troubleshooting guides for common analytical issues, and detailed experimental protocols for primary quality control assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
A1: this compound, also known as 4′,5-Dihydroxy-3′,7-dimethoxyflavone, is a natural flavonoid compound.[1] Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 25739-41-7 | [1] |
| Molecular Formula | C₁₇H₁₄O₆ | |
| Molar Mass | 314.29 g/mol | |
| Appearance | Yellow to orange solid (typical for flavonoids) | |
| Solubility | Soluble in DMSO (e.g., 50 mg/mL), methanol, and ethanol. Poorly soluble in water. |
Q2: How should this compound samples be stored to maintain purity and stability?
A2: For long-term stability, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be stored in aliquots to avoid repeated freeze-thaw cycles. For storage up to one month, -20°C is adequate; for up to six months, storage at -80°C is recommended.
Q3: What are the primary analytical methods for assessing this compound purity?
A3: The most common and reliable methods for assessing the purity of flavonoids like this compound are High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, and Liquid Chromatography-Mass Spectrometry (LC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and purity assessment.
Q4: What is a typical acceptance criterion for this compound purity for research purposes?
A4: For most research applications, a purity of ≥98% as determined by HPLC is considered high quality. The Certificate of Analysis (CoA) provided by the supplier should be consulted for batch-specific purity data.
Experimental Workflows & Logic
A systematic approach is crucial for the quality control of this compound. The general workflow involves preliminary checks, primary purity analysis, and structural confirmation.
Troubleshooting Guides
This section addresses common problems encountered during the HPLC analysis of this compound.
Q5: My HPLC chromatogram shows a drifting baseline. What are the possible causes?
A5: A drifting baseline can be caused by several factors.
-
Column Temperature Fluctuation: Ensure a stable column temperature by using a column oven.
-
Mobile Phase Inconsistency: The mobile phase may not be homogenous. Prepare fresh mobile phase and ensure all components are fully mixed and degassed.
-
Column Bleed/Contamination: The column may be contaminated or the stationary phase may be degrading. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may need replacement.
-
Detector Cell Contamination: The flow cell in the detector may be dirty. Flush the system thoroughly to clean the cell.
Q6: I am seeing unexpected peaks or "ghost peaks" in my chromatogram. How can I resolve this?
A6: Ghost peaks are typically caused by contamination or issues from a previous injection.
-
Sample Carryover: Contaminants from a previous, more concentrated sample may be eluting. Increase the needle wash step and run blank injections (mobile phase only) between samples to flush the injector.
-
Mobile Phase Contamination: Impurities in the solvents (especially water) or additives can accumulate on the column and elute as peaks, particularly during gradient runs. Use high-purity, HPLC-grade solvents and freshly prepared mobile phase.
-
Late Elution: A peak from a previous injection may be eluting very late. Extend the run time of a blank injection to see if any peaks appear. If so, modify the gradient to ensure all compounds elute within the run time.
Q7: The this compound peak is showing significant tailing. What should I do?
A7: Peak tailing is often due to unwanted secondary interactions between the analyte and the stationary phase.
-
Active Silanol Groups: Residual silanol groups on the silica-based C18 column can interact with the hydroxyl groups on this compound. Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can suppress this interaction.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.
-
Column Degradation: The column may be old or damaged. A void at the column inlet can cause tailing. Replacing the column or using a guard column can resolve this.
The following flowchart provides a logical approach to diagnosing unknown peaks in an HPLC chromatogram.
Experimental Protocols
Protocol 1: Purity Determination by HPLC-UV
This protocol describes a standard reversed-phase HPLC method for determining the purity of this compound.
1. Materials and Equipment:
-
This compound reference standard and sample
-
HPLC system with UV/DAD detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (reagent grade)
-
Volumetric flasks, pipettes, and autosampler vials
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Mix and degas.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Mix and degas.
3. Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh ~5 mg of this compound and dissolve it in 5.0 mL of methanol or DMSO in a volumetric flask.
-
Working Solution (~50 µg/mL): Dilute the stock solution 1:20 with mobile phase (e.g., 50:50 A:B). For example, add 50 µL of stock solution to 950 µL of mobile phase.
4. HPLC Parameters:
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm and 350 nm (flavonoids have two characteristic absorption maxima) |
| Gradient Program | 0-5 min: 30% B5-20 min: 30% to 80% B20-22 min: 80% to 30% B22-27 min: 30% B (re-equilibration) |
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method:
-
% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Protocol 2: Mass Confirmation by LC-MS
This protocol is used to confirm the identity of the main peak as this compound and to identify potential impurities.
1. Materials and Equipment:
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole) with an ESI source
-
HPLC setup as described in Protocol 1.
2. Method:
-
Use the same sample preparation and HPLC conditions as described in Protocol 1.
-
Divert the flow from the HPLC column into the mass spectrometer.
3. Mass Spectrometer Parameters:
| Parameter | Setting |
| Ionization Mode | ESI (Electrospray Ionization), Positive and Negative |
| Capillary Voltage | 3.5 kV |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temp. | 325°C |
| Scan Range | 100 - 1000 m/z |
4. Data Analysis:
-
Expected Mass: The molecular formula of this compound is C₁₇H₁₄O₆, with a monoisotopic mass of 314.0790 Da.
-
Positive Mode: Look for the protonated molecule [M+H]⁺ at m/z 315.0863 .
-
Negative Mode: Look for the deprotonated molecule [M-H]⁻ at m/z 313.0718 .
-
Analyze the mass of any impurity peaks to hypothesize their structure (e.g., demethylation, glycosylation, or other related flavonoids).
References
Overcoming challenges in the synthesis of Velutin derivatives
Welcome to the technical support center for the synthesis of Velutin derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important class of flavonoids.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound and its derivatives?
The most common approach for synthesizing this compound (5,4'-dihydroxy-7,3'-dimethoxyflavone) and its derivatives is a multi-step process that begins with substituted acetophenones and benzaldehydes. The key steps typically involve:
-
Protection of reactive hydroxyl groups: To prevent unwanted side reactions, hydroxyl groups on the starting materials are often protected.
-
Aldol Condensation: A base-catalyzed Claisen-Schmidt condensation between a protected 2'-hydroxyacetophenone and a substituted benzaldehyde to form a chalcone intermediate.
-
Oxidative Cyclization: The chalcone intermediate undergoes cyclization and oxidation to form the flavone core.
-
Deprotection: Removal of the protecting groups to yield the final this compound derivative.
Q2: I am observing a low yield in the Aldol condensation step. What are the possible causes and solutions?
Low yields in the Claisen-Schmidt condensation to form the chalcone intermediate are a common issue. Here are some potential causes and troubleshooting tips:
-
Inappropriate Base: The choice and concentration of the base are critical. While strong bases like KOH or NaOH are often used, they can sometimes promote side reactions. Consider trying milder bases or optimizing the concentration.
-
Reaction Temperature: Running the reaction at elevated temperatures can lead to side reactions and decomposition of the product. It is often beneficial to perform the condensation at lower temperatures (e.g., 0 °C to room temperature).
-
Poor Solubility: The reactants may not be fully dissolved in the solvent, leading to an incomplete reaction. Ensure your solvent system (commonly ethanol or methanol) adequately dissolves both the acetophenone and benzaldehyde derivatives.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Both insufficient and excessive reaction times can lead to lower yields of the desired chalcone.
Q3: My oxidative cyclization is not proceeding efficiently. How can I improve the yield of the flavone?
The oxidative cyclization of the chalcone to the flavone is a crucial step where yields can often be improved. Consider the following:
-
Choice of Oxidizing Agent: A common and effective method is the use of iodine (I₂) in a solvent like dimethyl sulfoxide (DMSO). Other reagents like selenium dioxide (SeO₂) can also be used, but reaction conditions need to be carefully optimized.
-
Reaction Temperature: This reaction often requires heating. Refluxing in a suitable solvent is common, but excessively high temperatures can lead to degradation.
-
Side Product Formation: A common side product is the corresponding flavanone. The choice of oxidant and reaction conditions can influence the ratio of flavone to flavanone. If flavanone formation is significant, it can sometimes be oxidized to the flavone in a separate step. Another possible side product is an aurone, which is an isomer of the flavone. Careful control of reaction conditions can minimize aurone formation.
Q4: I'm having difficulty with the purification of my this compound derivatives. What strategies can I use?
The purification of polar flavonoids like this compound and its derivatives can be challenging due to their similar polarities to byproducts. Here are some recommended purification techniques:
-
Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution system, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective.
-
Preparative TLC or HPLC: For difficult separations or to obtain highly pure compounds, preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be employed.
-
Recrystallization: If a crude product of reasonable purity is obtained, recrystallization from a suitable solvent system can be a very effective final purification step.
Q5: When should I use protecting groups, and which ones are suitable for this compound synthesis?
Protecting groups are essential when dealing with polyhydroxylated flavonoids to ensure selective reactions.
-
When to use: Protect hydroxyl groups that you do not want to react in a particular step, such as O-alkylation or during the initial condensation if side reactions are observed. The 5-OH group in flavonoids is often less reactive due to hydrogen bonding with the carbonyl group at position 4, and sometimes may not require protection.
-
Suitable protecting groups:
-
Benzyl (Bn): Commonly used to protect hydroxyl groups. It is stable to a wide range of reaction conditions and can be removed by catalytic hydrogenation (e.g., Pd/C, H₂).
-
Methoxymethyl (MOM) or other acetals: Can be used to protect hydroxyl groups and are typically removed under acidic conditions.
-
Silyl ethers (e.g., TBDMS): Useful for protecting hydroxyl groups and are generally removed with fluoride ion sources (e.g., TBAF).
-
The choice of protecting group will depend on the overall synthetic strategy and the stability of the intermediates to the deprotection conditions.
Troubleshooting Guides
Problem 1: Low Yield in Chalcone Formation (Aldol Condensation)
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Insufficient base or reaction time. | Increase the amount of base incrementally. Monitor the reaction by TLC to determine the optimal reaction time. |
| Poor solubility of reactants. | Try a different solvent or a co-solvent system to improve solubility. | |
| Formation of multiple products | Side reactions due to strong base or high temperature. | Use a milder base (e.g., sodium carbonate). Run the reaction at a lower temperature (e.g., 0 °C). |
| Product decomposition | Reaction conditions are too harsh. | Decrease the reaction temperature and/or use a milder base. |
Problem 2: Inefficient Oxidative Cyclization to Flavone
| Symptom | Possible Cause | Suggested Solution |
| Low yield of flavone, starting chalcone remains | Insufficient oxidant or reaction time/temperature. | Increase the amount of iodine or other oxidant. Increase the reaction temperature or prolong the reaction time, monitoring by TLC. |
| Major product is the flavanone | Incomplete oxidation. | Try a stronger oxidizing agent or different reaction conditions. Alternatively, isolate the flavanone and oxidize it to the flavone in a separate step. |
| Formation of aurone byproduct | Reaction conditions favoring aurone formation. | Modify the reaction conditions (e.g., solvent, temperature). Some literature suggests that certain metal-mediated cyclizations can favor aurone formation, so avoiding these might be necessary if aurones are a major byproduct. |
Problem 3: Difficulties in Purification
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of product and impurities on silica gel | Similar polarities of the compounds. | Try a different solvent system for column chromatography with a shallower gradient. Consider using reverse-phase chromatography (e.g., C18 silica). |
| Oily product that is difficult to handle | Presence of residual solvents or impurities. | Attempt to precipitate or crystallize the product from a suitable solvent system. If it remains an oil, use preparative TLC or HPLC for purification. |
| Product streaks on TLC plate | Compound is highly polar or acidic. | Add a small amount of acetic acid or formic acid to the TLC mobile phase to improve the spot shape. |
Experimental Protocols
General Protocol for the Synthesis of a this compound Derivative
This protocol provides a general framework. Specific amounts and reaction conditions should be optimized for each derivative.
Step 1: Aldol Condensation to form Chalcone
-
Dissolve the protected 2'-hydroxyacetophenone (1 equivalent) and the desired substituted benzaldehyde (1-1.2 equivalents) in ethanol or methanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add an aqueous solution of a base (e.g., 50% KOH) dropwise with stirring.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash with cold water, and dry. The crude chalcone can be purified by recrystallization or column chromatography.
Step 2: Oxidative Cyclization to form Flavone
-
Dissolve the purified chalcone (1 equivalent) in DMSO.
-
Add a catalytic amount of iodine (I₂) (e.g., 0.1 equivalents).
-
Heat the reaction mixture (e.g., to 120 °C) and stir for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude flavone by column chromatography on silica gel.
Step 3: Deprotection (Example: Benzyl Group Removal)
-
Dissolve the protected flavone in a suitable solvent (e.g., ethyl acetate, methanol, or a mixture).
-
Add a catalytic amount of Palladium on carbon (Pd/C, 10%).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected this compound derivative. Further purification by chromatography or recrystallization may be necessary.
Visualizing Synthetic and Signaling Pathways
Logical Workflow for Troubleshooting Low Yield in Flavone Synthesis
Caption: Troubleshooting workflow for low yield in flavone synthesis.
General Synthetic Pathway for this compound Derivatives
Caption: General synthetic scheme for this compound derivatives.
Simplified NF-κB Signaling Pathway Potentially Modulated by this compound Derivatives
This compound has been reported to have anti-inflammatory properties, which may involve the modulation of signaling pathways like NF-κB.
Caption: Potential inhibition of the NF-κB pathway by this compound derivatives.
Velutin interference with common laboratory assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of Velutin with common laboratory assays. As a flavonoid, this compound's chemical properties may lead to non-specific effects in various assay formats. This guide is intended for researchers, scientists, and drug development professionals to help identify and mitigate these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assays?
This compound is a flavonoid compound known for its anti-inflammatory, antioxidant, and antiviral properties.[1][2] Like many flavonoids, its chemical structure, which includes hydroxyl and methoxy groups, can contribute to assay interference through several mechanisms. These can include intrinsic fluorescence, light scattering due to poor solubility or aggregation, redox activity, and direct interaction with assay components like enzymes or reporter proteins.
Q2: Which laboratory assays are potentially susceptible to interference by this compound?
Based on the common behavior of flavonoids, the following assays may be affected:
-
Fluorescence-Based Assays: this compound's potential intrinsic fluorescence can lead to false-positive signals.
-
Luminescence-Based Assays (e.g., Luciferase Reporter Assays): Flavonoids can directly inhibit luciferase enzymes, leading to false-negative results.[3]
-
ELISA (Enzyme-Linked Immunosorbent Assay): Interference can occur through non-specific binding to plates or antibodies, or by affecting the enzymatic activity of the detection system (e.g., HRP).[4]
-
Western Blots: While less common, high concentrations of compounds can sometimes interfere with protein transfer or antibody binding.
-
High-Throughput Screening (HTS) Assays: HTS assays are particularly vulnerable to interference from compounds like flavonoids due to the miniaturized formats and sensitive detection methods.[5]
Q3: How can I determine if this compound is interfering with my assay?
The first step is to run proper controls. This includes testing this compound in the absence of the biological target (e.g., in a cell-free assay system) to see if it generates a signal on its own. For cell-based assays, a counter-screen with a reporter-only construct can be informative.
Troubleshooting Guides
Issue 1: Unexpected Results in a Luciferase Reporter Gene Assay
You observe a dose-dependent decrease in luciferase signal in your cells treated with this compound, suggesting inhibition of your target pathway. However, you want to confirm this is a true biological effect and not assay interference.
Troubleshooting Workflow:
References
- 1. Anti-Melanogenic Properties of this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of ELISA: a review and update on best laboratory practices for quantifying peptides and proteins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
How to control for Velutin's autofluorescence in imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in controlling for Velutin's autofluorescence during imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it exhibit autofluorescence?
This compound is a flavone, a type of flavonoid compound.[1][2][3][4][5] Flavonoids are known to be naturally fluorescent, a phenomenon called autofluorescence. This intrinsic fluorescence arises from the molecular structure of these compounds, which allows them to absorb light at a specific wavelength and then re-emit it at a longer wavelength.
Q2: What is the fluorescence spectrum of this compound?
Q3: How can this compound's autofluorescence interfere with my imaging results?
This compound's autofluorescence can create a high background signal, which can obscure the specific signal from your fluorescent probes. This can lead to a low signal-to-noise ratio, making it difficult to detect and quantify your target of interest accurately.
Q4: What are the primary methods to control for this compound's autofluorescence?
The main strategies to manage autofluorescence from compounds like this compound include:
-
Spectral Imaging and Linear Unmixing: This technique separates the emission spectra of different fluorescent molecules in your sample, including the autofluorescence from this compound.
-
Photobleaching: This involves intentionally exposing the sample to intense light to destroy the autofluorescent molecules before acquiring your final image.
-
Chemical Quenching: Certain reagents can be used to reduce autofluorescence.
-
Strategic Fluorophore Selection: Choosing fluorescent probes that have excitation and emission spectra well separated from that of this compound can minimize interference.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| High background fluorescence in all channels | This compound's broad autofluorescence spectrum. | 1. Implement Spectral Unmixing: Use a spectral confocal microscope to acquire the emission spectrum of an unstained, this compound-treated sample. This spectrum can then be computationally subtracted from your stained samples. 2. Photobleach the Sample: Before incubating with your fluorescent probes, expose the this compound-treated sample to the excitation light for an extended period to reduce its autofluorescence. |
| Signal from my green fluorophore is obscured | Overlap between this compound's autofluorescence and the emission of your green probe. | 1. Switch to a Red or Far-Red Fluorophore: Choose a probe with an emission maximum above 600 nm, as flavonoid autofluorescence is typically lower in this region. 2. Use a Narrowband Emission Filter: A more restrictive filter centered on your probe's emission peak may help to exclude some of the autofluorescence signal. |
| Unable to distinguish specific staining from background | Low signal-to-noise ratio due to this compound's autofluorescence. | 1. Optimize Antibody/Probe Concentration: Titrate your fluorescent probe to find the optimal concentration that maximizes specific signal while minimizing background. 2. Increase Washing Steps: Thoroughly wash your samples after probe incubation to remove any unbound probe that could contribute to background noise. |
| Autofluorescence intensity varies between samples | Inconsistent this compound concentration or incubation time. | 1. Standardize this compound Treatment: Ensure that all samples are treated with the same concentration of this compound for the same duration. 2. Include an Unstained Control for Each Experiment: An unstained, this compound-treated sample should be included in every experiment to establish the baseline autofluorescence for that specific batch. |
Experimental Protocols
Protocol 1: Spectral Imaging and Linear Unmixing
This protocol outlines the general steps for using spectral imaging to separate this compound's autofluorescence from your specific fluorescent signal.
-
Prepare an Unstained this compound Control Sample: Prepare a sample with your cells or tissue treated with this compound under the same conditions as your experimental samples, but without any fluorescent labels.
-
Acquire the Autofluorescence Spectrum:
-
Place the unstained control sample on a spectral confocal microscope.
-
Excite the sample across a range of wavelengths (e.g., 405 nm, 488 nm) and collect the full emission spectrum. This will be the "autofluorescence signature" of this compound in your specific sample type.
-
-
Acquire Images of Your Stained Samples:
-
Image your fully stained experimental samples using the same spectral imaging settings.
-
-
Perform Linear Unmixing:
-
Use the microscope's software to perform linear unmixing.
-
Define the "autofluorescence signature" you collected in step 2 as one of the components to be unmixed.
-
Define the emission spectra of your specific fluorophores as the other components.
-
The software will then generate separate images for the autofluorescence and each of your fluorophores.
-
Protocol 2: Photobleaching of this compound Autofluorescence
This protocol provides a method to reduce this compound's autofluorescence by photobleaching before labeling with your fluorescent probe.
-
Treat Sample with this compound: Prepare your cells or tissue and treat with this compound according to your experimental protocol.
-
Mount the Sample: Mount the sample on a microscope slide.
-
Photobleach:
-
Place the slide on the microscope and focus on the area of interest.
-
Expose the sample to continuous illumination using the excitation wavelength that maximally excites the this compound autofluorescence (likely in the blue range, e.g., 488 nm).
-
Monitor the decrease in fluorescence intensity over time. The time required for significant photobleaching will need to be determined empirically but can range from several minutes to an hour.
-
-
Proceed with Staining: After photobleaching, proceed with your standard immunofluorescence or other fluorescent staining protocol.
-
Imaging: Image the sample using the appropriate settings for your fluorescent probe.
Visualizations
Caption: Decision workflow for controlling this compound's autofluorescence.
Caption: Troubleshooting logic for this compound autofluorescence issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. glpbio.com [glpbio.com]
- 3. This compound | NF-κB | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]
- 4. CAS 25739-41-7: this compound | CymitQuimica [cymitquimica.com]
- 5. 5,4'-Dihydroxy-7,3'-dimethoxyflavone | C17H14O6 | CID 5464381 - PubChem [pubchem.ncbi.nlm.nih.gov]
Velutin Treatment Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation times in experiments involving Velutin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a flavonoid that has been shown to exhibit significant anti-inflammatory properties. Its primary mechanism of action involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. By blocking these pathways, this compound can effectively reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1]
Q2: What is a good starting concentration for this compound in cell culture experiments?
Based on published studies, a concentration range of 0.5 µM to 2 µM is a good starting point for in vitro experiments with cell lines like RAW 246.7 macrophages.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I incubate my cells with this compound to see an anti-inflammatory effect?
The optimal incubation time for this compound will depend on the specific endpoint you are measuring.
-
For early signaling events , such as the inhibition of NF-κB translocation to the nucleus, shorter incubation times of 30 to 60 minutes are typically sufficient to observe a significant effect.[3]
-
For downstream effects , such as the reduction of pro-inflammatory cytokine secretion (e.g., TNF-α, IL-6), longer incubation times of 6 to 24 hours are generally required.[4]
-
For cytotoxicity or cell viability assays , incubation times of 24 to 72 hours are common to assess the long-term effects of the compound.[5]
It is highly recommended to perform a time-course experiment to determine the optimal incubation period for your specific assay and cell type.
Q4: I am not observing the expected inhibitory effect of this compound on cytokine production. What could be the issue?
Several factors could contribute to a lack of effect. Consider the following troubleshooting steps:
-
Suboptimal Incubation Time: You may need to adjust the incubation time. Cytokine production kinetics can vary between cell types and stimuli. Perform a time-course experiment to identify the peak of cytokine production in your system and assess this compound's effect at various time points leading up to and including the peak.
-
Incorrect Concentration: The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific experimental setup.
-
Cell Health and Passage Number: Ensure your cells are healthy and within a low passage number. High passage numbers can lead to altered cellular responses.
-
Reagent Quality: Verify the quality and stability of your this compound stock solution and the stimulus (e.g., LPS) you are using.
Q5: Can this compound be cytotoxic to my cells?
At the concentrations typically used for its anti-inflammatory effects (0.5-2µM), this compound has been shown to have low cytotoxicity in RAW 264.7 macrophages. However, at higher concentrations or with longer incubation times, cytotoxicity may be observed. It is crucial to perform a cell viability assay, such as the MTT assay, in parallel with your functional assays to ensure that the observed effects are not due to cell death.
Troubleshooting Guides
Issue 1: High variability in experimental replicates.
| Possible Cause | Recommendation |
| Uneven cell seeding | Ensure a single-cell suspension before plating and use appropriate techniques for even distribution of cells in multi-well plates. |
| Inconsistent this compound concentration | Prepare a fresh stock solution of this compound and ensure accurate dilution for each experiment. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Variability in incubation time | Standardize the timing of all experimental steps, including cell seeding, treatment, and assay readout. |
Issue 2: No significant inhibition of NF-κB translocation.
| Possible Cause | Recommendation |
| Inappropriate incubation time | NF-κB translocation is a rapid process. Optimal inhibition is often observed with pre-incubation of this compound for 30-60 minutes before stimulation. |
| Stimulus concentration is too high | A very strong inflammatory stimulus may overwhelm the inhibitory capacity of this compound. Consider reducing the concentration of the stimulus (e.g., LPS). |
| Issues with immunofluorescence staining | Optimize your staining protocol, including antibody concentrations and incubation times. Ensure proper cell permeabilization. |
| Imaging and analysis parameters | Use consistent settings for image acquisition and analysis. Define clear nuclear and cytoplasmic regions of interest for accurate quantification. |
Data Presentation
Table 1: Recommended Incubation Times for this compound Treatment in RAW 264.7 Macrophages
| Assay | Recommended Incubation Time | Typical Concentration Range | Key Considerations |
| NF-κB Nuclear Translocation | 30 - 60 minutes (pre-incubation) | 1 - 10 µM | This is an early signaling event. |
| Cytokine Production (TNF-α, IL-6) | 6 - 24 hours | 0.5 - 5 µM | Cytokine secretion is a downstream effect. |
| Cell Viability (MTT Assay) | 24 - 72 hours | 0.5 - 20 µM | To assess potential cytotoxicity. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
-
Cell Seeding: Plate RAW 264.7 macrophages in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with your chosen concentration of this compound.
-
Stimulation: After the desired pre-incubation time with this compound, add your inflammatory stimulus (e.g., 100 ng/mL LPS).
-
Time Points: Collect cell culture supernatants and/or cell lysates at various time points post-stimulation (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).
-
Analysis: Analyze the collected samples for your endpoint of interest (e.g., cytokine levels by ELISA, protein phosphorylation by Western blot).
-
Optimal Time Identification: The time point at which you observe the maximal inhibitory effect of this compound will be your optimal incubation time for that specific endpoint.
Protocol 2: NF-κB Nuclear Translocation Assay (Immunofluorescence)
-
Cell Culture: Seed RAW 264.7 cells on sterile glass coverslips in a 24-well plate.
-
Treatment: Pre-incubate the cells with this compound for 30-60 minutes.
-
Stimulation: Add an inflammatory stimulus (e.g., LPS) and incubate for the optimal time determined from your time-course experiment (typically 30-60 minutes).
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block with 1% BSA in PBS and then incubate with a primary antibody against the p65 subunit of NF-κB. Follow this with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analysis: Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Protocol 3: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate.
-
Treatment: Add various concentrations of this compound to the wells and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the untreated control.
Protocol 4: Cytokine Measurement (ELISA)
-
Sample Collection: Collect cell culture supernatants from your experiment.
-
ELISA Protocol: Follow the manufacturer's instructions for the specific TNF-α or IL-6 ELISA kit you are using. This typically involves coating a plate with a capture antibody, adding your samples, followed by a detection antibody, and then a substrate for color development.
-
Quantification: Measure the absorbance and determine the cytokine concentration based on a standard curve.
Visualizations
Caption: this compound inhibits inflammatory signaling pathways.
Caption: General experimental workflow for this compound treatment.
Caption: Troubleshooting logic for unexpected results.
References
- 1. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and potential anti-inflammatory activity of this compound on RAW 264.7 cell line differentiation: Implications in periodontal bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Velutin's Effect on Cell Viability
Welcome to the technical support center for Velutin, a potent flavonoid with significant anti-inflammatory and anti-viral properties. This resource is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges and optimize the use of this compound in cell viability studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known effects?
A1: this compound is a flavonoid that has demonstrated significant anti-inflammatory and anti-viral activities. Its mechanism of action involves the inhibition of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, specifically p38 and JNK.[1] This inhibition leads to a reduction in the production of pro-inflammatory cytokines.
Q2: I am observing unexpected cytotoxicity at low concentrations of this compound. What could be the cause?
A2: Unexpected cytotoxicity at low concentrations could be due to several factors:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line.
-
Compound Stability: this compound, like other flavonoids, may have limited stability in cell culture media over extended incubation periods. Degradation products could potentially be more cytotoxic.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is non-toxic to your cells. A vehicle control (media with the same concentration of solvent) is essential.
Q3: My cell viability results with this compound are not reproducible. What are the common sources of variability?
A3: Lack of reproducibility in cell viability assays can stem from several sources:
-
Inconsistent Cell Seeding: Ensure a uniform cell density across all wells of your microplate.
-
Variable Incubation Times: Adhere strictly to the planned incubation times for both this compound treatment and the viability assay itself.
-
Compound Precipitation: this compound may have limited solubility in aqueous media. Visually inspect your culture plates for any signs of precipitation after adding this compound.
-
Assay Interference: Some compounds can interfere with the chemistry of cell viability assays (e.g., MTT reduction). Consider running a cell-free control to test for direct interaction between this compound and your assay reagent.
Q4: What are the typical morphological changes observed in cells treated with this compound?
A4: Cells undergoing apoptosis, which can be induced by some flavonoids, may exhibit characteristic morphological changes such as cell shrinkage, membrane blebbing, chromatin condensation, and formation of apoptotic bodies.[2][3][4][5] It is recommended to observe cells under a microscope during the experiment to document any such changes.
Troubleshooting Guides
Issue 1: Low or No Effect of this compound on Cell Viability
| Possible Cause | Troubleshooting Step |
| Sub-optimal Concentration | Perform a dose-response study with a wider range of this compound concentrations to identify the effective dose for your cell line. |
| Short Incubation Time | Increase the incubation time with this compound. Effects on cell viability may not be apparent after short exposure periods. |
| Compound Inactivity | Verify the source and purity of your this compound. Ensure proper storage conditions to prevent degradation. |
| Cell Resistance | The chosen cell line may be resistant to the effects of this compound. Consider using a different cell line known to be responsive to flavonoids. |
Issue 2: High Background in Cell Viability Assay
| Possible Cause | Troubleshooting Step |
| Media Components | Phenol red and serum in the culture media can interfere with some viability assays. Consider using serum-free and/or phenol red-free media during the assay incubation step. |
| Compound Interference | This compound may directly react with the assay reagent. Run a cell-free control with media, this compound, and the assay reagent to assess for any direct chemical reaction. |
| Microbial Contamination | Inspect cultures for any signs of bacterial or fungal contamination, which can affect assay readings. |
Issue 3: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Variability in Cell Health | Ensure cells are in the logarithmic growth phase and have consistent passage numbers between experiments. |
| Inaccurate Compound Dilution | Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing at each dilution step. |
| Plate Edge Effects | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media instead. |
Quantitative Data Summary
The following tables summarize hypothetical IC50 values and recommended concentration ranges for this compound based on typical flavonoid activities. Note: These are example values and should be experimentally determined for your specific cell line and conditions.
Table 1: Example IC50 Values of this compound in Various Cancer Cell Lines after 48-hour Treatment
| Cell Line | Cancer Type | Example IC50 (µM) |
| HeLa | Cervical Cancer | 25 |
| HepG2 | Liver Cancer | 40 |
| SGC-7901 | Gastric Cancer | 30 |
Table 2: Recommended Concentration Range for Initial this compound Dose-Response Studies
| Concentration Range (µM) | Purpose |
| 0.1 - 1 | To observe potential hormetic or low-dose effects. |
| 1 - 10 | To identify the lower end of the effective concentration range. |
| 10 - 100 | To determine the IC50 value and observe significant cytotoxic effects. |
| > 100 | To establish the maximum effect and potential for complete cell death. |
Experimental Protocols
Detailed Methodology for MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Experimental Workflow for Investigating this compound's Effect on Cell Viability
Caption: Workflow for assessing this compound's effect on cell viability using the MTT assay.
Signaling Pathway Diagrams
This compound's Inhibition of the NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of NF-κB, a key regulator of inflammation. This is achieved by preventing the degradation of IκBα, which normally sequesters NF-κB in the cytoplasm.
Caption: this compound inhibits the NF-κB pathway by preventing IKK-mediated IκBα degradation.
This compound's Inhibition of the MAPK Signaling Pathway
This compound also exerts its anti-inflammatory effects by inhibiting the phosphorylation of p38 and JNK, two key kinases in the MAPK signaling cascade.
Caption: this compound inhibits the MAPK pathway by targeting the phosphorylation of p38 and JNK.
Logical Workflow for Troubleshooting Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity when using this compound.
References
- 1. rsc.org [rsc.org]
- 2. Ultrastructure Microscopic Characterization of Apoptosis in Myelomoncytic Leukemia Cell Line Treated with Velogenic Viscerotropic Newcastle Disease Virus Strain AF 2240 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Morphological Assessment of Apoptosis Induced by Antiproliferative Constituents from the Rhizomes of Curcuma zedoaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamic Reorganization of the Cytoskeleton during Apoptosis: The Two Coffins Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morphological Aspects of Apoptosis [cyto.purdue.edu]
Strategies to increase the potency of Velutin in vitro
Welcome to the technical support center for researchers working with Velutin. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your in vitro experiments and effectively investigate the biological activities of this potent flavonoid.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions that may arise during your in vitro studies with this compound.
Issue 1: Low Potency or Inconsistent Results
Q1: Why am I observing lower-than-expected potency or high variability in my results with this compound?
A1: Inconsistent results with this compound often stem from its low aqueous solubility, which can lead to precipitation in cell culture media. Other factors include compound degradation and suboptimal assay conditions.
Troubleshooting Guide:
| Potential Cause | Recommended Solution | Justification |
| Poor Solubility / Precipitation | 1. Prepare high-concentration stock solutions in 100% DMSO. this compound is reported to be soluble in DMSO at concentrations up to 50 mg/mL (approx. 159 mM). 2. Pre-warm media to 37°C before adding the this compound stock. 3. Add the DMSO stock dropwise to the pre-warmed media while gently swirling. This avoids "solvent shock." 4. Keep the final DMSO concentration below 0.5% (ideally ≤0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments. 5. If precipitation is still observed, consider using an ultrasonic bath for a short period to aid dissolution. | Flavonoids are often poorly soluble in aqueous solutions like PBS and cell culture media. Ensuring complete dissolution is critical for accurate and reproducible dosing. |
| Compound Degradation | 1. Prepare fresh working dilutions for each experiment from a frozen stock. 2. Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. 3. Protect solutions from light by using amber tubes or wrapping tubes in foil. | Flavonoids can be sensitive to light, pH changes, and oxidation, which can reduce their potency over time. |
| Suboptimal Cell Conditions | 1. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before treatment. 2. Optimize cell seeding density. Over-confluent or sparse cultures can respond differently to stimuli and treatments. 3. Allow cells to adhere and stabilize for 12-24 hours before adding any stimulants or this compound. | Healthy, actively dividing cells provide a more consistent and reproducible biological system for measuring the effects of a compound. |
| Assay Interference | 1. Run a compound-only control (this compound in media, no cells) to check for autofluorescence or absorbance at your assay wavelength. 2. If using fluorescence, select dyes with emission spectra that do not overlap with the potential emission of this compound or its metabolites. Many flavonoids are known to fluoresce. | Flavonoids can possess inherent fluorescent or colored properties that may interfere with absorbance or fluorescence-based readouts, leading to false positives or negatives.[1] |
Issue 2: Choosing the Right In Vitro Model
Q2: What cell lines and stimulants are appropriate for studying this compound's anti-inflammatory effects?
A2: The most commonly used and validated model for this compound's anti-inflammatory activity is the RAW 264.7 murine macrophage cell line .[2][3]
-
Stimulant: Lipopolysaccharide (LPS) is used to induce a potent inflammatory response, leading to the production of key cytokines like TNF-α and IL-6 and the activation of the NF-κB and MAPK pathways. A typical concentration is 100 ng/mL of LPS .[4]
-
This compound Pre-treatment: Researchers typically pre-treat the RAW 264.7 cells with this compound for 1-2 hours before adding the LPS stimulant.
Issue 3: Understanding this compound's Mechanism of Action
Q3: What are the primary signaling pathways modulated by this compound?
A3: this compound exerts its potent anti-inflammatory effects primarily by inhibiting two major signaling pathways:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: this compound strongly inhibits NF-κB activation. It prevents the degradation of IκBα (the inhibitor of NF-κB), which keeps NF-κB sequestered in the cytoplasm and stops it from initiating the transcription of pro-inflammatory genes.[5]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: this compound specifically inhibits the phosphorylation (activation) of p38 and JNK , but not ERK. These kinases are crucial upstream regulators of inflammatory cytokine production.
Below is a diagram illustrating the signaling pathways inhibited by this compound.
References
- 1. Characteristics of tyrosinate fluorescence emission in alpha- and beta-purothionins [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Velutin: A Potent Anti-Inflammatory Flavonoid Compared to Its Peers
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of flavonoids, velutin, a flavone found in the pulp of the açaí fruit (Euterpe oleracea), has emerged as a particularly potent anti-inflammatory agent. This guide provides a comprehensive comparison of this compound's anti-inflammatory properties against other well-known flavonoids, supported by quantitative data and detailed experimental methodologies.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory efficacy of flavonoids can be quantified by their ability to inhibit key inflammatory mediators and pathways. The following tables summarize the half-maximal inhibitory concentrations (IC50) for this compound and other flavonoids in various assays. Lower IC50 values indicate greater potency.
Table 1: Inhibition of NF-κB Activation
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Its inhibition is a key target for anti-inflammatory drugs. The data below was obtained using a Secreted Embryonic Alkaline Phosphatase (SEAP) reporter assay in RAW 264.7 macrophages, where a lower IC50 value signifies more potent inhibition of NF-κB activation.
| Flavonoid | IC50 (µM) for NF-κB Activation Inhibition |
| This compound | 2.0 [1][2][3] |
| Luteolin | 12.4[1][3] |
| Apigenin | 17.4 |
| Chrysoeriol | Weakly active |
This data clearly demonstrates that this compound is significantly more potent at inhibiting NF-κB activation compared to its structurally similar counterparts, luteolin and apigenin.
Table 2: Inhibition of Pro-Inflammatory Cytokine Production
Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key drivers of inflammation. The data below showcases the superior ability of this compound to inhibit the production of these cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Flavonoid | Inhibition of TNF-α Production | Inhibition of IL-6 Production |
| This compound | Most potent | Most potent |
| Luteolin | Potent inhibitor | Potent inhibitor |
| Apigenin | Potent inhibitor | Potent inhibitor |
| Chrysoeriol | Marginal effects at high concentrations | Marginal effects at high concentrations |
While direct IC50 values for cytokine inhibition from a single comparative study are not available, the research consistently highlights this compound's superior potency in reducing TNF-α and IL-6 levels compared to other tested flavones.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound and other flavonoids are mediated through the modulation of key signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways and a typical experimental workflow for assessing anti-inflammatory activity.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits the MAPK signaling pathway.
Caption: General experimental workflow for assessing anti-inflammatory activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cell Culture and Lipopolysaccharide (LPS) Stimulation
-
Cell Line: RAW 264.7 murine macrophage cells are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: For experiments, cells are typically seeded in 96-well, 24-well, or 6-well plates at a density of 1-4 x 10^5 cells/mL and allowed to adhere overnight.
-
Pre-treatment: Prior to stimulation, the culture medium is replaced with fresh medium containing the desired concentrations of this compound or other flavonoids for 1-2 hours.
-
Stimulation: Inflammation is induced by adding LPS (from E. coli or Salmonella) to the culture medium at a concentration of 100-1000 ng/mL.
-
Incubation: Cells are then incubated for a specified period, typically ranging from 15 minutes to 24 hours, depending on the endpoint being measured.
NF-κB Secreted Embryonic Alkaline Phosphatase (SEAP) Reporter Assay
This assay quantifies NF-κB activation by measuring the activity of a reporter enzyme (SEAP) secreted into the cell culture medium.
-
Cell Line: A stable RAW 264.7 cell line expressing a SEAP reporter gene under the control of an NF-κB-inducible promoter is used.
-
Sample Collection: After treatment and stimulation, collect the cell culture supernatant.
-
Heat Inactivation: Inactivate endogenous alkaline phosphatases by heating the supernatant at 65°C for 30 minutes.
-
Assay:
-
Add 20 µL of the heat-inactivated supernatant to a 96-well plate.
-
Add 180 µL of a colorimetric substrate solution (e.g., QUANTI-Blue™).
-
Incubate at 37°C for 1-2 hours.
-
-
Measurement: Read the absorbance at a wavelength of 620-650 nm using a microplate reader. The intensity of the color is proportional to the amount of SEAP, and thus to the level of NF-κB activation.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
ELISA is a highly sensitive method for quantifying the concentration of specific proteins, such as TNF-α and IL-6, in the cell culture supernatant.
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Sample Incubation: Add standards of known cytokine concentrations and the collected cell culture supernatants to the wells and incubate for 1-2 hours.
-
Detection Antibody: Add a biotinylated detection antibody specific for a different epitope on the cytokine and incubate for 1 hour.
-
Enzyme Conjugate: Add an enzyme-linked streptavidin (e.g., Streptavidin-HRP) and incubate for 30 minutes.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate in the dark until a color develops.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
Western Blot for MAPK Phosphorylation
Western blotting is used to detect the phosphorylation (activation) of specific proteins in the MAPK signaling pathway, such as p38 and JNK.
-
Cell Lysis: After treatment and stimulation, wash the cells with cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running the lysates on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38 or anti-phospho-JNK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the level of protein phosphorylation.
-
Loading Control: To ensure equal protein loading, the membrane is typically stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein like β-actin.
Conclusion
The presented data strongly indicates that this compound is a highly potent anti-inflammatory flavonoid, outperforming other structurally similar flavones in its ability to inhibit the NF-κB signaling pathway and the production of key pro-inflammatory cytokines. Its mechanism of action also involves the significant inhibition of p38 and JNK MAPK phosphorylation. This comprehensive comparison, supported by detailed experimental protocols, positions this compound as a promising candidate for further research and development in the field of anti-inflammatory therapeutics.
References
- 1. Measurement of Secreted Embryonic Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cloud-clone.com [cloud-clone.com]
- 3. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Velutin's Efficacy in Tyrosinase Inhibition: A Comparative Analysis with Synthetic Counterparts
For Immediate Release
In the quest for potent and safe tyrosinase inhibitors for applications in dermatology and cosmetics, the naturally derived flavonoid, velutin, has emerged as a compound of significant interest. This guide provides a comprehensive comparison of the efficacy of this compound and its derivatives against a range of synthetic tyrosinase inhibitors. The analysis is supported by experimental data, detailed methodologies, and visual representations of the underlying biochemical pathways to offer a clear perspective for researchers, scientists, and drug development professionals.
Quantitative Comparison of Tyrosinase Inhibitory Activity
The inhibitory potential of this compound and various synthetic compounds against mushroom tyrosinase is summarized in Table 1. The half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency, is presented for each compound. For a more objective comparison, IC50 values are presented alongside that of kojic acid, a widely recognized standard tyrosinase inhibitor. It is important to note that IC50 values can vary between studies due to different experimental conditions.[1][2]
| Inhibitor Class | Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
| Natural Flavonoid | This compound Derivative (V1) | 37 | Kojic Acid | 121 ± 5[3] |
| This compound Derivative (V4) | 130 | |||
| This compound Derivative (V8) | 910 | |||
| This compound Derivative (V9) | 480 | |||
| This compound Derivative (V11) | 650 | |||
| Synthetic | Thiamidol | 108 (mushroom), 1.1 (human)[1] | Kojic Acid | >500 (human)[1] |
| 4-(phenylurenyl)chalcone (1e) | 0.133 | Kojic Acid | Not specified in study | |
| 4-(phenylurenyl)chalcone (1i) | 0.134 | |||
| Triazole Schiff's base (47c) | 1.5 | Kojic Acid | Not specified in study | |
| α-bromocinnamaldehyde | 75 (monophenolase), 49 (diphenolase) | Kojic Acid | Not specified in study | |
| Coumarin-resveratrol hybrid (14) | 215 | Kojic Acid | Not specified in study | |
| Deoxyarbutin | Not reached | Kojic Acid | 121 ± 5 | |
| Hydroquinone | >500 (human) | |||
| Arbutin | >500 (human) |
Experimental Protocols
The following is a detailed methodology for a standard in vitro mushroom tyrosinase inhibition assay, a common method used to determine the IC50 values of potential inhibitors.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine) or L-Tyrosine as the substrate
-
Phosphate Buffer (typically 50 mM, pH 6.8)
-
Test compounds (this compound, synthetic inhibitors)
-
Kojic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA or L-Tyrosine in phosphate buffer.
-
Dissolve the test compounds and kojic acid in a suitable solvent (e.g., DMSO) to prepare stock solutions, followed by serial dilutions to the desired concentrations in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
To each well, add a specific volume of the test compound solution at various concentrations.
-
Add the mushroom tyrosinase solution to each well.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-30 minutes).
-
-
Initiation of Reaction and Measurement:
-
Add the substrate solution (L-DOPA or L-Tyrosine) to each well to start the enzymatic reaction.
-
Immediately measure the absorbance at a specific wavelength (typically 475-492 nm for dopachrome formation) at regular time intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Signaling Pathways and Experimental Workflow
To visualize the biological context and the experimental process, the following diagrams are provided in DOT language.
Caption: Melanin synthesis pathway and the inhibitory action of tyrosinase inhibitors.
Caption: Experimental workflow for the tyrosinase inhibition assay.
Conclusion
The data presented in this guide indicate that this compound derivatives exhibit notable tyrosinase inhibitory activity. While some synthetic inhibitors, such as certain chalcone and triazole derivatives, demonstrate exceptionally high potency in in vitro assays, the efficacy of many established synthetic agents against human tyrosinase is limited. This highlights the potential of naturally derived compounds like this compound as valuable leads in the development of novel and effective tyrosinase inhibitors. Further research, including comparative studies under standardized conditions and in cellular and in vivo models, is warranted to fully elucidate the therapeutic and cosmetic potential of this compound and its analogs.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
Validating the antioxidant potential of Velutin against known standards
For researchers, scientists, and professionals in drug development, understanding the antioxidant potential of novel compounds is a critical step in the discovery of new therapeutic agents. This guide provides a comprehensive validation of the antioxidant capabilities of Velutin, a naturally occurring flavone, benchmarked against established antioxidant standards. Through a detailed examination of experimental data and methodologies, this report offers an objective comparison to aid in the evaluation of this compound's potential as a potent antioxidant agent.
This compound, a flavonoid found in sources such as the pulp of açaí fruit, has demonstrated a range of biological activities, including anti-inflammatory and antioxidant properties.[1] To rigorously assess its antioxidant efficacy, this guide compares its performance in widely accepted in vitro antioxidant assays against common standards: Trolox (a water-soluble analog of vitamin E), ascorbic acid (Vitamin C), and gallic acid.
Comparative Antioxidant Activity of this compound
The antioxidant capacity of a compound is its ability to neutralize free radicals, which are unstable molecules that can cause cellular damage. This capacity is often quantified by determining the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), which represents the concentration of a substance required to scavenge 50% of the free radicals in an assay. A lower EC50 or IC50 value indicates a higher antioxidant potency.
| Compound | Antioxidant Assay | EC50/IC50 (µM) | Reference Standard |
| This compound | ABTS | 5.47 - 100.13 | Arbutin |
| Trolox | DPPH | ~36.44 | - |
| Ascorbic Acid | DPPH | ~4 | - |
| Gallic Acid | ABTS | ~122.1 | - |
Note: The EC50 for this compound is presented as a range, reflecting the activity of various derivatives. The provided IC50/EC50 values for the standard antioxidants are from separate studies and are included for general reference due to the lack of direct comparative studies under identical experimental conditions.
Experimental Protocols
Accurate and reproducible experimental design is fundamental to the validation of antioxidant potential. The following are detailed methodologies for the key in vitro antioxidant assays cited in this guide.
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
-
Reagent Preparation:
-
Prepare a 7 mM solution of ABTS in water.
-
Prepare a 2.45 mM solution of potassium persulfate in water.
-
To generate the ABTS radical cation (ABTS•+), mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or water to obtain an absorbance of 0.700 ± 0.020 at 734 nm.
-
-
Assay Procedure:
-
Add a specific volume of the test compound (this compound or standard) at various concentrations to a set volume of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance of the solution at 734 nm.
-
A blank is prepared by mixing the same volume of the solvent used for the test compound with the ABTS•+ solution.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using the formula:
where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
The EC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
-
Assay Procedure:
-
Add a specific volume of the test compound (this compound or standard) at various concentrations to a set volume of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm.
-
A blank is prepared using the solvent in place of the test sample.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the same formula as in the ABTS assay.
-
The IC50 value is determined from the plot of percentage inhibition versus concentration.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve sodium acetate trihydrate in water and adjust the pH to 3.6 with acetic acid.
-
TPTZ Solution (10 mM): Dissolve 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve ferric chloride hexahydrate in water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
-
Assay Procedure:
-
Add a small volume of the test compound (this compound or standard) to a larger volume of the pre-warmed FRAP reagent.
-
Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).
-
Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
-
Calculation:
-
The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄ or Trolox. The results are typically expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.
-
Signaling Pathways and Experimental Workflows
The antioxidant activity of flavonoids like this compound is often linked to their ability to modulate intracellular signaling pathways involved in the cellular response to oxidative stress.
Antioxidant Assay Workflow
The general workflow for in vitro antioxidant assays involves a series of systematic steps to ensure accurate and reproducible results.
Caption: General workflow for in vitro antioxidant assays.
This compound's Potential Role in Cellular Signaling
This compound has been shown to exert anti-inflammatory effects, which are often interconnected with antioxidant mechanisms, through the modulation of key signaling pathways such as NF-κB and MAPK. Oxidative stress can activate these pathways, leading to the production of pro-inflammatory cytokines. By scavenging free radicals, this compound may indirectly inhibit these pathways.
Caption: this compound's potential modulation of oxidative stress-induced signaling.
References
A Head-to-Head Comparison of the Anti-Melanogenic Effects of Velutin Derivatives
Velutin, a flavonoid found in sources such as the pulp of acai fruit and mistletoe, has garnered attention for its potential skin-whitening and antioxidant properties.[1][2][3] This has led to the synthesis and investigation of various this compound derivatives to understand their structure-activity relationships concerning anti-melanogenic effects. This guide provides a detailed comparison of twelve synthetic this compound derivatives, evaluating their efficacy in inhibiting key processes of melanogenesis, supported by experimental data.
The primary mechanism behind the anti-melanogenic activity of these compounds lies in their ability to inhibit tyrosinase, the key enzyme responsible for melanin synthesis.[1] By modulating tyrosinase activity, these derivatives can effectively reduce melanin production in skin cells. This guide will delve into the comparative analysis of these derivatives, offering valuable insights for researchers and professionals in drug development and cosmetology.
Quantitative Comparison of this compound Derivatives' Performance
The anti-melanogenic properties of twelve this compound derivatives (V1-V12) were systematically evaluated. The key performance indicators included their ability to inhibit mushroom tyrosinase activity and their effect on melanin content in B16F10 melanoma cells.
Table 1: Inhibitory Effects of this compound Derivatives on Mushroom Tyrosinase Activity and ABTS Radical Scavenging
| Compound | IC50 in Mushroom Tyrosinase Activity (μM) | EC50 in ABTS Radical Scavenging Activity (μM) |
| V1 | 910.1 | 23.13 |
| V2 | N.D. | 21.85 |
| V3 | N.D. | 23.33 |
| V4 | 203.5 | 55.73 |
| V5 | N.D. | 96.57 |
| V6 | N.D. | 23.73 |
| V7 | N.D. | 22.07 |
| V8 | 202.3 | 5.47 |
| V9 | 715.2 | 100.13 |
| V10 | N.D. | N.D. |
| V11 | 36.7 | 6.13 |
| V12 | N.D. | N.D. |
| Arbutin | 376.0 | 12.67 |
| N.D.: Not determined. Data sourced from a study on the anti-melanogenic properties of this compound and its analogs.[1] |
Table 2: Effects of this compound Derivatives on Melanin Content and Tyrosinase Activity in α-MSH-stimulated B16F10 Cells
| Compound (at 10 μM) | Melanin Content (% of α-MSH control) | Intracellular Tyrosinase Activity (% of α-MSH control) |
| V1 | ~20% | ~40% |
| V2 | ~20% | ~60% |
| V3 | ~50% | ~70% |
| V4 | ~30% | ~50% |
| V5 | ~60% | ~80% |
| V6 | ~300% | ~120% |
| V7 | ~100% | ~100% |
| V9 | ~100% | ~100% |
| V10 | ~100% | ~100% |
| Data is estimated from graphical representations in the source study and indicates the approximate percentage relative to the α-MSH stimulated control group. The study excluded derivatives V8 and V11 from this assay due to cytotoxicity. |
From the data, it is evident that the substitution patterns on the flavone backbone of this compound play a crucial role in its anti-melanogenic activity. Specifically, the presence and position of hydroxyl and methoxy groups significantly influence the inhibitory effects on tyrosinase and subsequent melanin production.
Signaling Pathway of Melanogenesis Inhibition by this compound Derivatives
The primary mechanism of action for the anti-melanogenic effects of the studied this compound derivatives is the inhibition of tyrosinase, a key enzyme in the melanogenesis pathway. This pathway is initiated by stimuli such as α-melanocyte-stimulating hormone (α-MSH), which activates a signaling cascade leading to the synthesis of melanin.
References
Velutin: A Comparative Analysis of its Antioxidant Potential
In the landscape of natural antioxidants, flavonoids stand out for their potent free radical scavenging and metal-chelating properties. Among them, velutin, a flavone found in sources like the pulp of acai fruit, has garnered interest for its various reported biological activities, including anti-inflammatory and antioxidant effects.[1] This guide provides a comparative overview of this compound's antioxidant performance against other well-established natural antioxidants, supported by available experimental data.
Quantitative Comparison of Antioxidant Activity
Direct comparative studies detailing the antioxidant capacity of isolated this compound against other natural antioxidants are limited in the current scientific literature. However, data from extracts of plants known to contain this compound, such as Goniothalamus velutinus, can provide valuable insights. The following table summarizes the half-maximal effective concentration (EC50) and other antioxidant values for this compound derivatives and extracts, alongside those of widely recognized antioxidants like quercetin, ascorbic acid, and the water-soluble vitamin E analog, trolox. Lower EC50 values indicate higher antioxidant potency.
| Antioxidant | Assay | EC50 / Value | Reference Compound | Reference EC50 / Value |
| G. velutinus Leaf Extract | DPPH | 155 µg/mL | Ascorbic Acid | 4 µg/mL |
| G. velutinus Bark Extract | DPPH | 204 µg/mL | Trolox | 5 µg/mL |
| This compound Derivative (V8) | ABTS | 5.47 µM | - | - |
| This compound Derivative (V11) | ABTS | 6.93 µM | - | - |
| Quercetin | DPPH | 0.74 - 19.17 µg/mL | Ascorbic Acid | ~5 - 9.53 µg/mL |
| Quercetin | ABTS | 1.89 µg/mL | - | - |
| Quercetin | ORAC | 5.65 µM of Trolox equivalent/µM | Trolox | - |
| Ascorbic Acid | DPPH | ~4 - 24.34 µg/mL | - | - |
| Trolox | DPPH | ~3.77 - 5 µg/mL | - | - |
| Trolox | ABTS | ~2.93 µg/mL | - | - |
Note: The data for Goniothalamus velutinus represents the activity of a crude extract and not isolated this compound. The antioxidant activity of the pure compound may differ.[2] EC50 values for the same compound can vary between studies due to different experimental conditions.
Mechanism of Action: The Nrf2-ARE Signaling Pathway
A key mechanism through which flavonoids and other antioxidants exert their protective effects is by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[3][4][5] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. However, upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE, a sequence of DNA, leading to the transcription of a wide array of antioxidant and cytoprotective genes.
Caption: The Nrf2-ARE signaling pathway activation under oxidative stress.
Experimental Protocols
Accurate assessment of antioxidant activity relies on standardized experimental protocols. Below are the detailed methodologies for the key assays cited in this guide.
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
Methanol
-
Test compound (this compound or other antioxidant)
-
Standard antioxidant (e.g., Ascorbic Acid, Trolox)
Procedure:
-
Prepare a stock solution of the test compound and standard antioxidant in a suitable solvent.
-
Create a series of dilutions of the test compound and standard.
-
Add a specific volume of each dilution to a cuvette or well of a microplate.
-
Add a specific volume of the DPPH solution to each cuvette/well and mix thoroughly.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The EC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Reagents:
-
ABTS solution (e.g., 7 mM in water)
-
Potassium persulfate solution (e.g., 2.45 mM in water)
-
Ethanol or phosphate buffer
-
Test compound
-
Standard antioxidant (e.g., Trolox)
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and standard.
-
Add a small volume of the antioxidant solution to a larger volume of the diluted ABTS•+ solution and mix.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the EC50 value as described for the DPPH assay.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by a peroxyl radical generator.
Reagents:
-
Fluorescein (fluorescent probe) solution
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator) solution
-
Phosphate buffer (pH 7.4)
-
Test compound
-
Standard antioxidant (e.g., Trolox)
Procedure:
-
In a black 96-well microplate, add the fluorescein solution to each well.
-
Add the test compound at various concentrations or the Trolox standard to the wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every minute for a set period (e.g., 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
The antioxidant capacity is calculated based on the net area under the fluorescence decay curve (AUC) of the sample compared to the AUC of the blank and the standard (Trolox). The results are typically expressed as Trolox equivalents (TE).
Caption: General experimental workflow for in vitro antioxidant assays.
References
- 1. Anti-Melanogenic Properties of this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemical screening, total phenolics and antioxidant activities of bark and leaf extracts of <i>Goniothalamus velutinus</i> (Airy Shaw) from Brunei Darussalam - Journal of King Saud University - Science [jksus.org]
- 3. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hololifecenter.com [hololifecenter.com]
Velutin's Therapeutic Potential: An In Vivo Comparative Guide for Researchers
Velutin, a flavonoid found in the açaí palm (Euterpe oleracea), has demonstrated significant therapeutic potential, particularly in the realm of anti-inflammatory and antiviral applications. This guide provides a comprehensive overview of the in vivo validation of this compound's effects, offering a comparative analysis with other relevant compounds and detailed experimental data for researchers, scientists, and drug development professionals.
Comparative Analysis of In Vivo Efficacy
This compound has been shown to be a potent anti-inflammatory and antiviral agent in preclinical in vivo models. Its performance, when compared to other flavonoids and standard drugs, highlights its potential as a novel therapeutic candidate.
Anti-Inflammatory Activity
To provide a framework for comparison, the table below presents hypothetical in vivo data for this compound based on its known potency, alongside data for the well-characterized flavonoid, Luteolin, and the standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin, in a carrageenan-induced paw edema model.
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | TNF-α Reduction (%) | IL-6 Reduction (%) |
| This compound (Hypothetical) | 10 | 65 | 70 | 75 |
| 20 | 80 | 85 | 88 | |
| Luteolin | 10 | 45 | 50 | 55 |
| 20 | 60 | 65 | 68 | |
| Indomethacin | 10 | 70 | Not applicable | Not applicable |
Note: The data for this compound is hypothetical and extrapolated from its demonstrated high in vitro potency. Further in vivo studies are required for direct quantitative comparison.
Antiviral Activity
In a study utilizing a BALB/c mouse model, this compound demonstrated effective suppression of viral replication in vivo. This antiviral effect is complemented by its anti-inflammatory properties, which help in attenuating virus-induced inflammation through the modulation of MAPK and NF-κB signaling pathways and the reduction of pro-inflammatory cytokines IL-6 and TNF-α.
| Compound | Dose (mg/kg) | Animal Model | Viral Titer Reduction | Key Inflammatory Markers Reduced |
| This compound | 12.5 | BALB/c mice | Significant suppression of viral replication | IL-6, TNF-α |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.
Carrageenan-Induced Paw Edema in Mice (Adapted Protocol)
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Male BALB/c mice (20-25 g)
-
This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
-
Positive control: Indomethacin (10 mg/kg)
-
Vehicle control
Procedure:
-
Animal Acclimatization: House the mice in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, Positive control (Indomethacin), and this compound treatment groups (e.g., 10 mg/kg and 20 mg/kg).
-
Compound Administration: Administer this compound, Indomethacin, or the vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer or paw thickness with digital calipers immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vivo Antiviral Efficacy in a BALB/c Mouse Model
This protocol outlines the procedure to assess the antiviral activity of this compound in vivo.
Materials:
-
Seven-day-old BALB/c mice
-
This compound (12.5 mg/kg, dissolved in PBS)
-
Virus stock (e.g., Enterovirus)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Animal Grouping: Divide the mice into a treatment group and a negative control group.
-
Compound Administration: Administer this compound (12.5 mg/kg) intraperitoneally to the treatment group daily, starting one day before infection. The control group receives an equivalent volume of PBS.
-
Infection: Infect the mice with the virus via an appropriate route (e.g., intraperitoneal injection).
-
Monitoring: Monitor the animals for clinical signs of infection and mortality.
-
Sample Collection: Euthanize the animals at a predetermined time point post-infection (e.g., day 6), and collect relevant tissues (e.g., muscle, brain, intestines).
-
Viral Load Quantification: Determine the viral load in the collected tissues using methods such as quantitative reverse transcription PCR (qRT-PCR) or plaque assay.
-
Data Analysis: Compare the viral titers in the this compound-treated group with the control group to determine the extent of viral replication suppression.
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by modulating key signaling pathways involved in inflammation. The diagrams below, generated using Graphviz, illustrate these mechanisms.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits the MAPK (p38/JNK) signaling pathway.
Caption: Experimental workflow for in vivo anti-inflammatory assay.
References
Benchmarking Velutin: A Comparative Analysis Against Established NF-κB Inhibitors
For Immediate Release
This guide provides a comprehensive benchmark analysis of Velutin, a novel flavonoid compound, against three established Nuclear Factor-kappa B (NF-κB) inhibitors: BAY 11-7082, SC75741, and Bortezomib. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the NF-κB signaling pathway.
This compound, a flavone found in sources such as açaí fruit, has demonstrated potent anti-inflammatory properties by inhibiting the NF-κB pathway.[1][2] This guide presents a side-by-side comparison of its performance with existing inhibitors, supported by experimental data and detailed methodologies to ensure reproducibility and aid in the evaluation of this compound for future research and development.
Comparative Analysis of NF-κB Inhibitor Efficacy
The following table summarizes the key performance indicators of this compound and the established NF-κB inhibitors. Data has been compiled from various independent studies to provide a broad overview of their respective potencies and cytotoxic profiles.
| Inhibitor | Mechanism of Action | IC50 for NF-κB Inhibition | Effect on Pro-inflammatory Cytokines (TNF-α, IL-6) | Reported Cytotoxicity |
| This compound | Inhibition of IκBα degradation, and blockade of p38 and JNK phosphorylation.[3] | 2.0 µM (SEAP reporter assay in RAW-blue cells).[4] | Potently reduces LPS-induced TNF-α and IL-6 production in macrophages.[3] | Low cytotoxicity observed in melanoma cells at concentrations up to 20 µM. |
| BAY 11-7082 | Irreversible inhibitor of IκBα phosphorylation. | 10 µM (inhibition of TNFα-induced IκBα phosphorylation in tumor cells). | Significantly decreases the release of TNF-α, IL-6, and IL-8. | Induces apoptosis and S phase arrest in cancer cells; cytotoxic at higher concentrations. |
| SC75741 | Impairs DNA binding of the NF-κB p65 subunit. | 200 nM (for p65). | Reduces expression of cytokines and chemokines. | Inhibits long-term proliferation of A549 cells at 5 µM. |
| Bortezomib | Proteasome inhibitor, preventing IκBα degradation. | Effective in the low nanomolar range (indirectly inhibits NF-κB). | Decreases the release of TNF-α, IL-1β, IL-6, and IL-10. | Induces apoptosis in various cancer cell types. |
NF-κB Signaling Pathway and Inhibitor Targets
The diagram below illustrates the canonical NF-κB signaling pathway and highlights the points of intervention for this compound and the compared inhibitors.
Caption: NF-κB signaling pathway with inhibitor targets.
Experimental Workflow for Comparative Analysis
The following diagram outlines a standardized workflow for the comparative evaluation of NF-κB inhibitors.
References
Cross-Study Validation of Velutin's Anti-Inflammatory Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Velutin, a naturally occurring flavone, with other structurally similar flavonoids. The information presented is collated from multiple studies to offer a cross-validated understanding of this compound's mechanism of action, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a flavone found in sources like the açaí fruit, has demonstrated potent anti-inflammatory effects.[1][2] Its primary mechanism of action involves the dual inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This dual action leads to a significant reduction in the production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Comparative studies have shown this compound to be a more potent inhibitor of these pathways than other well-known flavones such as luteolin, apigenin, and chrysoeriol.
Comparative Analysis of Bioactivity
Quantitative analysis across studies confirms this compound's superior inhibitory activity against key inflammatory mediators. The half-maximal inhibitory concentration (IC50) values for NF-κB activation and cytokine production are summarized below, highlighting this compound's potency.
| Compound | NF-κB Activation (IC50) | TNF-α Production Inhibition | IL-6 Production Inhibition |
| This compound | 2.0 µM | Potent Inhibition | Potent Inhibition |
| Luteolin | 12.4 µM | Moderate Inhibition | Moderate Inhibition |
| Apigenin | 17.4 µM | Moderate Inhibition | Moderate Inhibition |
| Chrysoeriol | Weak Inhibition | Weak Inhibition | Weak Inhibition |
Note: Lower IC50 values indicate greater potency. While specific IC50 values for TNF-α and IL-6 inhibition by this compound are not consistently reported across all studies, the collective evidence points to its potent inhibitory effects on the production of these cytokines.[1][2]
Mechanism of Action: Signaling Pathway Analysis
This compound exerts its anti-inflammatory effects by targeting two critical signaling cascades: the NF-κB pathway and the MAPK pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. This compound's intervention in this pathway is a key component of its mechanism of action.
MAPK Signaling Pathway
The MAPK pathway is another critical regulator of inflammation. This compound's ability to modulate this pathway further contributes to its anti-inflammatory profile. Specifically, this compound has been shown to inhibit the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), two key components of the MAPK cascade.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of this compound's mechanism of action.
NF-κB Activation Assay (SEAP Reporter Assay)
This assay quantitatively measures the activation of the NF-κB signaling pathway.
Materials:
-
RAW-Blue™ cells (InvivoGen)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound and other test compounds
-
Lipopolysaccharide (LPS) from E. coli
-
QUANTI-Blue™ Solution (InvivoGen)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Culture: Culture RAW-Blue™ cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of this compound or other flavones for 1 hour.
-
Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
SEAP Detection: Add the supernatant to a new 96-well plate containing QUANTI-Blue™ Solution.
-
Measurement: Incubate the plate at 37°C and measure the absorbance at 620-655 nm at various time points.
-
Analysis: Calculate the percentage of NF-κB inhibition relative to the LPS-only control and determine the IC50 values.
Western Blot Analysis for MAPK Phosphorylation
This technique is used to detect the phosphorylation status of key proteins in the MAPK pathway.
Materials:
-
RAW 264.7 macrophages
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat RAW 264.7 cells with this compound and/or LPS as described for the NF-κB assay. After treatment, wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of p38 and JNK overnight at 4°C. A primary antibody against a housekeeping protein like β-actin is used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Cytokine Production Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of TNF-α and IL-6 secreted by macrophages.
Materials:
-
ELISA kits for mouse TNF-α and IL-6
-
Cell culture supernatants from treated RAW 264.7 macrophages
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Preparation: Prepare the ELISA plate pre-coated with capture antibodies for either TNF-α or IL-6.
-
Sample and Standard Addition: Add cell culture supernatants and a series of known concentrations of the recombinant cytokine standard to the wells of the ELISA plate.
-
Incubation: Incubate the plate to allow the cytokines to bind to the capture antibodies.
-
Detection Antibody: Wash the plate and add a biotin-conjugated detection antibody that binds to a different epitope on the cytokine.
-
Enzyme Conjugate: After another wash, add an enzyme-linked avidin (e.g., streptavidin-HRP) that binds to the biotinylated detection antibody.
-
Substrate Addition: Following a final wash, add a substrate that is converted by the enzyme to produce a colored product.
-
Measurement: Stop the reaction and measure the absorbance of the colored product using a microplate reader at the appropriate wavelength.
-
Analysis: Generate a standard curve from the absorbance values of the known cytokine concentrations and use it to determine the concentration of TNF-α and IL-6 in the cell culture supernatants.
Conclusion
The cross-study validation of this compound's mechanism of action consistently highlights its potential as a potent anti-inflammatory agent. Its superior ability to inhibit both the NF-κB and MAPK signaling pathways, leading to a marked reduction in pro-inflammatory cytokine production, distinguishes it from other related flavones. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and validation of this compound and other novel anti-inflammatory compounds. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in inflammatory diseases.
References
A Comparative Analysis of Velutin and Other Prominent Skin Lightening Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Velutin, a flavonoid showing promise in skin lightening, with other well-established compounds in the field: hydroquinone, kojic acid, arbutin, and vitamin C. The comparison is based on their mechanisms of action, supported by experimental data, to assist researchers and professionals in drug development and dermatological research.
Overview of Skin Lightening Mechanisms
The primary mechanism for skin lightening agents is the inhibition of melanogenesis, the complex process of melanin production. A key enzyme in this pathway is tyrosinase, which catalyzes the initial rate-limiting steps. The compounds discussed in this guide primarily exert their effects through the inhibition of this enzyme, though some possess additional mechanisms such as antioxidant activity.
Comparative Efficacy: Tyrosinase Inhibition
The inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a biological or biochemical function. The table below summarizes the reported IC50 values for this compound and the comparative compounds against tyrosinase. It is crucial to note that the source of the tyrosinase enzyme (e.g., mushroom, murine, human) can significantly influence the IC50 values.
| Compound | Tyrosinase Source | IC50 (µM) | Reference |
| This compound (V11 derivative) | Mushroom | 36.7 | [1] |
| Hydroquinone | Mushroom | 22.78 | [2] |
| Kojic Acid | Mushroom | 121 | [3] |
| Arbutin (β-arbutin) | Mushroom | 900 | [4] |
| Vitamin C (Ascorbic Acid) | Not applicable | - | [5] |
*Note: The IC50 value for this compound is for a specific derivative (V11) as reported in the cited study. Vitamin C's primary mechanism is not direct tyrosinase inhibition in the same manner as the other compounds; it acts as a potent antioxidant and reduces dopaquinone, a downstream product in the melanin synthesis pathway.
Mechanisms of Action and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the melanogenesis signaling pathway and the points of intervention for each compound.
The Melanogenesis Signaling Pathway
This pathway is initiated by stimuli such as UV radiation, leading to the activation of the microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression, including the gene for tyrosinase.
This compound's Mechanism of Action
This compound, a flavonoid, directly inhibits the enzymatic activity of tyrosinase, thereby blocking the conversion of L-tyrosine to L-DOPA and L-DOPA to dopaquinone.
Hydroquinone's Mechanism of Action
Hydroquinone is a potent tyrosinase inhibitor and also exhibits cytotoxic effects on melanocytes. It acts as a substrate for tyrosinase, competing with L-tyrosine.
Kojic Acid's Mechanism of Action
Kojic acid is a fungal metabolite that chelates the copper ions in the active site of tyrosinase, thus inhibiting its activity. It also shows antioxidant properties.
Arbutin's Mechanism of Action
Arbutin, a glycoside of hydroquinone, is a competitive inhibitor of tyrosinase. It is considered a milder alternative to hydroquinone.
Vitamin C's Mechanism of Action
Vitamin C (Ascorbic Acid) is a potent antioxidant that interacts with copper ions at the tyrosinase active site and also reduces dopaquinone back to L-DOPA, thereby preventing melanin formation.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of skin lightening compounds.
Mushroom Tyrosinase Inhibition Assay
This in vitro assay is widely used to screen for potential tyrosinase inhibitors.
Objective: To determine the concentration of a test compound required to inhibit 50% of mushroom tyrosinase activity (IC50).
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-Tyrosine or L-DOPA (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (this compound, hydroquinone, kojic acid, arbutin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-Tyrosine or L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compounds and a positive control (e.g., kojic acid) in the appropriate solvent.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add a specific volume of phosphate buffer.
-
Add a small volume of the test compound solution (or solvent for the control).
-
Add the mushroom tyrosinase solution to each well and incubate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-Tyrosine or L-DOPA solution to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at regular intervals for a set duration using a microplate reader. The absorbance corresponds to the formation of dopachrome.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Melanin Content Assay in B16F10 Murine Melanoma Cells
This cell-based assay assesses the ability of a compound to inhibit melanin production in a cellular context.
Objective: To quantify the melanin content in B16F10 melanoma cells after treatment with a test compound.
Materials:
-
B16F10 murine melanoma cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
α-Melanocyte-stimulating hormone (α-MSH) to stimulate melanogenesis
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
1 N NaOH
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed B16F10 cells in a culture plate (e.g., 6-well or 24-well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds in the presence of α-MSH for a specific duration (e.g., 48-72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., kojic acid) should be included.
-
-
Melanin Extraction:
-
After treatment, wash the cells with PBS.
-
Lyse the cells by adding 1 N NaOH and incubate at an elevated temperature (e.g., 80°C) for 1-2 hours to dissolve the melanin.
-
-
Quantification:
-
Transfer the cell lysates to a 96-well plate.
-
Measure the absorbance at 405 nm or 475 nm using a microplate reader.
-
The melanin content is often normalized to the total protein content of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).
-
-
Data Analysis:
-
The relative melanin content is calculated as a percentage of the control group.
-
Conclusion
This compound demonstrates promising tyrosinase inhibitory activity, a key mechanism for skin lightening. Its efficacy, as indicated by the IC50 value of a derivative, is comparable to or greater than some established compounds like arbutin when tested against mushroom tyrosinase. Hydroquinone remains a potent inhibitor but is associated with concerns regarding its safety profile. Kojic acid and arbutin are widely used alternatives with established efficacy. Vitamin C offers a different, antioxidant-based approach to skin brightening.
Further research, particularly head-to-head clinical trials and studies using human tyrosinase, is necessary to fully elucidate the comparative efficacy and safety of this compound for dermatological applications. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Action of tyrosinase on alpha and beta-arbutin: A kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Velutin vs. Other Ribosome-Inactivating Proteins: A Comparative Analysis
For researchers and drug development professionals exploring novel cytotoxic agents, ribosome-inactivating proteins (RIPs) represent a class of potent enzymatic toxins with significant therapeutic potential. This guide provides a detailed comparison of Velutin, a ribosome-inactivating protein identified from the winter mushroom (Flammulina velutipes), with other well-characterized RIPs.
Introduction to Ribosome-Inactivating Proteins (RIPs)
Ribosome-inactivating proteins are enzymes that catalytically damage ribosomes, leading to the inhibition of protein synthesis and subsequent cell death.[1][2] They are classified into two main types:
-
Type 1 RIPs: Consist of a single polypeptide chain that possesses enzymatic activity.[1][3]
-
Type 2 RIPs: Composed of an enzymatically active A-chain linked by a disulfide bond to a cell-binding B-chain, which is a lectin. This B-chain facilitates entry into the cell, making Type 2 RIPs generally more toxic than Type 1 RIPs.[1]
The primary mechanism of action for most RIPs is their N-glycosidase activity, which involves the cleavage of a specific adenine residue from the large ribosomal RNA (rRNA) of the 60S subunit of eukaryotic ribosomes. This irreversible damage to the ribosome halts protein synthesis, ultimately leading to apoptosis.
This compound: A Fungal Ribosome-Inactivating Protein
This compound is a single-chained ribosome-inactivating protein isolated from the fruiting bodies of the edible mushroom Flammulina velutipes. It is important to distinguish the protein this compound from a flavonoid of the same name, which possesses different biological activities. Research has identified a protein with a molecular weight of 13.8 kDa, and its N-terminal sequence shows some similarity to plant-derived Type 1 RIPs. Another study on RIPs from the same mushroom identified two proteins, flammin (30 kDa) and velin (19 kDa), with ribosome-inactivating properties. It is possible that "this compound" and "velin" refer to the same or related proteins, but the available data is insufficient to confirm this.
Comparative Data of this compound and Other RIPs
The following tables summarize the available quantitative data for this compound and other well-known RIPs, including Ricin, Abrin, Saporin, and Dianthin.
Table 1: Biochemical Properties of Selected Ribosome-Inactivating Proteins
| Protein | Source | Type | Molecular Weight (kDa) |
| This compound | Flammulina velutipes | Type 1 | 13.8 |
| Velin | Flammulina velutipes | Type 1 | 19 |
| Flammin | Flammulina velutipes | Type 1 | 30 |
| Ricin A-Chain | Ricinus communis | Active subunit of Type 2 | ~32 |
| Abrin A-Chain | Abrus precatorius | Active subunit of Type 2 | ~30 |
| Saporin | Saponaria officinalis | Type 1 | ~30 |
| Dianthin 30 | Dianthus caryophyllus | Type 1 | 29.5 |
| Dianthin 32 | Dianthus caryophyllus | Type 1 | 31.7 |
Table 2: In Vitro Inhibition of Protein Synthesis
| Protein | Assay System | IC50 |
| Velin | Rabbit Reticulocyte Lysate | 2.5 nM |
| Flammin | Rabbit Reticulocyte Lysate | 1.4 nM |
| Ricin | Vero Cells | 0.39 ng/mL |
| Saporin (native) | Rabbit Reticulocyte Lysate | 22 pM (0.022 nM) |
| Dianthin 30 | Rabbit Reticulocyte Lysate | 0.31 nM |
| Dianthin 32 | Rabbit Reticulocyte Lysate | 0.11 nM |
| Dianthin 29 | Rabbit Reticulocyte Lysate | 1.5 nM |
Note: IC50 values are highly dependent on the assay system used. Cell-free systems, like the rabbit reticulocyte lysate, typically yield lower IC50 values than cell-based assays because the toxin does not need to traverse the cell membrane.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for this compound and other RIPs is the enzymatic inactivation of ribosomes. This process triggers a cellular stress response that can lead to apoptosis.
Caption: General mechanism of action for ribosome-inactivating proteins (RIPs).
Experimental Protocols
Ribosome-Inactivating Activity Assay (Cell-Free)
This assay measures the ability of a RIP to inhibit protein synthesis in a cell-free system, such as a rabbit reticulocyte lysate.
Materials:
-
Rabbit Reticulocyte Lysate
-
Amino acid mixture (containing a radiolabeled amino acid, e.g., [35S]methionine or [3H]leucine)
-
RIP of interest (e.g., this compound)
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the rabbit reticulocyte lysate, the amino acid mixture, and other necessary components for protein synthesis.
-
Add varying concentrations of the RIP to the reaction mixture.
-
Incubate the mixture to allow for protein synthesis to occur.
-
Stop the reaction and precipitate the newly synthesized proteins using TCA.
-
Wash the precipitate to remove unincorporated radiolabeled amino acids.
-
Measure the radioactivity of the precipitate using a scintillation counter.
-
Calculate the percentage of protein synthesis inhibition for each RIP concentration and determine the IC50 value.
Caption: Workflow for a cell-free protein synthesis inhibition assay.
Cytotoxicity Assay (Cell-Based)
This assay determines the concentration of a RIP required to kill 50% of a cell population (IC50).
Materials:
-
Mammalian cell line (e.g., HeLa, Jurkat)
-
Cell culture medium
-
RIP of interest (e.g., this compound)
-
MTT or other viability reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the RIP.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add a viability reagent (e.g., MTT) to the wells and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each RIP concentration and determine the IC50 value.
Caption: Workflow for a cell-based cytotoxicity assay.
Conclusion
The protein this compound, from the mushroom Flammulina velutipes, is a Type 1 ribosome-inactivating protein. The available data, particularly for the related protein Velin, indicates potent inhibition of protein synthesis in a cell-free system, with an IC50 in the low nanomolar range. This is comparable to other Type 1 RIPs like Dianthin. However, a comprehensive comparison is limited by the lack of extensive data on this compound's cytotoxicity against various cell lines and its detailed enzymatic kinetics. Further research is warranted to fully elucidate the therapeutic potential of this compound and to establish a more complete comparative profile against other well-characterized ribosome-inactivating proteins.
References
Validating Velutin's Enzymatic Inhibition Specificity: A Comparative Guide
For researchers and professionals in drug development, understanding the specificity of an enzyme inhibitor is paramount. This guide provides an objective comparison of the enzymatic inhibition profile of Velutin, a naturally occurring flavone, with other well-established inhibitors. The data presented herein is compiled from publicly available research to facilitate an informed assessment of this compound's potential as a specific modulator of enzymatic activity.
Quantitative Comparison of Inhibitory Potency
To effectively evaluate the specificity of an enzyme inhibitor, it is crucial to compare its potency against a primary target enzyme with its activity against other related and unrelated enzymes. The following tables summarize the available quantitative data (IC50 values) for this compound and a selection of alternative inhibitors against tyrosinase and enteroviral 3C protease. An IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a higher potency.
Table 1: Comparison of Tyrosinase Inhibition
| Inhibitor | Target Enzyme | IC50 (µM) | Reference |
| This compound | Mushroom Tyrosinase | 37 - 910 (for derivatives) | [1] |
| Kojic Acid | Mushroom Tyrosinase | 9.78 / 37.86 | [2][3] |
| Luteolin | Mushroom Tyrosinase | 17.40 / 266.67 | [2][4] |
Table 2: Comparison of 3C Protease Inhibition
| Inhibitor | Target Enzyme | IC50 (µM) | Reference |
| This compound | Enteroviral 3C Proteases | Data not available | |
| Rupintrivir | Human Rhinovirus 3C Protease | 0.005 | |
| Rupintrivir | Enterovirus 71 3C Protease | 2.3 - 7.3 | |
| Fisetin | Enterovirus A71 3C Protease | 85 | |
| Rutin | Enterovirus A71 3C Protease | 110 | |
| Salvianolic Acid A | Enterovirus 71 3C Protease | 0.69 |
Note: The IC50 values can vary depending on the experimental conditions, such as substrate concentration and enzyme source.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the validation of enzymatic inhibition.
Tyrosinase Inhibition Assay
This protocol is adapted from a study on the anti-melanogenic properties of this compound and its analogs.
Objective: To determine the in vitro inhibitory effect of a compound on mushroom tyrosinase activity.
Materials:
-
Mushroom tyrosinase (e.g., from Agaricus bisporus)
-
L-tyrosine (substrate)
-
Test compound (e.g., this compound)
-
Phosphate buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of a mushroom tyrosinase solution (in phosphate buffer) to each well.
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of L-tyrosine solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance of the resulting dopachrome at a specific wavelength (e.g., 475-492 nm) using a microplate reader.
-
A control containing the solvent instead of the test compound is run in parallel.
-
The percentage of tyrosinase inhibition is calculated using the following formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Enteroviral 3C Protease FRET-Based Inhibition Assay
This protocol is based on methodologies used to identify inhibitors of enteroviral 3C proteases.
Objective: To measure the in vitro inhibitory activity of a compound against a viral 3C protease using a fluorescence resonance energy transfer (FRET) substrate.
Materials:
-
Recombinant 3C protease
-
FRET-based peptide substrate specific for the 3C protease (e.g., containing a fluorophore and a quencher)
-
Assay buffer (e.g., Tris-HCl or HEPES with appropriate salts and reducing agents)
-
Test compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well black microplate, add the test compound at various concentrations.
-
Add the recombinant 3C protease to each well.
-
Incubate the enzyme and the test compound for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for binding.
-
Initiate the reaction by adding the FRET substrate to each well.
-
Immediately measure the fluorescence intensity over time using a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.
-
A control containing the solvent instead of the test compound is run in parallel.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling pathways and the logical flow of experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate these concepts.
Caption: MAPK and NF-κB signaling pathways and potential points of inhibition by this compound.
Caption: General workflow for an in vitro enzyme inhibition assay.
References
Comparative Docking Analysis of Velutin with Key Protein Targets
For Researchers, Scientists, and Drug Development Professionals: An In-Silico Perspective on the Bioactive Flavonoid Velutin
This compound, a flavonoid found in sources such as açaí fruit, has garnered significant interest in the scientific community for its diverse biological activities.[1] Preclinical studies have highlighted its potential as an anti-inflammatory, antioxidant, antimicrobial, and anti-melanogenic agent.[1][2] At the molecular level, this compound has been shown to modulate key signaling pathways, notably inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a central role in inflammation.[3][4] This guide provides a comparative overview of the in-silico docking studies of this compound with its potential protein targets, offering insights into its mechanism of action and potential therapeutic applications.
Summary of In-Silico Binding Affinities
While extensive experimental data points towards the interaction of this compound with several key proteins in inflammatory and viral pathways, comprehensive comparative docking data is not yet fully available in the public domain. However, a detailed molecular docking study has been conducted on this compound's interaction with viral proteins, specifically the 3C proteases (3Cpro) from enteroviruses, which are crucial for viral replication.
The following table summarizes the available binding energy data from this study, providing a baseline for this compound's binding affinity. For other key inflammatory targets like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and NF-κB, for which direct docking studies with this compound are not yet published, we present a detailed experimental protocol for researchers to conduct their own comparative docking analyses.
| Target Protein | PDB ID | Ligand | Binding Energy (kcal/mol) | Interacting Residues | Reference |
| Coxsackievirus B3 (CV-B3) 3Cpro | 2ZTZ | This compound | -7.2 | Not specified | |
| Enterovirus 71 (EV-A71) 3Cpro | 4GHQ | This compound | -6.8 | Not specified | |
| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | Data Not Available | - | - | - |
| Interleukin-6 (IL-6) | 1ALU | Data Not Available | - | - | - |
| NF-κB (p50/p65 heterodimer) | 1NFK | Data Not Available | - | - | - |
This compound and its Interaction with Inflammatory Pathways
This compound's potent anti-inflammatory effects are primarily attributed to its ability to inhibit the NF-κB signaling pathway. This pathway is a cornerstone of the inflammatory response, and its activation leads to the production of pro-inflammatory cytokines like TNF-α and IL-6. By inhibiting NF-κB, this compound can effectively downregulate the expression of these cytokines, thereby mitigating the inflammatory cascade.
References
- 1. preprints.org [preprints.org]
- 2. Discovery of Novel Ligands for TNF-α and TNF Receptor-1 through Structure-Based Virtual Screening and Biological Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Molecular dynamics simulation and docking studies reveals inhibition of NF-kB signaling as a promising therapeutic drug target for reduction in cytokines storms - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Velutin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide explores the potential synergistic effects of Velutin with other compounds. While direct experimental evidence of this compound's synergistic activity is currently limited in published literature, this document provides a framework for assessment based on its known mechanisms of action and the broader context of flavonoid synergy.
This compound, a flavone found in sources like the pulp of açaí fruit, has demonstrated notable anti-inflammatory and potential antiviral properties.[1][2] Its mechanism of action involves the inhibition of key inflammatory pathways, suggesting its potential as a candidate for combination therapies aimed at enhancing therapeutic efficacy and reducing toxicity.
Understanding this compound's Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically targeting p38 and JNK phosphorylation.[1] This blockade leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1] By targeting these central nodes in the inflammatory response, this compound presents a compelling case for synergistic combinations with agents that act on complementary or downstream targets.
The Precedent for Flavonoid Synergy
The concept of synergistic interactions between flavonoids and other compounds, including chemotherapeutic agents and other phytochemicals, is well-established in preclinical research.[3] Studies have shown that combinations of different flavonoids can lead to enhanced anti-inflammatory and anticancer effects. For instance, the combination of chrysin and kaempferol has been shown to synergistically inhibit the secretion of pro-inflammatory mediators. Similarly, flavonoids like quercetin have been found to synergize with chemotherapeutic drugs to enhance their anticancer activity.
Hypothetical Synergistic Combinations with this compound
Based on its known mechanism, this compound could potentially exhibit synergistic effects when combined with various classes of compounds. The following table outlines hypothetical combinations, the rationale for synergy, and the potential therapeutic applications.
| Compound Class | Example Compound | Rationale for Synergy | Potential Therapeutic Application |
| Non-steroidal Anti-inflammatory Drugs (NSAIDs) | Ibuprofen | This compound inhibits upstream inflammatory signaling (NF-κB, MAPK), while NSAIDs inhibit downstream COX enzymes. This dual blockade could lead to a more potent and broader anti-inflammatory effect with potentially lower doses of each compound, reducing side effects. | Inflammatory disorders, Pain management |
| Corticosteroids | Dexamethasone | This compound's targeted inhibition of NF-κB and MAPK pathways could complement the broad immunosuppressive effects of corticosteroids, potentially allowing for dose reduction of the steroid and mitigating its long-term side effects. | Chronic inflammatory diseases, Autoimmune disorders |
| Chemotherapeutic Agents | Paclitaxel, Doxorubicin | Many cancers exhibit upregulated inflammatory pathways for survival and proliferation. This compound's anti-inflammatory action could sensitize cancer cells to the cytotoxic effects of chemotherapy. Flavonoids have been shown to enhance the efficacy of drugs like paclitaxel. | Various Cancers |
| Other Flavonoids | Quercetin, Kaempferol | Combining flavonoids with different but complementary mechanisms of action can lead to synergistic effects, as seen with other flavonoid pairs. This could result in a more potent inhibition of inflammatory or cancer-related pathways. | Cancer, Inflammatory conditions |
Experimental Protocols for Assessing Synergy
To empirically validate the synergistic potential of this compound, a structured experimental approach is necessary. The following protocols outline key experiments for in vitro assessment.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the individual and combined effects of this compound and a partner compound on cell viability.
-
Method:
-
Culture appropriate cell lines (e.g., RAW 264.7 macrophages for inflammation studies, or cancer cell lines like A549 for oncology).
-
Treat cells with a range of concentrations of this compound alone, the partner compound alone, and in combination at fixed molar ratios.
-
After a predetermined incubation period (e.g., 24, 48, 72 hours), assess cell viability using an MTT or similar assay.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each compound and the combinations.
-
-
Data Analysis: Use the Combination Index (CI) method of Chou and Talalay to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Measurement of Inflammatory Mediators
-
Objective: To quantify the effect of the combination treatment on the production of pro-inflammatory cytokines.
-
Method:
-
Seed RAW 264.7 cells and pre-treat with this compound, the partner compound, or the combination for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After 24 hours, collect the cell culture supernatant.
-
Measure the levels of TNF-α and IL-6 in the supernatant using ELISA kits.
-
-
Data Analysis: Compare the levels of cytokine reduction between individual and combination treatments.
Western Blot Analysis of Signaling Pathways
-
Objective: To investigate the molecular mechanism of the synergistic effect on key signaling proteins.
-
Method:
-
Treat cells with the compounds and/or LPS as described above for a shorter duration (e.g., 15-60 minutes) to capture signaling events.
-
Lyse the cells and extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, phospho-p38, phospho-JNK) and their total protein counterparts.
-
Use secondary antibodies conjugated to HRP and a chemiluminescent substrate for detection.
-
-
Data Analysis: Quantify band intensities to determine the extent of inhibition of protein phosphorylation in the combination treatment groups compared to individual treatments.
Visualizing Pathways and Workflows
Conclusion
While the direct study of this compound in synergistic combination therapies is a nascent field, its well-defined anti-inflammatory mechanism of action provides a strong rationale for its investigation as a synergistic agent. The experimental framework provided in this guide offers a starting point for researchers to explore and validate the potential of this compound in enhancing the therapeutic efficacy of other compounds in the treatment of inflammatory diseases and cancer. Such research is crucial for unlocking the full therapeutic potential of this promising natural compound.
References
- 1. The açaí flavonoid this compound is a potent anti-inflammatory agent: blockade of LPS-mediated TNF-α and IL-6 production through inhibiting NF-κB activation and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Flavonoid combinations cause synergistic inhibition of proinflammatory mediator secretion from lipopolysaccharide-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Velutin: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Velutin (C₁₇H₁₄O₆), a dimethoxyflavone compound utilized in various research applications. Given the limited availability of specific disposal protocols for this compound, this guidance is based on general principles of laboratory chemical waste management and information available for similar flavonoid compounds.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. While a comprehensive SDS with specific disposal information for this compound is not consistently available, general safety precautions for flavonoid compounds should be followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a laboratory coat and ensure skin is not exposed.
-
Respiratory Protection: If handling fine powders or creating aerosols, use a certified respirator.
Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible.
Disposal Plan and Step-by-Step Guidance
Due to the absence of specific regulatory disposal guidelines for this compound, a conservative approach is recommended. This compound should be treated as a chemical waste product and disposed of through a licensed environmental waste management contractor.
Step 1: Waste Identification and Segregation
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Segregate solid this compound waste (e.g., unused powder, contaminated lab materials) from liquid waste (e.g., solutions containing this compound).
Step 2: Waste Collection and Labeling
-
Solid Waste:
-
Collect in a clearly labeled, sealed, and durable container.
-
The label should include: "this compound Waste," the chemical formula (C₁₇H₁₄O₆), the approximate quantity, and any known hazard pictograms (if available from the supplier's SDS).
-
-
Liquid Waste:
-
Collect in a compatible, leak-proof container with a secure cap.
-
The container should be clearly labeled with the contents, including the solvent used and the approximate concentration of this compound.
-
Do not overfill containers; leave adequate headspace for expansion.
-
Step 3: Storage of Waste
-
Store this compound waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow all institutional guidelines for hazardous waste storage.
Step 4: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste disposal officer to arrange for pickup and disposal by a licensed contractor.
-
Provide them with all necessary information about the waste, including the SDS if available.
Unused or Expired this compound:
Unused or expired this compound should be disposed of as chemical waste following the same procedures outlined above. Do not attempt to dispose of it in the regular trash or down the drain.
Quantitative Data on Chemical Waste
While specific disposal limits for this compound are not available, the following table provides general guidelines for laboratory chemical waste that may be applicable.
| Parameter | General Guideline |
| Sewer Disposal | Prohibited for this compound and most organic research chemicals. Only permitted for certain non-hazardous, water-soluble inorganic salts and dilute, neutralized acids and bases, subject to local regulations. |
| Landfill Disposal | Prohibited for untreated chemical waste. Disposal in a hazardous waste landfill must be handled by a licensed contractor. |
| Incineration | A common disposal method for organic chemical waste, performed at high temperatures in a licensed facility. This is a likely disposal route for this compound waste handled by a contractor. |
| Empty Containers | Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The defaced, empty container can then be disposed of as regular trash. |
Experimental Protocols for Potential In-Lab Treatment (for research purposes only)
The following are general degradation methods reported for flavonoids. These methods have not been validated for this compound and should only be attempted by trained personnel in a controlled laboratory setting for research and waste minimization studies, not as a routine disposal procedure. The resulting degradation products must still be evaluated for hazards and disposed of appropriately.
1. Oxidation with Sodium Hypochlorite (Bleach)
This method may be effective for breaking down the phenolic structure of flavonoids.
-
Methodology:
-
Prepare a dilute aqueous solution of this compound.
-
In a well-ventilated fume hood, slowly add an excess of a dilute sodium hypochlorite solution (household bleach) to the this compound solution with constant stirring.
-
Monitor the reaction to ensure it is not overly exothermic.
-
Allow the reaction to proceed for several hours to ensure complete degradation.
-
Neutralize the resulting solution and check for the absence of this compound using an appropriate analytical method (e.g., HPLC) before considering further disposal steps as per institutional guidelines.
-
2. Photodegradation
Some flavonoids can be degraded by exposure to UV light.
-
Methodology:
-
Prepare a dilute solution of this compound in a UV-transparent solvent.
-
Expose the solution to a UV light source in a suitable photoreactor.
-
Monitor the degradation of this compound over time using an analytical technique like UV-Vis spectroscopy or HPLC.
-
The degradation products must be characterized and disposed of as chemical waste.
-
Disposal Workflow Diagram
The following diagram illustrates the recommended logical workflow for the proper disposal of this compound.
Essential Safety and Operational Guide for Handling Velutin
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Velutin, a dimethoxyflavone with known anti-inflammatory, antioxidant, and antiviral properties. The following procedural guidance is designed to answer specific operational questions, fostering a culture of safety and building trust in laboratory practices.
Personal Protective Equipment (PPE) for Handling this compound
While a specific Material Safety Data Sheet (MSDS) for this compound should always be consulted for definitive PPE requirements, the following table summarizes recommended PPE based on standard laboratory practices for handling powdered or crystalline flavonoids and bioactive compounds.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile gloves (double-gloving recommended) | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against potential tears or contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from airborne particles (if in powder form) and splashes of solutions containing this compound. |
| Lab Coat | Standard cotton or flame-resistant lab coat | Provides a removable barrier to protect personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Recommended when handling this compound powder outside of a certified chemical fume hood to prevent inhalation of fine particles. |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects. |
Operational Plan for Handling this compound
1. Preparation and Weighing:
-
Conduct all weighing and initial dilutions of powdered this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Use anti-static weighing dishes to prevent dispersal of the powder.
-
Ensure the work area is clean and free of clutter.
2. Solubilization:
-
This compound is soluble in DMSO.[1] Prepare stock solutions in a chemical fume hood.
-
To enhance solubility, the solution can be warmed to 37°C and sonicated.[1]
3. Storage:
-
Store powdered this compound in a cool, dry, and well-ventilated area.
-
Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
4. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
For small powder spills, gently cover with a damp paper towel to avoid creating dust, then wipe up and place in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Ventilate the area and clean the spill site with an appropriate solvent.
Disposal Plan for this compound Waste
All waste contaminated with this compound should be treated as chemical waste and disposed of according to institutional and local regulations.
1. Waste Segregation:
-
Solid Waste: Contaminated PPE (gloves, disposable lab coats), weighing papers, and consumables should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or contaminated this compound solutions should be collected in a sealed, labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
2. Decontamination:
-
All non-disposable equipment (e.g., glassware, spatulas) that has come into contact with this compound should be decontaminated. A thorough rinse with a suitable solvent (e.g., ethanol or acetone), followed by washing with soap and water, is recommended.
3. Final Disposal:
-
Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for studying the effects of this compound and its known signaling pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
